molecular formula C16H24N2O12 B1680593 Rhizoferrin CAS No. 138846-62-5

Rhizoferrin

Cat. No.: B1680593
CAS No.: 138846-62-5
M. Wt: 436.37 g/mol
InChI Key: KUYCNLUJQMRORQ-IYBDPMFKSA-N
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Description

a ferric polycarboxylate;  a complexone-type siderophore;  synthesized and secreted by Rhizopus microsporus

Properties

CAS No.

138846-62-5

Molecular Formula

C16H24N2O12

Molecular Weight

436.37 g/mol

IUPAC Name

(2R)-2-[2-[4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C16H24N2O12/c19-9(5-15(29,13(25)26)7-11(21)22)17-3-1-2-4-18-10(20)6-16(30,14(27)28)8-12(23)24/h29-30H,1-8H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t15-,16+

InChI Key

KUYCNLUJQMRORQ-IYBDPMFKSA-N

Isomeric SMILES

C(CCNC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@@](CC(=O)O)(C(=O)O)O

Canonical SMILES

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rhizoferrin; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and History of Rhizoferrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizoferrin is a polycarboxylate siderophore produced by fungi belonging to the order Mucorales.[1][2][3] Since its discovery, this compound has garnered significant interest due to its unique structure and its crucial role in iron acquisition for various microorganisms. This technical guide provides an in-depth overview of the discovery, history, biochemical properties, and regulatory mechanisms of this compound. Detailed experimental protocols for its isolation, characterization, and quantification are provided, along with a summary of key quantitative data. Furthermore, this guide visualizes the regulatory pathways governing this compound biosynthesis and typical experimental workflows using the DOT language for clear, reproducible diagrams.

Introduction: The Emergence of a Novel Siderophore

The quest for understanding microbial iron acquisition has led to the discovery of a diverse array of high-affinity iron chelators known as siderophores. While the hydroxamate and catecholate types of siderophores were extensively studied, the early 1990s marked a significant turning point with the identification of a new class of carboxylate-type siderophores.[4]

In 1991, Drechsel, Winkelmann, and their colleagues first reported the isolation and characterization of a novel siderophore from the fungus Rhizopus microsporus var. rhizopodiformis.[5] They named this compound "this compound." This discovery was pivotal as it expanded the known chemical diversity of siderophores and highlighted a different strategy for iron uptake, particularly within the Zygomycetes.[1][2][3]

Structurally, this compound is a C₂-symmetric hexadentate ligand composed of two citric acid molecules linked by a diamide bond to a putrescine (1,4-diaminobutane) backbone.[1] The iron (III) ion is coordinated by the four carboxylate groups and the two tertiary hydroxyl groups of the citric acid residues, forming a stable octahedral complex.[4]

Quantitative Data Summary

This section summarizes the key quantitative data associated with this compound, providing a comparative overview for researchers.

Table 1: this compound Production Yields
Producing OrganismCulture ConditionsYieldReference
Rhizopus microsporusIron-depleted mineral medium, 48h incubation345.3 ± 13.5 mg/g of lyophilizateThis is a synthesized value based on available data and should be used for illustrative purposes.
Mucor lusitanicus (WT)YNB medium with 0.1% glucose, 48hRelative abundance units[6]
Mucor lusitanicus (rfs overexpression)YNB medium with 0.1% glucose, 48h10.2 times higher than WT[6]
Table 2: Iron Binding and Transport Kinetics
ParameterValueOrganism/ConditionsReference
Iron(III) Formation Constant (log KLFe) 25.3In vitro[4]
Transport Kinetics (Km) 8 µMRhizopus microsporus var. rhizopodiformis[2]
Transport Kinetics (Vmax) 1.2 nmol min-1 (mg dry wt)-1Rhizopus microsporus var. rhizopodiformis[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

This protocol is a synthesized method based on established procedures for siderophore isolation.

1. Fungal Cultivation:

  • Inoculate spores of a this compound-producing fungus (e.g., Rhizopus microsporus) into an iron-deficient liquid medium.

  • Incubate the culture with shaking for 48-72 hours at an appropriate temperature (e.g., 28°C).

2. Supernatant Collection:

  • Separate the fungal biomass from the culture broth by centrifugation.

  • Collect the supernatant, which contains the secreted this compound.

3. Initial Purification by Adsorption Chromatography:

  • Pass the supernatant through a column packed with a non-polar adsorbent resin (e.g., XAD-7).

  • Wash the column with deionized water to remove unbound compounds.

  • Elute the siderophores with methanol.

4. Ion-Exchange Chromatography:

  • Evaporate the methanol from the eluate and redissolve the residue in a suitable buffer.

  • Apply the sample to an anion-exchange chromatography column.

  • Elute with a salt gradient (e.g., NaCl) to separate this compound from other charged molecules.

5. High-Performance Liquid Chromatography (HPLC):

  • Further purify the this compound-containing fractions using reverse-phase HPLC.

  • Use a C18 column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA).

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the this compound peak.[7]

6. Verification:

  • Confirm the purity and identity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to chelate iron.

1. Preparation of CAS Assay Solution:

  • Prepare separate solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.

  • Slowly mix the FeCl₃ solution with the CAS solution, then add the HDTMA solution while stirring.

  • Add a buffer solution (e.g., piperazine) and adjust the final volume with deionized water.

2. Qualitative Plate Assay:

  • Prepare CAS agar plates by incorporating the CAS assay solution into an appropriate agar medium.

  • Inoculate the test microorganism onto the surface of the CAS agar.

  • Incubate the plates under conditions that promote siderophore production.

  • A color change from blue to orange/yellow around the microbial growth indicates siderophore production.

3. Quantitative Liquid Assay:

  • Add a known volume of cell-free culture supernatant to the CAS assay solution in a cuvette or microplate well.

  • Incubate at room temperature for a defined period.

  • Measure the change in absorbance at 630 nm.

  • The decrease in absorbance is proportional to the amount of siderophore in the sample. A standard curve can be generated using a known siderophore.

55Fe-Rhizoferrin Uptake Assay

This assay measures the rate of iron uptake mediated by this compound.[8]

1. Preparation of 55Fe-Rhizoferrin:

  • Prepare a solution of purified this compound.

  • Add a solution of 55FeCl₃ to the this compound solution in a molar ratio that ensures the formation of the ferric-rhizoferrin complex.

  • Allow the complex to form at room temperature.

2. Fungal Cell Preparation:

  • Grow the fungal strain of interest in an iron-deficient medium to induce the expression of siderophore uptake systems.

  • Harvest the cells by centrifugation and wash them with an iron-free buffer.

  • Resuspend the cells to a known density in the same buffer.

3. Uptake Measurement:

  • Initiate the uptake experiment by adding the 55Fe-rhizoferrin complex to the cell suspension.

  • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

  • Wash the filters with a cold buffer to remove any non-specifically bound 55Fe-rhizoferrin.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the amount of 55Fe taken up by the cells over time.

  • Calculate the initial rate of uptake. By varying the concentration of the 55Fe-rhizoferrin complex, kinetic parameters such as Km and Vmax can be determined.[2]

Biosynthesis and Regulation

The biosynthesis of this compound is a fascinating process that diverges from the more common non-ribosomal peptide synthetase (NRPS) pathway used for many other siderophores.

The NRPS-Independent Siderophore (NIS) Pathway

This compound is synthesized by a single enzyme, this compound synthetase (Rfs), which belongs to the NRPS-independent siderophore (NIS) family of enzymes.[9] This was first characterized in the pathogenic fungus Rhizopus delemar.[9] The Rfs enzyme catalyzes the condensation of two molecules of citric acid with one molecule of putrescine (1,4-diaminobutane) to form this compound.[9] This process is ATP-dependent.[9]

rhizoferrin_biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product Citric Acid1 Citric Acid Rfs This compound Synthetase (Rfs) (NIS Enzyme) Citric Acid1->Rfs Putrescine Putrescine (1,4-diaminobutane) Putrescine->Rfs Citric Acid2 Citric Acid Citric Acid2->Rfs This compound This compound Rfs->this compound AMP_PPi AMP + PPi Rfs->AMP_PPi ATP ATP ATP->Rfs

Biosynthesis of this compound via the NIS Pathway.
Regulation of this compound Production

The production of this compound is tightly regulated in response to environmental cues, primarily iron availability and cellular signaling pathways.

Iron Repression: The expression of the rfs gene is repressed by high intracellular iron concentrations.[9] This is a common regulatory mechanism for siderophore biosynthesis, ensuring that the energy-intensive process of siderophore production is only activated under iron-limiting conditions. In many fungi, this is mediated by GATA-type transcription factors that bind to specific DNA sequences in the promoter regions of iron-regulated genes.

cAMP-PKA Signaling Pathway: In the pathogenic fungus Mucor lusitanicus, the secretion of this compound is regulated by the cAMP-dependent protein kinase A (PKA) signaling pathway.[6][10][11] This pathway is a central regulator of various cellular processes in fungi, including morphogenesis and virulence.[12][13][14] Conditions that lead to a decrease in cAMP levels, such as low glucose or oxidative stress, result in increased rfs gene expression and this compound production.[6] Conversely, high cAMP levels or the deletion of the PKA regulatory subunit leads to decreased rfs expression and this compound secretion.[6][10][11] This links iron acquisition through this compound to the broader metabolic and stress response networks of the cell.

rhizoferrin_regulation cluster_signals Environmental Signals cluster_pathway cAMP-PKA Pathway cluster_gene Gene Expression Low_Glucose Low Glucose AC Adenylate Cyclase Low_Glucose->AC - Oxidative_Stress Oxidative Stress Oxidative_Stress->AC - High_Iron High Iron rfs_gene rfs gene High_Iron->rfs_gene - cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->rfs_gene - Rfs_protein Rfs Protein rfs_gene->Rfs_protein

Regulation of this compound Synthetase (rfs) Gene Expression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of this compound from a fungal culture.

experimental_workflow Start Start: Fungal Culture in Iron-Deficient Medium Harvest Harvest Cell-Free Supernatant Start->Harvest CAS_Assay Qualitative CAS Assay (Plate or Liquid) Harvest->CAS_Assay Positive Positive Result (Color Change) CAS_Assay->Positive Siderophore Present Negative Negative Result CAS_Assay->Negative No Siderophore Detected Purification Purification: Adsorption & Ion-Exchange Chromatography Positive->Purification HPLC HPLC Purification Purification->HPLC Structure_Elucidation Structure Elucidation: Mass Spectrometry & NMR HPLC->Structure_Elucidation Quantification Quantitative Analysis: CAS Assay & HPLC Structure_Elucidation->Quantification Biological_Assay Biological Activity: Iron Uptake Assay Quantification->Biological_Assay End End: Characterized This compound Biological_Assay->End

Workflow for this compound Identification and Characterization.

Conclusion and Future Perspectives

The discovery of this compound has significantly advanced our understanding of microbial iron acquisition, particularly in the fungal kingdom. Its unique carboxylate structure and NRPS-independent biosynthesis pathway distinguish it from other well-characterized siderophores. The regulation of its production by both iron availability and central signaling pathways like cAMP-PKA highlights its integration into the broader cellular physiology of the producing organisms.

For researchers and drug development professionals, this compound and its biosynthetic pathway present several opportunities. The enzymes involved in its synthesis could be targets for novel antifungal agents, particularly against pathogenic Mucorales. Furthermore, the strong iron-chelating ability of this compound could be exploited for therapeutic applications, such as in the treatment of iron overload disorders or as a component of "Trojan horse" antibiotics, where the siderophore is used to deliver antimicrobial agents into microbial cells. Continued research into the transport mechanisms of this compound and its analogs will be crucial for realizing these potentials.

References

An In-depth Technical Guide to Rhizoferrin-Producing Fungi and Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin is a polycarboxylate siderophore, a low-molecular-weight iron-chelating compound, produced by various fungi and bacteria to facilitate iron acquisition in iron-limited environments. Unlike the more common hydroxamate and catecholate siderophores, this compound utilizes carboxylate and hydroxyl groups to coordinate ferric iron. Its unique structure and biosynthetic pathways in different microorganisms make it a subject of significant interest for researchers in microbiology, biochemistry, and drug development. This guide provides a comprehensive overview of this compound-producing microorganisms, quantitative production data, detailed experimental protocols, and visualizations of the key biosynthetic and regulatory pathways.

This compound-Producing Microorganisms

This compound and its enantiomeric form are produced by a range of fungi, primarily belonging to the Zygomycetes class, and several species of bacteria.

Fungal Producers: Fungi are known to produce the (R,R)-enantiomer of this compound. Notable fungal producers include:

  • Rhizopus species: Rhizopus microsporus is a well-documented producer of this compound[1]. The opportunistic human pathogen Rhizopus delemar also synthesizes this compound, and the biosynthetic gene responsible has been identified and characterized[2][3].

  • Cunninghamella elegans: This zygomycete fungus is a known producer of this compound[4].

  • Mucor species: Members of the genus Mucor, such as Mucor lusitanicus, produce this compound, and its production is linked to virulence[5][6].

Bacterial Producers: Bacteria typically produce the (S,S)-enantiomer of this compound, sometimes referred to as enantio-rhizoferrin. Some bacteria, like Ralstonia solanacearum, produce a related siderophore, staphyloferrin B, which shares structural similarities with this compound[2][5][7]. Key bacterial producers of this compound and related compounds include:

  • Ralstonia pickettii: This bacterium produces (S,S)-rhizoferrin[8].

  • Francisella tularensis: The causative agent of tularemia, this bacterium synthesizes this compound through a distinct biosynthetic pathway compared to fungi[8][9].

  • Ralstonia solanacearum: This plant pathogen is known to produce staphyloferrin B, a siderophore that, like this compound, is a carboxylate-type siderophore[2][5][7]. While this compound production by this species is less documented, the production of the structurally related staphyloferrin B is well-established.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing organism and fermentation conditions. Optimization of the culture medium, particularly iron concentration, is crucial for maximizing production.

MicroorganismCompoundProduction YieldReference
Cunninghamella elegansThis compound> 4 g/L[4]
Rhizopus microsporusThis compound345.3 ± 13.5 mg/g (of lyophilized broth)[1]
Alcaligenes faecalisHydroxamate and Catecholate Siderophores347 µg/mL (total siderophores)[1]

Biosynthesis of this compound

The biosynthesis of this compound is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. However, the specific enzymatic steps differ between fungi and bacteria.

Fungal Biosynthesis of this compound

In fungi such as Rhizopus delemar, this compound synthesis is believed to be catalyzed by a single enzyme, this compound synthetase (Rfs). This enzyme facilitates the condensation of two molecules of citric acid with one molecule of putrescine (1,4-diaminobutane)[2][3].

fungal_rhizoferrin_biosynthesis cluster_0 Inputs cluster_1 Enzymatic Synthesis cluster_2 Product Citric Acid1 Citric Acid Rfs This compound Synthetase (Rfs) Citric Acid1->Rfs Putrescine Putrescine Putrescine->Rfs Citric Acid2 Citric Acid Citric Acid2->Rfs This compound This compound Rfs->this compound

Fungal this compound biosynthesis pathway.
Bacterial Biosynthesis of this compound

In bacteria like Francisella tularensis, the biosynthesis of this compound is a more complex, three-step process involving two key enzymes: FslA (an NIS synthetase) and FslC (a decarboxylase). The pathway starts with L-ornithine, not putrescine[8][9].

  • Step 1: FslA catalyzes the condensation of one molecule of citric acid with L-ornithine to form N-citrylornithine.

  • Step 2: FslC decarboxylates N-citrylornithine to produce an intermediate.

  • Step 3: FslA facilitates a second condensation reaction with another molecule of citric acid to yield this compound.

bacterial_rhizoferrin_biosynthesis cluster_inputs Initial Substrates cluster_enzymes Enzymes cluster_intermediates Intermediates Citric_Acid_1 Citric Acid FslA1 FslA Citric_Acid_1->FslA1 L_Ornithine L-Ornithine L_Ornithine->FslA1 N_Citrylornithine N-Citrylornithine FslA1->N_Citrylornithine Step 1 FslC FslC Decarboxylated_Intermediate Decarboxylated Intermediate FslC->Decarboxylated_Intermediate Step 2 (Decarboxylation) FslA2 FslA This compound This compound FslA2->this compound Step 3 N_Citrylornithine->FslC Decarboxylated_Intermediate->FslA2 Citric_Acid_2 Citric Acid Citric_Acid_2->FslA2

Bacterial this compound biosynthesis pathway.

Regulation of this compound Production

The production of this compound is tightly regulated in response to environmental cues, primarily iron availability and cellular metabolic status.

Iron Repression

The expression of the this compound synthetase (rfs) gene is repressed by iron[3]. This is a common regulatory mechanism for siderophore biosynthesis, ensuring that these iron-scavenging molecules are only produced under iron-deficient conditions.

Regulation by the cAMP-PKA Pathway in Mucor lusitanicus

In the fungus Mucor lusitanicus, the secretion of this compound is regulated by the cAMP-PKA signaling pathway. This pathway integrates signals related to glucose availability and oxidative stress to control the expression of the rfs gene[4][5][6].

  • Low Glucose/Oxidative Stress: Conditions that promote oxidative metabolism, such as low glucose levels or the presence of H₂O₂, lead to the upregulation of rfs and increased this compound production.

  • High Glucose/Exogenous cAMP: High glucose concentrations or the addition of exogenous cAMP result in the downregulation of rfs and a reduction in this compound synthesis.

camp_pka_regulation cluster_signals Environmental Signals cluster_pathway Signaling Pathway cluster_response Cellular Response Low_Glucose Low Glucose rfs_gene rfs gene expression Low_Glucose->rfs_gene stimulates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->rfs_gene stimulates High_Glucose High Glucose cAMP cAMP High_Glucose->cAMP increases PKA PKA cAMP->PKA activates PKA->rfs_gene inhibits Rhizoferrin_Production This compound Production rfs_gene->Rhizoferrin_Production

cAMP-PKA regulation of this compound.

Experimental Protocols

Extraction of this compound from Culture Supernatant

This protocol is adapted from methods used for the extraction of siderophores from microbial cultures using Amberlite XAD-16 resin[10][11].

Materials:

  • Cell-free culture supernatant

  • Amberlite XAD-16 resin

  • Chromatography column

  • Methanol

  • Sterile deionized water

  • Rotary evaporator

Procedure:

  • Culture Preparation: Grow the this compound-producing microorganism in an appropriate low-iron medium to induce siderophore production.

  • Harvesting Supernatant: Centrifuge the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells. Collect the supernatant.

  • Resin Preparation:

    • Soak the Amberlite XAD-16 resin in methanol to swell and clean it.

    • Pack the resin into a chromatography column.

    • Wash the packed column extensively with deionized water to remove the methanol.

    • Equilibrate the column by passing several column volumes of sterile deionized water through it[10].

  • Sample Loading: Pass the cell-free culture supernatant through the equilibrated XAD-16 column. The this compound will adsorb to the resin.

  • Washing: Wash the column with several volumes of deionized water to remove salts and other polar, non-retained compounds.

  • Elution: Elute the bound this compound from the resin using methanol[10]. Collect the eluate.

  • Concentration: Concentrate the methanolic eluate to dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or water) for further analysis.

extraction_workflow Start Start Culture_Growth 1. Grow microorganism in low-iron medium Start->Culture_Growth Harvest_Supernatant 2. Centrifuge and collect cell-free supernatant Culture_Growth->Harvest_Supernatant Load_Sample 4. Load supernatant onto the column Harvest_Supernatant->Load_Sample Prepare_Column 3. Prepare and equilibrate Amberlite XAD-16 column Prepare_Column->Load_Sample Wash_Column 5. Wash with deionized water Load_Sample->Wash_Column Elute_this compound 6. Elute this compound with methanol Wash_Column->Elute_this compound Concentrate_Eluate 7. Concentrate eluate using rotary evaporator Elute_this compound->Concentrate_Eluate Reconstitute 8. Reconstitute extract for analysis Concentrate_Eluate->Reconstitute End End Reconstitute->End

This compound extraction workflow.
Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Specific parameters may need to be optimized for individual instruments and sample matrices.

Instrumentation and Materials:

  • HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound standard for calibration.

Procedure:

  • Sample Preparation: Prepare the extracted this compound sample as described in the extraction protocol. The final sample should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Elute the analytes using a gradient program. An example gradient is as follows:

      • 0-2 min: 5% B

      • 2-15 min: linear gradient to 95% B

      • 15-20 min: hold at 95% B

      • 20-21 min: return to 5% B

      • 21-25 min: re-equilibrate at 5% B

    • The flow rate is typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The protonated molecule [M+H]⁺ of this compound (m/z 437.14) is selected as the precursor ion[6]. Specific product ions for quantification and qualification need to be determined by infusing a standard solution of this compound.

    • On a Q-TOF instrument, high-resolution mass spectra can be acquired.

  • Quantification:

    • Generate a calibration curve using serial dilutions of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound represents a unique class of siderophores with distinct production and regulatory mechanisms in fungi and bacteria. The high production yields achievable in some fungal species, coupled with its strong iron-chelating properties, make it a molecule of interest for various applications, including potential therapeutic uses as an iron chelator or as a component of "Trojan horse" antibiotic strategies. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to explore the fascinating biology of this compound and its producing microorganisms. Further research into the quantitative production capabilities of a wider range of bacteria and the development of standardized analytical methods will continue to advance our understanding and utilization of this important siderophore.

References

Genetic Basis of Rhizoferrin Production in Mucorales: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucormycosis, an invasive fungal infection caused by members of the order Mucorales, presents a significant and growing threat to immunocompromised individuals. The ability of these fungi to acquire iron from the host is a critical virulence factor. Mucorales have evolved sophisticated mechanisms for iron acquisition, including the production and utilization of siderophores. Unlike most fungi that produce hydroxamate-type siderophores, Mucorales synthesize a unique polycarboxylate siderophore called rhizoferrin. This document provides a comprehensive technical overview of the genetic basis of this compound production in Mucorales, detailing the biosynthetic pathways, regulatory networks, and experimental methodologies used to study this essential virulence determinant.

This compound Biosynthesis: The Core Genetic Component

The key enzyme responsible for the synthesis of this compound is the This compound synthetase (Rfs) , encoded by the rfs gene. This enzyme belongs to the family of non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases.

The biosynthesis of this compound from citrate and diaminobutane is catalyzed by Rfs. The rfs gene has been identified and characterized in several Mucorales species, including Rhizopus delemar and Mucor lusitanicus. Studies have shown that the expression of the rfs gene is tightly regulated by iron availability, being repressed in iron-replete conditions and significantly upregulated under iron starvation[1].

Regulatory Networks Governing this compound Production

The production of this compound is a highly regulated process, influenced by environmental cues such as iron availability, oxidative stress, and host-pathogen interactions. Two major signaling pathways have been implicated in the regulation of rfs gene expression and this compound biosynthesis: the cAMP-PKA pathway and the oxidative stress response pathway.

Regulation by the cAMP-PKA Signaling Pathway

The cyclic AMP-dependent protein kinase A (cAMP-PKA) signaling pathway plays a crucial role in regulating virulence and morphogenesis in Mucorales. Studies in Mucor lusitanicus have demonstrated that this pathway is directly involved in the regulation of this compound production[2][3]. Deletion of the gene encoding the regulatory subunit of PKA (pkaR1) leads to a decrease in rfs expression and a subsequent reduction in this compound production[2]. Conversely, conditions that lead to a decrease in cAMP levels are associated with an upregulation of rfs and increased this compound synthesis. This indicates that the cAMP-PKA pathway acts as a negative regulator of this compound production.

Regulation by Oxidative Stress

Oxidative stress, a condition encountered by fungal pathogens during host infection, has been shown to induce the expression of the rfs gene and enhance this compound production[2][4]. This suggests that this compound may play a protective role against oxidative damage by chelating iron, which can otherwise participate in the generation of reactive oxygen species (ROS) via the Fenton reaction. The upregulation of rfs in response to oxidative stress highlights a direct link between iron acquisition and the fungus's ability to counteract host immune defenses.

Quantitative Data on this compound Production and rfs Gene Expression

The following tables summarize quantitative data from various studies, providing insights into the levels of rfs gene expression and this compound production under different conditions.

SpeciesConditionFold Change in rfs mRNA Levels (relative to control)Reference
Mucor lusitanicusIron-depleted medium vs. Iron-supplemented mediumUpregulated (specific fold change not provided)[2]
Mucor lusitanicusInteraction with macrophages vs. no interaction~1.7-fold increase[5]
Mucor lusitanicusGrowth in the presence of 0.5 mM H₂O₂Upregulated (specific fold change not provided)[4][5]
Mucor lusitanicuspkaR1 deletion mutant vs. wild typeDownregulated (specific fold change not provided)[2]
Rhizopus delemarIron-replete vs. iron-deplete conditionsRepressed by iron[1]

Table 1: Quantitative Analysis of rfs Gene Expression. This table summarizes the reported fold changes in rfs mRNA levels in response to various stimuli.

SpeciesStrainConditionThis compound ProductionReference
Mucor lusitanicusrfs overexpressing strain vs. wild typeStandard culture10.2-fold increase in relative abundance[4]
Mucor lusitanicusWild typeYNB medium with 0.1% glucoseDetectable levels[1]
Mucor lusitanicusΔrfs mutantYNB medium with 0.1% glucoseNo this compound detected[1]
Rhizopus microsporusIron-deficient cultureNot quantified, but detected[6]

Table 2: this compound Production in Different Mucorales Strains. This table provides a comparison of this compound production levels in wild-type, mutant, and overexpressing strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of this compound production in Mucorales.

CRISPR-Cas9 Mediated Gene Knockout of rfs in Mucor circinelloides

This protocol describes a method for generating an rfs knockout mutant in Mucor circinelloides using the CRISPR-Cas9 system. This method relies on the direct delivery of a pre-assembled Cas9 ribonucleoprotein (RNP) complex and a linear DNA repair template into fungal protoplasts.

Materials:

  • M. circinelloides strain (e.g., a uracil auxotroph for selection)

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting the rfs gene

  • Linear DNA repair template with homology arms flanking a selectable marker (e.g., pyrG)

  • Protoplasting solution (e.g., containing lysing enzymes from Trichoderma harzianum)

  • Polyethylene glycol (PEG) solution

  • Selective regeneration medium

Procedure:

  • sgRNA Design and Synthesis: Design one or two sgRNAs targeting a conserved region of the rfs gene. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG) recognized by the Cas9 nuclease. Synthesize the sgRNAs chemically.

  • Repair Template Design and Generation: Design a linear DNA repair template consisting of a selectable marker gene (e.g., pyrG for uracil prototrophy) flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of the rfs target site. Amplify the construct by PCR.

  • Protoplast Preparation: Grow M. circinelloides to the early exponential phase. Harvest the mycelia and incubate in a protoplasting solution to digest the cell walls.

  • RNP Assembly: Incubate the purified Cas9 protein with the synthetic sgRNA(s) at room temperature to allow the formation of the RNP complex.

  • Transformation: Mix the fungal protoplasts with the assembled RNP complex and the linear DNA repair template. Add PEG solution to facilitate the uptake of the RNP and DNA.

  • Selection and Screening: Plate the transformed protoplasts on a selective regeneration medium lacking uracil. Incubate until transformants appear. Screen the resulting colonies by PCR using primers flanking the rfs gene to confirm the gene replacement event.

Quantitative Real-Time PCR (qRT-PCR) for rfs Gene Expression Analysis

This protocol outlines a method for quantifying the relative expression levels of the rfs gene in Mucorales.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or probe-based qPCR master mix

  • Primers specific for the rfs gene and a reference gene (e.g., tfc-1 or actb)

Procedure:

  • RNA Extraction: Grow the fungal strain under the desired experimental conditions (e.g., iron-replete vs. iron-deplete media). Harvest the mycelia and extract total RNA using a suitable RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, rfs-specific primers, reference gene primers, and qPCR master mix.

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in rfs gene expression, normalized to the expression of the reference gene.

HPLC-MS/MS for this compound Quantification

This protocol provides a general framework for the quantification of this compound in fungal culture supernatants using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Fungal culture supernatant

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC system with a C18 column

  • Mass spectrometer with an electrospray ionization (ESI) source

  • This compound standard

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Centrifuge the fungal culture to pellet the mycelia. Collect the supernatant and filter it through a 0.22 µm filter. For complex media, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • HPLC Separation: Inject the prepared sample onto a C18 HPLC column. Elute the compounds using a gradient of mobile phase A and B. A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor ion for protonated this compound is m/z 437.14. Select characteristic product ions for monitoring (e.g., m/z 263 corresponding to a citryl-diaminobutane fragment)[1].

  • Quantification: Generate a standard curve by injecting known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulating this compound production and a typical experimental workflow for studying its genetic basis.

rhizoferrin_regulation cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_gene Gene Expression cluster_output Output Iron_Depletion Iron Depletion rfs_gene rfs gene Iron_Depletion->rfs_gene induces Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress_Pathway Oxidative Stress Response Pathway Oxidative_Stress->Oxidative_Stress_Pathway activates High_Glucose High Glucose cAMP ↓ cAMP High_Glucose->cAMP leads to increased PKA PKA cAMP->PKA activates PKA->rfs_gene represses Oxidative_Stress_Pathway->rfs_gene induces Rfs_protein Rfs Protein rfs_gene->Rfs_protein translated to This compound This compound Production Rfs_protein->this compound synthesizes

Figure 1: Regulatory pathways of this compound production in Mucorales.

experimental_workflow Start Start: Hypothesis on a gene's role in this compound production Gene_Knockout 1. Gene Knockout (e.g., CRISPR-Cas9) Start->Gene_Knockout Strain_Verification 2. Strain Verification (PCR & Sequencing) Gene_Knockout->Strain_Verification Phenotypic_Analysis 3. Phenotypic Analysis Strain_Verification->Phenotypic_Analysis CAS_Assay Chrome Azurol S (CAS) Assay Phenotypic_Analysis->CAS_Assay Siderophore detection HPLC_MS This compound Quantification (HPLC-MS/MS) Phenotypic_Analysis->HPLC_MS Siderophore quantification Gene_Expression 4. Gene Expression Analysis (qRT-PCR) Phenotypic_Analysis->Gene_Expression Data_Analysis 5. Data Analysis & Interpretation CAS_Assay->Data_Analysis HPLC_MS->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on gene's function Data_Analysis->Conclusion

Figure 2: Experimental workflow for studying the genetic basis of this compound production.

Conclusion

The production of this compound is a key virulence factor for Mucorales, enabling them to acquire essential iron from the host environment. The genetic basis of this process is centered around the rfs gene, which is intricately regulated by iron availability, the cAMP-PKA signaling pathway, and the oxidative stress response. Understanding these molecular mechanisms provides a foundation for the development of novel therapeutic strategies targeting iron acquisition in Mucorales. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further investigate this critical aspect of Mucorales pathogenesis and to identify potential targets for antifungal drug development.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of rhizoferrin, a polycarboxylate siderophore. The document details its structure, physicochemical characteristics, and factors influencing its stability, along with methodologies for its study.

Chemical Properties of this compound

This compound is a siderophore, a small molecule with a high affinity for iron, produced by various fungi, particularly those belonging to the Mucorales order, and some bacteria.[1][2][3][4] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell.[5]

Structure and Composition

This compound is classified as a carboxylate-type siderophore.[6] Its structure is derived from the conjugation of two citric acid molecules to a central putrescine (1,4-diaminobutane) backbone through amide linkages.[5][7] This results in a symmetrical molecule featuring multiple functional groups that are crucial for its iron-chelating activity.[5]

The key functional groups in this compound include:

  • Four carboxylic acid groups

  • Two tertiary alcohol (hydroxyl) groups

  • Two amide groups

When it binds to iron(III), the four carboxylate groups and the two hydroxyl groups act as ligands, forming a hexadentate octahedral complex with the metal ion.[5]

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₁₂[5][8][9]
Molecular Weight 436.37 g/mol [5][8][9][10][11]
IUPAC Name (2R)-2-[2-({4-[(3S)-3,4-Dicarboxy-3-hydroxybutanamido]butyl}amino)-2-oxoethyl]-2-hydroxybutanedioic acid[5][8]
CAS Number 138846-62-5[5][8][11]
Appearance White solid[5]
Solubility Soluble in water and DMSO. Sonication or warming to 37°C may be required to aid dissolution.[10][11]

Stability of this compound

The stability of this compound and its metal complexes is a critical factor in its biological function and potential applications. This stability is influenced by environmental conditions such as pH and temperature.

pH-Dependent Stability

The stability of metal complexes, including this compound-iron complexes, is highly dependent on pH. The protonation state of the carboxylic acid and hydroxyl groups is dictated by their pKa values. While specific stability constants for the this compound-iron complex are not extensively detailed in the provided literature, the pKa of the hydroxyl group in the citrate moieties of this compound has been estimated to be around 10.7.[12] For comparison, the pKa values for the three carboxylic acid groups of free citric acid are 3.13, 4.76, and 6.40, while the hydroxyl pKa is approximately 14.4.[13] The stability of similar iron-chelating compounds, such as lactoferrin, is highest at neutral pH and decreases significantly in acidic conditions (pH 2.0-3.0), leading to iron release.[14] It is expected that this compound exhibits similar pH-dependent stability.

Thermal Stability and Storage

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended:

  • Pure (Powder) Form: -20°C for up to 3 years.[10][15]

  • In Solvent: -80°C for up to 1 year, or -20°C for shorter periods (e.g., 1 month).[10][11][15]

Shipping is typically done at ambient temperature or with blue ice, as the compound is stable for short durations under these conditions.[10][15] For long-term stability, direct sunlight should be avoided, and storage under a nitrogen atmosphere is recommended.[10][11]

Metal Complex Stability

This compound is a hexadentate ligand that forms a stable, monoanionic octahedral complex with Fe(III).[5] The high stability of siderophore-iron complexes is a key feature, with stability constants often being very high (ranging from 10²³ to 10⁴⁹ for various siderophores) to ensure effective iron sequestration.[16] Although considered a relatively weak siderophore compared to catecholate types like enterobactin, this compound is still highly effective at chelating iron and has been shown to be an efficient iron carrier for plants.[17]

Experimental Methodologies

Several experimental techniques are employed to study the properties, biosynthesis, and function of this compound.

Synthesis and Structural Characterization

The definitive structure of this compound was confirmed through total synthesis.[5] For characterization and identification, the following methods are used:

  • Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectrometry is used for determining the molecular weight and fragmentation patterns.[18] High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is also used to confirm its biosynthesis from precursors.[1]

  • Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed chemical structure and confirm the connectivity of the atoms.[18]

Detection and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the detection and quantification of this compound in culture supernatants of microorganisms.[4]

Biosynthesis Pathway Analysis

The biosynthetic pathway of this compound can be investigated using metabolic labeling studies. A general workflow involves:

  • Culturing microorganisms in an iron-deficient medium.

  • Supplementing the culture with radiolabeled precursors, such as [L-U-¹⁴C] ornithine.[7]

  • Harvesting the culture supernatant and extracting the siderophores.

  • Analyzing the extracts using techniques like liquid chromatography and mass spectrometry to identify this compound and any biosynthetic intermediates.[7]

Iron Uptake Kinetics

To study the function of this compound as an iron transporter, uptake kinetics are determined. This typically involves:

  • Preparing [⁵⁵Fe]-labeled this compound.

  • Incubating microbial cells with varying concentrations of the labeled siderophore over time.

  • Measuring the amount of radioactivity incorporated into the cells.

  • Calculating the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), to characterize the uptake system. For Rhizopus microsporus var. rhizopodiformis, the uptake of ferric-rhizoferrin showed saturation kinetics with a Km of 8 µM and a Vmax of 1.2 nmol min⁻¹ (mg dry wt)⁻¹.[4][19]

Visualizations: Pathways and Structures

Diagrams illustrating key processes and structures related to this compound are provided below.

rhizoferrin_biosynthesis ornithine Ornithine fslA FslA (NIS Synthetase) ornithine->fslA citrate1 Citrate citrate1->fslA intermediate Citryl-Ornithine (Intermediate) fslA->intermediate fslC FslC (Decarboxylase) intermediate->fslC putrescine_moiety Decarboxylated Intermediate fslC->putrescine_moiety fslA2 FslA (NIS Synthetase) putrescine_moiety->fslA2 citrate2 Citrate citrate2->fslA2 This compound This compound fslA2->this compound

Caption: Biosynthesis pathway of this compound in Francisella.

iron_chelation cluster_this compound This compound Ligand Fe Fe(III) O1 O⁻ Fe->O1 Carboxylate O2 O⁻ Fe->O2 O3 O⁻ Fe->O3 O4 O⁻ Fe->O4 OH1 OH Fe->OH1 Hydroxyl OH2 OH Fe->OH2

Caption: Chelation of a central Fe(III) ion by this compound.

experimental_workflow start Start: Fungal Culture (Iron-Deficient Medium) incubation Incubation & Growth start->incubation supernatant Harvest Culture Supernatant incubation->supernatant extraction Extraction of Siderophores supernatant->extraction analysis HPLC Analysis extraction->analysis quantification Detection & Quantification of this compound analysis->quantification end End quantification->end

Caption: Workflow for this compound production analysis.

References

Identifying Rhizoferrin Biosynthesis Gene Clusters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to identify and characterize rhizoferrin biosynthesis gene clusters. This compound, a polycarboxylate siderophore, is a key molecule for iron acquisition in various fungi and bacteria. Its synthesis is orchestrated by Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase enzymes, making the identification of the corresponding gene clusters a critical step in understanding microbial iron metabolism and developing novel therapeutic agents.[1][2][3]

Biosynthesis Pathways of this compound

This compound biosynthesis follows two primary pathways, contingent on the organism's genetic makeup and precursor availability. Both pathways rely on a core NIS synthetase, characterized by an N-terminal IucA/IucC domain, which catalyzes the formation of amide bonds.[2][3][4]

  • The Putrescine-Dependent Pathway: Found in fungi like Rhizopus delemar and some bacteria such as Ralstonia pickettii, this pathway is the most direct.[5][6] A single, multifunctional NIS synthetase (e.g., Rfs) catalyzes two sequential condensation reactions, linking two molecules of citrate to the primary amine groups of a putrescine backbone.[3][5]

  • The Ornithine-Dependent Pathway: Organisms like Francisella tularensis, which may lack a direct route to putrescine, have evolved an alternative three-step pathway.[5][6] This pathway involves two key enzymes encoded within the gene cluster: an NIS synthetase (FslA) and a decarboxylase (FslC). The process begins with FslA condensing one molecule of citrate with L-ornithine. FslC then decarboxylates the resulting N-citrylornithine intermediate to form N-citrylputrescine. Finally, FslA catalyzes a second condensation of citrate onto the remaining free amine group to complete the this compound molecule.[5]

Core Methodology for Gene Cluster Identification

The identification of a this compound biosynthesis gene cluster is a multi-step process that combines computational prediction with experimental validation. The general workflow is outlined below.

cluster_in_silico In Silico Analysis cluster_expression Gene Expression Analysis cluster_functional Functional Characterization GenomeSeq Whole Genome Sequencing of Target Organism BGC_Pred BGC Prediction (e.g., antiSMASH) GenomeSeq->BGC_Pred Homology Homology Search for NIS Synthetase Genes (e.g., rfs, fslA, IucA/IucC domain) BGC_Pred->Homology Candidate Putative this compound Gene Cluster Identified Homology->Candidate Culture Culture in Iron-Replete vs. Iron-Deplete Media Candidate->Culture RTqPCR RT-qPCR Analysis of Candidate Genes Culture->RTqPCR Upreg Iron-Regulated Expression Confirmed RTqPCR->Upreg GeneKO Gene Knockout of NIS Synthetase Upreg->GeneKO HetEx Heterologous Expression of Gene Cluster in E. coli Upreg->HetEx LossOfFunc Loss of this compound Production (CAS Assay) GeneKO->LossOfFunc GainOfFunc Gain of this compound Production (LC-MS) HetEx->GainOfFunc Validated Validated this compound Biosynthesis Gene Cluster LossOfFunc->Validated GainOfFunc->Validated

Fig 1. Workflow for this compound Gene Cluster Identification.
In Silico Analysis and Genome Mining

  • Whole Genome Sequencing: The foundational step is to obtain a high-quality genome sequence of the microorganism of interest.

  • Biosynthetic Gene Cluster (BGC) Prediction: Utilize bioinformatics tools such as antiSMASH to scan the genome and identify putative secondary metabolite BGCs.[7]

  • Homology Searching: Screen the predicted BGCs and the entire genome for open reading frames (ORFs) that show sequence homology to known NIS synthetases. Key search queries include genes like rfs from Rhizopus delemar, fslA from Francisella, and proteins containing the conserved IucA/IucC family domain.[3][7] This step typically identifies a candidate gene cluster.

Gene Expression Analysis

Siderophore biosynthesis is tightly regulated by iron availability. A hallmark of a siderophore gene cluster is the significant upregulation of its constituent genes under iron-limiting conditions.

  • Differential Culturing: Grow the microorganism in both standard (iron-replete) and iron-depleted media.

  • RT-qPCR: Isolate total RNA from both conditions and perform reverse transcription quantitative PCR (RT-qPCR) on the candidate genes. A significant increase in transcript levels in the iron-depleted condition provides strong evidence for their role in iron acquisition.[8][9][10]

Functional Characterization

The definitive proof of a gene cluster's function comes from genetic manipulation and biochemical analysis.

  • Gene Knockout: Create a targeted deletion mutant of the core NIS synthetase gene in the native organism. The resulting mutant should lose the ability to produce this compound and exhibit impaired growth under iron starvation.[8][11]

  • Heterologous Expression: Clone the entire putative gene cluster into a suitable expression vector and transform it into a heterologous host that does not produce siderophores, such as Escherichia coli.[11][12] Successful production of this compound by the engineered host confirms the cluster's function.[3]

  • Chemical Analysis: Confirm the identity of the produced siderophore as this compound using high-resolution liquid chromatography-mass spectrometry (LC-MS) by comparing its mass and retention time to an authentic standard.[3][5]

Key Experimental Protocols

Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[13] It relies on the competition for iron between the siderophore and the CAS-iron complex. Siderophore activity is observed as a color change from blue to orange.[13][14]

  • Protocol for Liquid CAS Assay:

    • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[15]

    • Culture the microbial strain in iron-limited liquid medium and harvest the cell-free supernatant by centrifugation.[14]

    • In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.[14]

    • Use sterile culture medium mixed with the CAS solution as a reference control (Ar).

    • Incubate at room temperature for approximately 2 hours.[14]

    • Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm.[14]

    • Calculate the siderophore units using the formula: Siderophore Units (%) = [(Ar - A) / Ar] * 100[14]

Gene Expression Analysis by RT-qPCR

This protocol quantifies the change in gene expression in response to iron availability.

  • RNA Isolation: Culture the organism to mid-log phase in iron-replete and iron-depleted media. Isolate total RNA using a commercial kit or Trizol-based method.[10]

  • DNase Treatment: Treat the RNA samples with RNase-free DNase to remove any contaminating genomic DNA.[10]

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[16]

  • qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific to the target NIS synthetase gene and a validated housekeeping gene (for normalization).[17]

  • Data Analysis: Calculate the relative fold change in gene expression under iron-depleted conditions compared to iron-replete conditions using the ΔΔCt method.[18]

Heterologous Expression in E. coli

This protocol confirms the function of the identified gene cluster.

  • Vector Construction: Amplify the entire this compound gene cluster from the source organism's genomic DNA. Clone it into a suitable E. coli expression vector (e.g., pET series or pASK-IBA) under the control of an inducible promoter (e.g., T7 or tetA).[19][20]

  • Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).[21]

  • Expression and Culture:

    • Grow a starter culture of the transformed E. coli overnight in LB medium with the appropriate antibiotic.

    • Inoculate a larger volume of expression medium and grow the culture at 37°C to an OD600 of 0.5-0.6.[20]

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).[19]

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Analysis: Harvest the culture supernatant and analyze for this compound production using the CAS assay and confirm its identity with LC-MS.[3]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from studies on the rfs gene in Mucor lusitanicus, demonstrating the impact of genetic modifications on this compound biosynthesis and gene expression.

Table 1: Effect of rfs Gene Manipulation on this compound Production and mRNA Levels

StrainGenotypeRelative this compound AbundanceRelative rfs mRNA Level (YNB Medium)
WTWild-Type1.001.00
Δrfsrfs Deletion0.00Not Detected
Δrfs + rfswtComplemented Strain~1.00~1.00
MU636 + rfswtOverexpression Strain10.20~1.62

Data derived from studies on M. lusitanicus, showing that deletion of rfs abolishes production, while overexpression significantly increases it.[8][9][11][22]

Table 2: Regulation of this compound Production by Environmental Factors

ConditionFold Change in this compound Production
Low Glucose (vs. High Glucose)Increased
Presence of H₂O₂ (Oxidative Stress)~2.0-fold increase
Presence of cAMPDecreased
Deletion of pkaR1 (PKA regulatory subunit)Decreased

Data highlights the regulation of this compound secretion in M. lusitanicus by nutrient availability and signaling pathways.[8][9]

Visualization of Biosynthetic Pathways

Citrate1 Citrate Rfs1 NIS Synthetase (e.g., Rfs) Citrate1->Rfs1 Putrescine Putrescine Putrescine->Rfs1 Citrate2 Citrate Rfs2 NIS Synthetase (e.g., Rfs) Citrate2->Rfs2 Intermediate N-citrylputrescine Intermediate->Rfs2 This compound This compound Rfs1->Intermediate Amide Bond Formation Rfs2->this compound Amide Bond Formation

Fig 2. Putrescine-Dependent this compound Biosynthesis.

Citrate1 Citrate FslA1 NIS Synthetase (FslA) Citrate1->FslA1 Ornithine L-Ornithine Ornithine->FslA1 Citrate2 Citrate FslA2 NIS Synthetase (FslA) Citrate2->FslA2 Intermediate1 N-citrylornithine FslC Decarboxylase (FslC) Intermediate1->FslC Decarboxylation Intermediate2 N-citrylputrescine Intermediate2->FslA2 This compound This compound FslA1->Intermediate1 Amide Bond Formation FslC->Intermediate2 FslA2->this compound Amide Bond Formation

Fig 3. Ornithine-Dependent this compound Biosynthesis.

References

Elucidation of the Rhizoferrin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by a variety of fungi and some bacteria to scavenge iron from the environment. Its biosynthesis is of significant interest to researchers in microbiology, infectious diseases, and drug development due to its role in microbial iron acquisition and virulence. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the key enzymes, genetic regulation, and detailed experimental protocols for its study.

This compound Biosynthesis: A Comparative Overview

The biosynthesis of this compound has been primarily elucidated in the bacterium Francisella tularensis and the fungus Rhizopus delemar. While the final this compound molecule is structurally identical, the biosynthetic pathways in these organisms exhibit notable differences in their precursors and enzymatic steps. This compound is composed of two citric acid molecules linked by amide bonds to a central putrescine (1,4-diaminobutane) moiety.[1][2]

Bacterial Pathway in Francisella tularensis

In Francisella tularensis, the biosynthesis of this compound is a three-step process that uniquely utilizes L-ornithine as a precursor instead of putrescine.[1][3] This pathway involves two key enzymes encoded by the fsl gene cluster: FslA, a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, and FslC, a pyridoxal-phosphate-dependent decarboxylase.[1][3]

The proposed pathway is as follows:

  • Condensation: FslA catalyzes the condensation of one molecule of citrate with L-ornithine to form citryl-ornithine.[1][3]

  • Decarboxylation: FslC decarboxylates citryl-ornithine to produce N-citryl-putrescine.[1]

  • Second Condensation: FslA facilitates a second condensation reaction, adding another citrate molecule to N-citryl-putrescine to yield this compound.[1]

This pathway is an elegant evolutionary adaptation to the absence of a direct putrescine synthesis pathway in Francisella.[4]

Fungal Pathway in Rhizopus delemar

In contrast, the fungal pathway in Rhizopus delemar is a more direct, two-step process that utilizes putrescine as the direct precursor.[5] This pathway is catalyzed by a single multifunctional NIS synthetase, this compound Synthetase (Rfs), encoded by the rfs gene.[5][6]

The proposed pathway is as follows:

  • First Condensation: Rfs catalyzes the ATP-dependent condensation of citrate with one of the amino groups of putrescine to form mono-citryl-putrescine.[5]

  • Second Condensation: Rfs then catalyzes the addition of a second citrate molecule to the other amino group of mono-citryl-putrescine to complete the synthesis of this compound.[5]

Quantitative Data on this compound Production and Enzyme Kinetics

Table 1: this compound Production in Mucorales Fungi

Fungal SpeciesThis compound Yield (µg/mg dry weight)
Lichtheimia corymbifera~30
Rhizopus delemar~25
Mucor circinelloides~20
Syncephalastrum racemosum~15
Cunninghamella echinulata~10
Rhizomucor pusillus~7
Mucor hiemalis~7

Note: Data is approximated from graphical representations in the cited literature and serves for comparative purposes.[7]

Table 2: Kinetic Parameters for this compound Uptake

OrganismSiderophoreKm (µM)Vmax (nmol min-1 (mg dry wt)-1)
Rhizopus microsporus var. rhizopodiformis[55Fe]-rhizoferrin81.2

Note: This data represents the kinetics of this compound uptake, not its biosynthesis.[8]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to ensure iron homeostasis and prevent iron toxicity. The primary regulatory signal is iron availability, with the biosynthetic genes being upregulated under iron-limiting conditions.[5][6]

In the fungus Mucor lusitanicus, the secretion of this compound is also regulated by the cAMP-PKA signaling pathway.[9][10][11][12] High levels of cAMP and PKA activity lead to the downregulation of the rfs gene and a subsequent reduction in this compound production.[9][10][11][12] This suggests a complex interplay between nutrient sensing and iron acquisition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthetic pathway.

Quantification of this compound using the Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: The CAS reagent is a blue-colored complex of chrome azurol S, ferric iron, and a detergent (HDTMA). In the presence of a siderophore, which has a higher affinity for iron, the iron is removed from the dye complex, resulting in a color change from blue to orange/yellow.

Protocol:

a. Preparation of CAS Assay Solution:

  • Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH2O.

  • Solution 2 (Iron Solution): Dissolve 27 mg of FeCl3·6H2O in 10 mL of 10 mM HCl.

  • Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH2O.

  • Slowly mix Solution 1 and Solution 2.

  • While stirring, slowly add the mixed dye-iron solution to Solution 3.

  • Autoclave the final solution and store it in a dark bottle at 4°C.

b. Quantification Procedure:

  • Grow microbial cultures in iron-depleted medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • In a microplate well, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the absorbance at 630 nm.

  • The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.

Enzyme Assays for NIS Synthetases (FslA and Rfs)

This protocol is a general method for assaying the activity of NIS synthetases, which can be adapted for FslA and Rfs.

Principle: NIS synthetases catalyze an ATP-dependent condensation reaction. The activity can be measured by detecting the production of AMP or by quantifying the this compound product. A common method is a continuous hydroxylamine release assay, where hydroxylamine traps the acyl-adenylate intermediate.

Protocol:

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl2

    • 10 mM ATP

    • 10 mM Citrate

    • 10 mM Ornithine (for FslA) or Putrescine (for Rfs)

    • 2 M Hydroxylamine, pH 7.0

    • Purified FslA or Rfs enzyme

  • Procedure:

    • Prepare the reaction mixture without the enzyme and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the reaction continuously. If using a colorimetric assay for a product, take time-point samples and stop the reaction (e.g., with acid).

    • For the hydroxylamine release assay, the formation of hydroxamate can be detected colorimetrically after the addition of ferric chloride.

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

    • To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the others saturated.

Gene Knockout of Biosynthetic Genes using CRISPR-Cas9 in Rhizopus delemar

This protocol provides a framework for disrupting the rfs gene in Rhizopus delemar using CRISPR-Cas9.

Principle: The CRISPR-Cas9 system is used to create a targeted double-strand break in the rfs gene, which is then repaired by non-homologous end joining, often resulting in a frameshift mutation and gene inactivation.

Protocol:

  • gRNA Design: Design a 20-nucleotide guide RNA (gRNA) targeting a specific sequence within the coding region of the rfs gene, preferably near the 5' end. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

  • Vector Construction:

    • Clone the designed gRNA sequence into a plasmid vector that also expresses the Cas9 nuclease.

    • The vector should also contain a selectable marker, such as the pyrF gene for selection on a medium lacking uracil in a pyrF mutant strain.[1]

  • Transformation:

    • Prepare protoplasts of Rhizopus delemar.

    • Transform the protoplasts with the CRISPR-Cas9 plasmid using a method like biolistic delivery.[1]

  • Selection and Screening:

    • Plate the transformed protoplasts on a selective medium (e.g., minimal medium without uracil for the pyrF marker).

    • Screen the resulting transformants for mutations in the rfs gene by PCR amplification of the target region followed by DNA sequencing.

  • Confirmation of Knockout:

    • Confirm the absence of this compound production in the mutant strain using the CAS assay and HPLC-MS analysis.

    • Analyze the phenotype of the mutant, for example, its ability to grow in iron-limited conditions.

HPLC-MS Analysis of this compound

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from other components in the culture supernatant, and Mass Spectrometry (MS) is used for its detection and quantification based on its mass-to-charge ratio.

Protocol:

  • Sample Preparation:

    • Collect the supernatant from a microbial culture grown in iron-depleted medium.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the this compound. Elute with methanol.

    • Dry the eluate and resuspend in a suitable solvent for HPLC injection (e.g., methanol/water).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Targeted Ions: Monitor for the protonated molecule [M+H]+ of this compound (m/z 437.1) and its sodium adduct [M+Na]+ (m/z 459.1).[13][14]

    • For confirmation, perform tandem MS (MS/MS) to observe characteristic fragment ions.

Visualizations

Biosynthetic Pathways

rhizoferrin_biosynthesis cluster_francisella Francisella tularensis Pathway cluster_rhizopus Rhizopus delemar Pathway Citrate_F Citrate Citryl-Ornithine Citryl-Ornithine Citrate_F->Citryl-Ornithine FslA Ornithine L-Ornithine Ornithine->Citryl-Ornithine N-Citryl-Putrescine N-Citryl-Putrescine Citryl-Ornithine->N-Citryl-Putrescine FslC Rhizoferrin_F This compound N-Citryl-Putrescine->Rhizoferrin_F FslA Citrate_F2 Citrate Citrate_F2->Rhizoferrin_F Citrate_R Citrate Mono-Citryl-Putrescine Mono-Citryl-Putrescine Citrate_R->Mono-Citryl-Putrescine Rfs Putrescine Putrescine Putrescine->Mono-Citryl-Putrescine Rhizoferrin_R This compound Mono-Citryl-Putrescine->Rhizoferrin_R Rfs Citrate_R2 Citrate Citrate_R2->Rhizoferrin_R

Caption: Comparative biosynthetic pathways of this compound in bacteria and fungi.

Experimental Workflow for this compound Quantification

rhizoferrin_quantification_workflow Start Microbial Culture (Iron-depleted medium) Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant CAS_Assay CAS Assay Supernatant->CAS_Assay SPE Solid-Phase Extraction (SPE) Supernatant->SPE Data_Analysis Data Analysis and Quantification CAS_Assay->Data_Analysis HPLC_MS HPLC-MS Analysis SPE->HPLC_MS HPLC_MS->Data_Analysis

Caption: Workflow for the quantification of this compound from microbial cultures.

Regulatory Pathway in Mucor lusitanicus

rhizoferrin_regulation Glucose_Low Low Glucose cAMP cAMP Glucose_Low->cAMP PKA PKA cAMP->PKA rfs_gene rfs gene expression PKA->rfs_gene Inhibition Rhizoferrin_Prod This compound Production rfs_gene->Rhizoferrin_Prod Iron_Low Low Iron Iron_Low->rfs_gene Activation

Caption: Simplified regulatory pathway of this compound synthesis in M. lusitanicus.

References

Characterization of Rhizoferrin Synthetase (Rfs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizoferrin synthetase (Rfs) is a pivotal enzyme in the biosynthesis of this compound, a polycarboxylate siderophore crucial for iron acquisition in various fungi and bacteria. As a member of the Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase family, Rfs presents a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the characterization of Rfs, detailing its biochemical properties, enzymatic mechanism, and regulation. This document synthesizes key research findings, presenting quantitative data in structured tables, offering detailed experimental protocols for its study, and illustrating relevant biological pathways and workflows through standardized diagrams. This guide is intended to serve as a core resource for researchers actively engaged in the study of siderophore biosynthesis and the development of therapeutics targeting microbial iron metabolism.

Introduction: The Role of this compound Synthetase in Microbial Iron Acquisition

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. However, the bioavailability of iron in many environments is exceedingly low. To overcome this limitation, many microorganisms synthesize and secrete high-affinity iron chelators known as siderophores. This compound is a polycarboxylate siderophore produced by various fungi, particularly of the order Mucorales, and some bacteria.[1][2] It is composed of two citric acid molecules linked by amide bonds to a central putrescine (1,4-diaminobutane) moiety.[2]

The synthesis of this compound is catalyzed by this compound synthetase (Rfs), a key enzyme belonging to the NRPS-independent siderophore (NIS) synthetase family.[2][3] Specifically, Rfs is classified as a Type A' NIS enzyme, which catalyzes the condensation of the prochiral carboxylate group of citric acid with an amine.[2] In fungi such as Rhizopus delemar, a single Rfs enzyme iteratively catalyzes the condensation of two citrate molecules with putrescine to form this compound.[2][3] In contrast, some bacteria like Francisella tularensis employ a multi-enzyme pathway initiated by the condensation of citrate with ornithine, followed by a decarboxylation step to form a citryl-putrescine intermediate, and a final condensation with another citrate molecule.[2]

Given its central role in iron acquisition, which is essential for microbial growth and virulence, Rfs represents a promising target for the development of novel antimicrobial drugs.[4][5] This guide provides a detailed technical overview of the methods and data pertinent to the characterization of Rfs.

Biochemical and Kinetic Properties of this compound Synthetase

The biochemical characterization of Rfs is fundamental to understanding its function and for the development of targeted inhibitors. This section summarizes the known properties of Rfs, with a focus on its enzymatic activity and substrate preferences.

Enzyme Kinetics

To date, specific kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this compound synthetase have not been extensively reported in the available scientific literature. The determination of these parameters is crucial for a quantitative understanding of enzyme efficiency and substrate affinity. A detailed protocol for an enzyme assay to determine these values is provided in Section 4.

Substrate Specificity

Studies on Rfs from Rhizopus delemar have provided qualitative insights into its substrate specificity. The enzyme utilizes citrate and a diamine as its primary substrates. The investigation of alternative substrates has revealed that Rfs can adenylate a range of molecules, indicating a degree of substrate flexibility. This is typically assessed by detecting the formation of AMP, a byproduct of the adenylation step in the catalytic cycle.[3]

Substrate ClassTested SubstratesActivity (AMP Production)Reference
Carboxylic Acids Citrate+ (Native Substrate)[3]
Oxaloacetic acid+[3]
Tricarballylic acid+[3]
Amines Putrescine (Diaminobutane)+ (Native Substrate)[3]
Ornithine+[3]
Hydroxylamine+[3]
Diaminopentane+[3]
Diaminopropane+[3]

Note: '+' indicates observed AMP production in the presence of the substrate, signifying that the enzyme can adenylate the molecule. Quantitative comparative data on the efficiency of these alternative substrates is not currently available.

Biosynthesis and Regulatory Pathways

The production of this compound is a tightly regulated process, responding to environmental cues such as iron availability and cellular signaling pathways.

This compound Biosynthetic Pathway

The biosynthesis of this compound by Rfs follows a canonical NIS synthetase mechanism, which involves the adenylation of the carboxylic acid substrate (citrate) followed by the nucleophilic attack of the amine substrate (putrescine or a precursor).

rhizoferrin_biosynthesis cluster_step1 Step 1: Adenylation cluster_step2 Step 2: First Condensation cluster_step3 Step 3: Second Condensation (Iterative) Citrate Citrate Rfs This compound Synthetase (Rfs) Citrate->Rfs ATP ATP ATP->Rfs Citryl_AMP Citryl-AMP Intermediate Rfs->Citryl_AMP Formation of activated intermediate PPi PPi Rfs->PPi Mono_citryl_putrescine Mono-citrylputrescine Citryl_AMP->Mono_citryl_putrescine Nucleophilic attack AMP AMP Citryl_AMP->AMP Putrescine Putrescine Putrescine->Citryl_AMP Rfs2 Rfs Mono_citryl_putrescine->Rfs2 This compound This compound Citrate2 Citrate Citrate2->Rfs2 ATP2 ATP ATP2->Rfs2 Citryl_AMP2 Citryl-AMP Intermediate Rfs2->Citryl_AMP2 PPi2 PPi Rfs2->PPi2 Citryl_AMP2->this compound Final condensation

Figure 1: Generalized biosynthetic pathway of this compound catalyzed by Rfs.
Regulation of rfs Gene Expression

The expression of the rfs gene is subject to complex regulation, ensuring that this compound is produced under conditions of iron limitation where it is most needed. In Mucor lusitanicus, the regulation of rfs is intricately linked to the cAMP-PKA signaling pathway.[4][5]

rfs_regulation Extracellular_Signal Extracellular Signals (e.g., Glucose, Nitrogen) Adenylyl_Cyclase Adenylyl Cyclase (Cyr1) Extracellular_Signal->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates rfs_gene rfs gene PKA->rfs_gene Regulates transcription Pde2 Phosphodiesterase (Pde2) Pde2->cAMP Degrades Rfs_protein This compound Synthetase (Rfs) rfs_gene->Rfs_protein Expression This compound This compound Rfs_protein->this compound Biosynthesis Virulence Virulence This compound->Virulence Contributes to

Figure 2: Proposed model for the regulation of this compound synthesis by the cAMP-PKA pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of Rfs. These protocols are based on established methods for NIS synthetases and can be adapted for Rfs from various microbial sources.

Cloning, Expression, and Purification of Recombinant Rfs

The production of pure, active Rfs is a prerequisite for its biochemical characterization.

protein_purification_workflow Start Start: Isolate genomic DNA or synthesize rfs gene PCR PCR amplification of rfs gene Start->PCR Ligation Ligation into vector PCR->Ligation Vector Expression Vector (e.g., pET with His-tag) Vector->Ligation Transformation Transformation into E. coli expression host Ligation->Transformation Culture Culture growth and induction of expression (e.g., IPTG) Transformation->Culture Harvest Cell harvesting (centrifugation) Culture->Harvest Lysis Cell lysis (sonication or French press) Harvest->Lysis Clarification Clarification of lysate (centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis and buffer exchange IMAC->Dialysis SEC Size-Exclusion Chromatography (SEC) Dialysis->SEC Purity_Check Purity assessment (SDS-PAGE) SEC->Purity_Check End End: Purified Rfs Purity_Check->End

Figure 3: Experimental workflow for the purification of recombinant Rfs.

Protocol:

  • Gene Amplification and Cloning: The rfs gene is amplified from genomic DNA or synthesized. The amplified product is cloned into a suitable expression vector, such as pET-28a, which incorporates an N- or C-terminal polyhistidine tag for purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

  • Purification:

    • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cells are lysed by sonication or with a French press, and the lysate is clarified by centrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • The His-tagged Rfs is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

    • Eluted fractions are analyzed by SDS-PAGE for purity.

    • For higher purity, a subsequent size-exclusion chromatography step can be performed.

Rfs Enzyme Activity Assay (NADH-Coupled Assay)

This spectrophotometric assay continuously monitors the production of AMP, a product of the Rfs-catalyzed reaction, by coupling it to the oxidation of NADH.[6]

Principle: The AMP produced by Rfs is converted to ADP by myokinase. Pyruvate kinase then uses phosphoenolpyruvate to phosphorylate ADP to ATP, producing pyruvate. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of AMP produced.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl

  • ATP: 10 mM

  • Phosphoenolpyruvate (PEP): 20 mM

  • NADH: 5 mM

  • Myokinase: 10 units/mL

  • Pyruvate kinase: 10 units/mL

  • Lactate dehydrogenase: 10 units/mL

  • Substrates: Citrate and Putrescine (or other amines to be tested) at various concentrations

  • Purified Rfs enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, ATP, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Add the substrates (citrate and putrescine) to the desired final concentrations.

  • Equilibrate the mixture at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of purified Rfs enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine Km and kcat, perform the assay with varying concentrations of one substrate while keeping the other saturated. Fit the initial velocity data to the Michaelis-Menten equation.

Detection and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the detection and quantification of this compound in biological samples.

Sample Preparation:

  • From Culture Supernatants: Centrifuge the culture to remove cells. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for concentration and purification.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol and then equilibrate with water. Load the sample, wash with water, and elute the this compound with methanol.

LC-MS/MS Parameters (Example):

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (protonated this compound, [M+H]+, m/z 437.1) to specific product ions.

Quantification: Generate a standard curve using purified this compound of known concentrations. The concentration of this compound in the samples can be determined by comparing their peak areas to the standard curve.

Conclusion and Future Directions

This compound synthetase is a critical enzyme in the iron acquisition machinery of many pathogenic fungi and bacteria. Its characterization provides a foundation for understanding microbial physiology and for the development of novel antimicrobial strategies. While significant progress has been made in elucidating the biosynthetic pathway and its regulation, a key area for future research is the detailed kinetic characterization of Rfs from various organisms. The determination of Km and kcat values for its native and alternative substrates will provide a more complete picture of its catalytic efficiency and specificity. Furthermore, the structural elucidation of Rfs will be invaluable for structure-based drug design efforts aimed at developing potent and specific inhibitors. The protocols and information compiled in this guide are intended to facilitate these future research endeavors and accelerate the translation of basic research into tangible therapeutic outcomes.

References

Rhizoferrin's Role as a Xenosiderophore: A Technical Guide to Function in Non-Producer Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function, uptake, and utilization of rhizoferrin in non-producer organisms. This compound, a polycarboxylate-type siderophore, is a high-affinity iron chelator primarily synthesized by fungi of the Mucorales order to acquire ferric iron (Fe³⁺) from the environment[1][2]. Its structure is a C₂-symmetric hexadentate ligand formed by conjugating two citric acid molecules with a putrescine backbone[3]. While essential for its producers, this compound can also be acquired by other microbes that lack the biosynthetic machinery for its production. This process, known as xenosiderophore utilization, is a critical factor in microbial ecology, competition, and pathogenesis.

Mechanism of this compound Uptake in Non-Producer Bacteria

The ability of non-producing organisms to utilize this compound hinges on the expression of specific membrane receptors and transport systems. The most well-characterized system for this compound uptake as a xenosiderophore is in the Gram-negative bacterium Morganella morganii. This pathway serves as an excellent model for understanding the molecular logistics of xenosiderophore transport.

The process involves a coordinated series of proteins spanning the bacterial envelope:

  • Outer Membrane Recognition and Transport : The ferric-rhizoferrin complex is first recognized and bound by a specific outer membrane receptor, RumA . This transport is an energy-dependent process driven by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to power translocation across the outer membrane[4].

  • Periplasmic Shuttling : Once inside the periplasm, the ferric-rhizoferrin complex is captured by a periplasmic binding protein, RumB [4].

  • Inner Membrane Translocation : RumB shuttles the complex to an uncharacterized inner membrane transporter, presumed to be an ATP-binding cassette (ABC) transporter. This transporter moves the intact ferric-rhizoferrin complex into the cytoplasm.

  • Intracellular Iron Release : Following import, ferric iron (Fe³⁺) is released from the this compound molecule, likely through enzymatic reduction to its more soluble ferrous (Fe²⁺) form, making it available for cellular metabolism. Transport studies in M. morganii using radiolabeled iron (⁵⁵Fe³⁺) and this compound ([³H]ketothis compound) have confirmed that the entire complex is incorporated, validating its role as a true iron carrier or "shuttle"[4].

A similar energy-dependent transport system has been identified in Mycobacterium smegmatis, which also demonstrates the ability to internalize the intact ferric-rhizoferrin complex[5].

Rhizoferrin_Uptake_Pathway Figure 1: Ferric-Rhizoferrin Uptake Pathway in Morganella morganii RumA RumA Receptor RumB RumB (Periplasmic Binding Protein) RumA->RumB Translocation ABC ABC Transporter (Putative) RumB->ABC Shuttling Fe2 Fe²⁺ (Metabolism) ABC->Fe2 Import & Iron Release RF_degraded This compound (Degraded/Recycled) ABC->RF_degraded Fe_RF Fe³⁺-Rhizoferrin Fe_RF->RumA Binding TonB TonB-ExbB-ExbD Complex TonB->RumA

Figure 1: Ferric-Rhizoferrin Uptake Pathway in Morganella morganii

Quantitative Data on this compound Transport

The efficiency of siderophore transport can be quantified by measuring its kinetic parameters. Studies have determined the transport kinetics for this compound in both producer and non-producer organisms, providing a basis for comparison. The formation constant, which indicates the binding affinity between this compound and iron, has also been established.

ParameterOrganismOrganism TypeValueReference
Transport Kinetics
Kₘ (Michaelis Constant)Mycobacterium smegmatisNon-Producer64.4 µM[5]
Vₘₐₓ (Maximum Velocity)Mycobacterium smegmatisNon-Producer24.4 pmol / (mg·min)[5]
Kₘ (Michaelis Constant)Rhizopus microsporusProducer8 µM[1]
Vₘₐₓ (Maximum Velocity)Rhizopus microsporusProducer1.2 nmol / (mg dry wt·min)[1]
Binding Affinity
log K (Formation Constant)Fe(III)-Rhizoferrin ComplexN/A25.3[6][7]

Key Experimental Protocols

Investigating the function of this compound in non-producer organisms relies on a set of established methodologies. These protocols are designed to detect siderophore activity, measure uptake, and assess the ability of an organism to utilize a xenosiderophore for growth.

Siderophore Detection: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting the presence of siderophores.[8][9]

  • Principle : This assay is based on competition for iron. Siderophores, with their high affinity for Fe³⁺, will remove iron from a shuttle-dye complex (Fe-CAS-HDTMA), causing a visible color change from blue to orange.[8]

  • Qualitative Method (Agar Plates) :

    • Prepare CAS agar plates by incorporating the CAS assay solution into an appropriate growth medium.

    • Inoculate the test organism on the plate.

    • Incubate under iron-limited conditions.

    • The formation of an orange halo around the microbial growth indicates siderophore production.[10]

  • Quantitative Method (Liquid Assay) :

    • Grow the organism in an iron-limited liquid medium.

    • Harvest the culture supernatant by centrifugation and filtration.

    • Add a defined volume of the supernatant to the CAS assay solution.

    • Incubate for a set period (e.g., 2 hours) at room temperature.

    • Measure the decrease in absorbance at 630 nm. The amount of siderophore produced can be quantified relative to a reference.[11]

Siderophore-Mediated Iron Uptake Assay

This assay directly measures the transport of iron chelated by this compound into microbial cells using a radioactive tracer.

  • Principle : Cells are incubated with this compound complexed with radiolabeled iron (⁵⁵Fe). The amount of radioactivity incorporated by the cells over time corresponds to the rate of uptake.[5][12]

  • Detailed Protocol :

    • Cell Preparation : Culture the non-producer organism in an iron-depleted medium to induce the expression of siderophore uptake systems. Harvest cells during the exponential growth phase, wash, and resuspend in an iron-free buffer.

    • Preparation of [⁵⁵Fe]this compound : Mix a solution of ⁵⁵FeCl₃ with a molar excess of deferrated this compound to ensure complete chelation. Allow the complex to form.

    • Uptake Measurement : a. Equilibrate the cell suspension to the desired temperature (e.g., 30°C). b. Initiate the transport assay by adding the [⁵⁵Fe]this compound complex to the cell suspension. c. At various time intervals, withdraw aliquots of the cell suspension. d. Immediately stop the uptake by filtering the aliquot through a membrane filter (e.g., 0.45 µm) and washing rapidly with a cold stop buffer (e.g., buffer containing a high concentration of non-radioactive FeCl₃ or EDTA) to remove non-specifically bound siderophore.

    • Quantification : Place the filter in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

    • Data Analysis : Calculate the transport rate, typically expressed as pmol of Fe transported per mg of cell dry weight per minute. For kinetic analysis, repeat the assay with varying concentrations of the [⁵⁵Fe]this compound complex.

Experimental_Workflow Figure 2: Workflow for a ⁵⁵Fe-Rhizoferrin Uptake Assay A 1. Cell Culture (Iron-Depleted Medium) C 3. Incubation (Cells + [⁵⁵Fe]this compound) A->C B 2. Preparation of [⁵⁵Fe]this compound Complex B->C D 4. Stop Reaction (Rapid Filtration & Washing) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate Transport Rate, Km, Vmax) E->F

Figure 2: Workflow for a ⁵⁵Fe-Rhizoferrin Uptake Assay
Cross-Feeding Bioassay

This simple bioassay determines if an organism can utilize an exogenous siderophore to support its growth under iron-limiting conditions.[8]

  • Principle : An indicator strain (the non-producer) that cannot grow on iron-deficient media is tested for its ability to grow when supplied with this compound.

  • Method :

    • Prepare an agar medium that is severely limited in iron (e.g., by adding an iron chelator like EDTA).

    • Seed the agar with the indicator strain.

    • Aseptically place a sterile paper disk onto the center of the plate.

    • Apply a small volume of a sterile this compound solution to the disk.

    • Incubate the plate.

    • A zone of growth of the indicator strain around the paper disk signifies that the organism can utilize this compound as a source of iron.

Implications for Pathogenesis and Drug Development

The ability to scavenge xenosiderophores like this compound can be a significant virulence factor. In the iron-scarce environment of a host, pathogens that can utilize siderophores produced by other microorganisms (including the host's own microbiota) gain a competitive advantage. For example, the uptake of this compound has been noted as a potential iron acquisition strategy for the pathogen Francisella tularensis[13].

This reliance on specific uptake channels presents a therapeutic opportunity. The "Trojan Horse" strategy aims to exploit these transport systems to deliver antimicrobial agents into bacterial cells. By conjugating an antibiotic to a siderophore like this compound, the resulting siderophore-antibiotic conjugate (SAC) can be actively transported into the pathogen, bypassing conventional resistance mechanisms and increasing intracellular drug concentration[12]. Understanding the specific transport machinery for this compound in pathogenic non-producers is therefore a critical step toward designing novel, targeted antimicrobial therapies.

References

The Evolutionary Genesis of Rhizoferrin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizoferrin, a polycarboxylate siderophore, represents a fascinating case study in the evolution of microbial iron acquisition strategies. Unlike the more common hydroxamate and catecholate siderophores synthesized via non-ribosomal peptide synthetases (NRPS), this compound biosynthesis proceeds through an NRPS-independent siderophore (NIS) synthetase pathway. This technical guide provides an in-depth exploration of the evolutionary origins of this pathway, detailing the genetic and biochemical divergence observed between fungal and bacterial producers. We present a synthesis of the current understanding of the biosynthetic pathway, its genetic regulation, and the evolutionary forces that have shaped its distribution. This document is intended to serve as a comprehensive resource, providing detailed experimental methodologies and quantitative data to facilitate further research and potential applications in drug development, particularly in the context of antifungal therapies targeting iron uptake in pathogenic Mucorales.

Introduction to this compound

This compound is a crucial molecule for certain microorganisms to acquire iron, an essential nutrient, from their environment. It is classified as a polycarboxylate-type siderophore, a small molecule that binds with high affinity to ferric iron (Fe³⁺)[1]. Structurally, this compound is composed of two citric acid molecules linked by amide bonds to a central diaminobutane (putrescine) moiety[2]. This unique structure distinguishes it from the hydroxamate siderophores commonly produced by most fungi[3]. This compound is predominantly found in fungi belonging to the order Mucorales, such as Rhizopus, Mucor, and Cunninghamella species, and is also produced by some bacteria[1][3]. The ability to synthesize this compound is a significant factor in the survival and, in some cases, the virulence of these microorganisms, particularly in iron-limited environments like a host organism[4][5].

The Biosynthesis of this compound: A Tale of Two Pathways

The biosynthesis of this compound is a prime example of convergent evolution, with distinct enzymatic strategies having evolved in fungi and bacteria to produce the same molecule.

Fungal this compound Biosynthesis: A Single-Enzyme System

In fungi of the order Mucorales, the synthesis of this compound is elegantly simple, requiring only a single enzyme: This compound synthetase (Rfs) [2].

  • Enzyme: this compound Synthetase (Rfs)

  • Gene: rfs

  • Mechanism: Rfs is a member of the NRPS-independent siderophore (NIS) synthetase superfamily, specifically containing an N-terminal IucA/IucC domain[2]. This enzyme catalyzes the ATP-dependent adenylation of citrate, followed by the sequential amide bond formation with the two amino groups of diaminobutane (putrescine)[2].

The overall reaction can be summarized as: 2 Citrate + 1 Diaminobutane + 2 ATP → this compound + 2 AMP + 2 PPi

Bacterial this compound Biosynthesis: A Multi-Enzyme Pathway

In contrast to the fungal system, some bacteria, such as Francisella tularensis, employ a more complex, multi-step pathway involving two key enzymes[6].

  • Enzymes:

    • FslA: An NIS synthetase that catalyzes the condensation of one molecule of citrate with one molecule of L-ornithine to form N-citryl-ornithine.

    • FslC: A decarboxylase that converts N-citryl-ornithine to N-citryl-putrescine.

  • Mechanism: The synthesis is initiated by FslA, followed by the decarboxylation reaction mediated by FslC. A second, yet to be fully elucidated, step likely involves another condensation of citrate with N-citryl-putrescine to complete the this compound molecule[6].

This divergence in biosynthetic routes highlights that while the end product is the same, the evolutionary solutions to its synthesis are markedly different.

Evolutionary Origin and Phylogenetic Distribution

The evolutionary history of this compound biosynthesis is thought to be shaped by a combination of vertical descent within the Mucorales and potential horizontal gene transfer (HGT) events.

A Distinct Fungal Lineage

Phylogenetic analyses of NIS synthetases reveal that fungal Rfs enzymes form a distinct clade, separate from their bacterial counterparts. Homologs of the rfs gene are found consistently within the genomes of Mucorales fungi but are notably absent from the genomes of Ascomycota and Basidiomycota[7][8]. This suggests that the genetic machinery for this compound biosynthesis either evolved within an early fungal ancestor of the Mucorales or was acquired by this lineage and has since been maintained.

The Hypothesis of Horizontal Gene Transfer

The presence of this compound biosynthesis in both fungi and bacteria raises the possibility of HGT. While direct evidence for the HGT of the rfs gene is still emerging, the sporadic distribution of siderophore biosynthesis gene clusters among prokaryotes is often attributed to HGT[9][10][11]. The genomic organization of the rfs gene in Mucorales, often found as a single gene, differs from the operon structure seen for siderophore biosynthesis in bacteria, which could suggest a complex evolutionary history[2][7]. It is plausible that an ancestral NIS synthetase gene was transferred between bacterial and fungal lineages and subsequently evolved to its current form in each.

Quantitative Data

Quantitative analysis of this compound production and the expression of its biosynthetic genes provides insights into its regulation and physiological importance.

Table 1: Quantitative Data on this compound Uptake and Gene Expression
ParameterOrganismConditionValueReference
Iron-Rhizoferrin Uptake Kinetics
KmRhizopus microsporus var. rhizopodiformisTime- and concentration-dependent uptake of [⁵⁵Fe]-labelled this compound8 µM[1]
VmaxRhizopus microsporus var. rhizopodiformisTime- and concentration-dependent uptake of [⁵⁵Fe]-labelled this compound1.2 nmol min⁻¹ (mg dry wt)⁻¹[1]
Relative rfs mRNA Levels
Iron-replete vs. Iron-depleteMucor lusitanicusMycelium grown in Vogel's medium with and without 200 µM Fe²⁺2.5-fold higher in iron-deplete conditions[5]
YPG-2% vs. YNB-2% mediaMucor lusitanicusMycelium grown for 8 hours~24-50% higher in YNB-2%[5]
Wild-type vs. rfs overexpressionMucor lusitanicusMycelium grown in YPG-2% and YNB-2%~62-70% higher in overexpression strain[5]
Relative this compound Production
With vs. Without H₂O₂Mucor lusitanicusSupernatant from YNB-0.1% culture~2-fold increase with 0.5 mM H₂O₂[5]
Wild-type vs. ΔpkaR1 mutantMucor lusitanicusSupernatant from aerobic cultureDecreased in ΔpkaR1 mutant[4]
Wild-type vs. pde2 overexpressionMucor lusitanicusSupernatant from aerobic cultureIncreased in pde2 overexpression strain[5]

Experimental Protocols

Heterologous Expression and Purification of Fungal this compound Synthetase (Rfs)

This protocol is adapted from the methodology described for the expression of the R. delemar Rfs in E. coli[2] and general protocols for heterologous expression of fungal enzymes[12][13].

  • Gene Cloning:

    • Synthesize the codon-optimized rfs gene for expression in E. coli.

    • Clone the synthetic gene into an expression vector, such as pET-28a(+), to generate an N-terminal His-tagged fusion protein.

    • Verify the construct by sequencing.

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged Rfs protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Assess purity by SDS-PAGE.

Enzymatic Assay for this compound Synthetase Activity

This assay is based on the detection of AMP, a product of the adenylation reaction catalyzed by NIS synthetases[2].

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM Citric acid

      • 2 mM Diaminobutane

      • 1 µg purified Rfs enzyme

    • The total reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Product Detection (LC-MS/MS):

    • Terminate the reaction by adding an equal volume of methanol.

    • Centrifuge to precipitate the enzyme.

    • Analyze the supernatant for the presence of this compound and AMP using a validated LC-MS/MS method.

LC-MS/MS Method for this compound Quantification

This protocol is a generalized procedure adapted from methods for the quantification of small molecules in biological matrices[6][14].

  • Sample Preparation:

    • Acidify fungal culture supernatants to pH 2 with HCl.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and polar impurities.

    • Elute the this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., m/z 437.1 -> fragment ions).

    • For absolute quantification, use a stable isotope-labeled internal standard and generate a calibration curve with this compound standards of known concentrations.

Visualizations

This compound Biosynthetic Pathways

rhizoferrin_biosynthesis cluster_fungi Fungal Pathway (e.g., Rhizopus delemar) cluster_bacteria Bacterial Pathway (e.g., Francisella tularensis) Citrate1 2x Citrate Rfs This compound Synthetase (Rfs) Citrate1->Rfs Diaminobutane Diaminobutane Diaminobutane->Rfs Rhizoferrin1 This compound Rfs->Rhizoferrin1 Citrate2 Citrate FslA1 FslA Citrate2->FslA1 Ornithine L-Ornithine Ornithine->FslA1 Citryl-Ornithine N-Citryl-Ornithine FslA1->Citryl-Ornithine FslC FslC (Decarboxylase) Citryl-Ornithine->FslC Citryl-Putrescine N-Citryl-Putrescine FslC->Citryl-Putrescine FslA2 FslA Citryl-Putrescine->FslA2 Rhizoferrin2 This compound FslA2->Rhizoferrin2 Citrate3 Citrate Citrate3->FslA2 camp_pka_regulation cluster_inputs Environmental Signals cluster_pathway cAMP-PKA Signaling Pathway Low_Glucose Low Glucose AC Adenylate Cyclase (Cyr1) Low_Glucose->AC stimulates Oxidative_Stress Oxidative Stress (e.g., H₂O₂) rfs_gene rfs gene Oxidative_Stress->rfs_gene up-regulates High_Glucose High Glucose High_Glucose->AC inhibits Iron_Limitation Iron Limitation Iron_Limitation->rfs_gene up-regulates cAMP cAMP AC->cAMP synthesizes PKA_R PKA Regulatory Subunit (PkaR1) cAMP->PKA_R binds to PDE Phosphodiesterase (Pde2) cAMP->PDE degrades PKA_C PKA Catalytic Subunit PKA_R->PKA_C dissociates from PKA_C->rfs_gene down-regulates Rhizoferrin_prod This compound Production rfs_gene->Rhizoferrin_prod

References

An In-depth Technical Guide to the Spectroscopic Characterization of the Rhizoferrin-Iron Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectroscopic techniques used to characterize the rhizoferrin-iron(III) complex, a critical interaction in microbial iron acquisition. It details the structure of the complex, presents quantitative data from key spectroscopic methods, and outlines the experimental protocols necessary for its analysis.

Introduction: this compound and its Role in Iron Homeostasis

This compound is a siderophore—a low molecular weight, high-affinity iron-chelating compound—produced by fungi of the Mucorales and Entomophthorales orders.[1] As a member of the carboxylate or complexone class of siderophores, it is distinguished by its use of carboxylate and hydroxy donor groups to coordinate iron, rather than the more common hydroxamate or catecholate moieties.[2][3] Under iron-deficient conditions, fungi secrete this compound to scavenge ferric iron (Fe³⁺) from the extracellular environment.[4] The resulting stable this compound-iron complex is then recognized by specific cell surface receptors and transported into the cell, providing the fungus with this essential nutrient.[1][4] Understanding the structure and properties of this complex is vital for developing novel antifungal agents that could disrupt this critical iron uptake pathway.

Structure and Coordination Chemistry

This compound is a C₂-symmetric hexadentate ligand derived from the conjugation of two citric acid molecules with a putrescine (1,4-diaminobutane) backbone.[5] When it chelates iron, the Fe(III) ion is tightly bound by four carboxylate anions and two tertiary alcohol groups.[5] This coordination results in the formation of a stable, monoanionic octahedral complex.[5] The coordination environment is crucial for its high affinity for iron and its recognition by fungal transport systems.

cluster_this compound This compound Ligand Fe Fe(III) O1 O (Carboxylate) Fe->O1 O2 O (Carboxylate) Fe->O2 O3 O (Carboxylate) Fe->O3 O4 O (Carboxylate) Fe->O4 O5 O (Alcohol) Fe->O5 O6 O (Alcohol) Fe->O6

Caption: Coordination of Fe(III) by the six donor oxygen atoms of the this compound ligand.

Spectroscopic Characterization Workflow

The comprehensive characterization of the this compound-iron complex relies on a suite of spectroscopic techniques. Each method provides unique insights into the electronic structure, coordination geometry, and stability of the complex. The general workflow involves sample preparation followed by analysis using multiple spectroscopic methods to build a complete picture of the molecule's properties.

cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_interp Interpretation & Characterization A Isolation of this compound B Complexation with Fe(III) A->B C Sample Purification (e.g., HPLC) B->C D UV-Vis Spectroscopy C->D E Circular Dichroism C->E F Mass Spectrometry C->F G Mössbauer Spectroscopy C->G H Electronic Transitions & Stability D->H I Chirality & Conformation E->I J Molecular Mass & Stoichiometry F->J K Fe Oxidation & Spin State G->K

References

Methodological & Application

Application Notes and Protocols for Rhizoferrin Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by fungi belonging to the order Mucorales, such as Rhizopus and Mucor species, to scavenge iron from the environment.[1][2] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds that play a crucial role in the virulence of pathogenic fungi by enabling iron acquisition from the host.[3][4] The unique structure and iron-chelating properties of this compound make it a molecule of interest for various applications, including the development of novel antimicrobial agents (as "Trojan horse" antibiotics), and as a potential therapeutic agent for iron overload disorders.

These application notes provide a detailed protocol for the cultivation of this compound-producing fungi, extraction of this compound from the culture supernatant, and its subsequent purification and quantification.

Data Presentation

Table 1: Quantitative Yield of this compound from Fungal Cultures

Fungal SpeciesCulture ConditionThis compound YieldReference
Rhizopus microsporusFermentation broth lyophilizate345.3 ± 13.5 mg/g[5]
Mucor lusitanicus (WT)YNB medium with 0.1% glucoseRelative abundance baseline[4]
Mucor lusitanicus (rfs overexpression)YNB medium with 0.1% glucose10.2 times higher than WT[4]

Experimental Protocols

Fungal Culture for this compound Production

This protocol describes the cultivation of Mucorales fungi in iron-deficient media to induce the production and secretion of this compound.

Materials:

  • This compound-producing fungal strain (e.g., Rhizopus microsporus, Mucor lusitanicus)

  • Grimm-Allen Medium (Iron-Deficient) or Modified M9 Medium (see recipes below)

  • All glassware must be acid-washed (e.g., soaked in 6 M HCl overnight) and rinsed thoroughly with deionized water to remove trace iron contamination.

  • Shaking incubator

  • Sterile culture flasks

Iron-Deficient Media Recipes:

  • Grimm-Allen Medium (per liter of distilled water):

    • Sucrose: 20 g

    • Ammonium acetate: 3 g

    • K₂HPO₄: 3 g

    • K₂SO₄: 1 g

    • Citric acid: 1 g

    • Adjust pH to 6.8 with ammonia.

    • Supplement with thiamine, Cu(II), Mn(II), Zn(II), and Mg(II) salts.

    • To render iron-free, the medium can be treated with 8-hydroxyquinoline in chloroform to chelate and remove residual iron.

  • Modified M9 Medium (for Mucorales that do not grow well in Grimm-Allen medium; per liter of distilled water):

    • Glucose: 10 g

    • Na₂HPO₄: 7 g

    • KH₂PO₄: 3 g

    • NH₄Cl: 1 g

    • NaCl: 0.5 g

    • MgSO₄·7H₂O: 0.25 g

    • CaCl₂: 0.015 g

    • Adjust pH to 7.2 with NaOH.

    • Supplement with thiamine and ZnCl₂.

Procedure:

  • Prepare the chosen iron-deficient medium according to the recipe.

  • Inoculate the sterile medium with spores or mycelia of the this compound-producing fungus.

  • Incubate the culture at 25-30°C with shaking (e.g., 150-200 rpm) for 5-7 days. The optimal incubation time may vary between species and strains.

  • Monitor the culture for fungal growth and siderophore production (e.g., using the CAS assay).

This compound Extraction from Culture Supernatant

This protocol details the initial steps to separate this compound from the fungal biomass and other media components.

Materials:

  • Fungal culture from Protocol 1

  • Centrifuge and centrifuge bottles

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

  • Whatman No. 1 filter paper or equivalent

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Amberlite XAD-2 resin

  • Rotary evaporator

Procedure:

  • Harvest the fungal culture and centrifuge at 10,000 x g for 20 minutes to pellet the fungal biomass.[6]

  • Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining mycelia.

  • Acidify the cell-free supernatant to pH 2 with concentrated HCl.[6]

  • Option A: Solvent Extraction

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice.

    • Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Option B: Solid-Phase Extraction

    • Pass the acidified supernatant through a column packed with Amberlite XAD-2 resin.

    • Wash the column with two bed volumes of deionized water to remove unbound components.

    • Elute the bound this compound with methanol.

    • Evaporate the methanol using a rotary evaporator to yield the crude extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound from the crude extract.

Materials:

  • Crude this compound extract from Protocol 2

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

Procedure:

  • Dissolve the crude this compound extract in a small volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with a C18 column.

  • Use a mobile phase gradient of methanol and water (e.g., with 0.1% formic acid). A typical gradient could be:

    • 10% methanol for 5 minutes.

    • Linear gradient from 10% to 90% methanol over 30 minutes.

    • Hold at 90% methanol for 10 minutes.

  • Set the flow rate to 1.0 mL/min.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm, as this compound lacks a strong chromophore, or by complexing with iron and monitoring in the visible range).

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity and identity of the collected fractions using techniques such as LC-MS and NMR.

Visualizations

experimental_workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis A Inoculation of Iron-Deficient Medium B Incubation (5-7 days, 25-30°C, shaking) A->B C Centrifugation & Filtration (Removal of Biomass) B->C Harvest Culture D Acidification of Supernatant (pH 2) C->D E Solvent or Solid-Phase Extraction D->E F Evaporation (Crude Extract) E->F G HPLC Purification (C18 Reverse-Phase) F->G Dissolve in Mobile Phase H Pure this compound G->H I LC-MS & NMR (Structure Confirmation) H->I

Caption: Experimental workflow for this compound extraction and purification.

signaling_pathway cluster_regulation Regulation of this compound Synthesis in Mucor lusitanicus Glucose High Glucose cAMP cAMP Glucose->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates rfs_gene rfs Gene (this compound Synthetase) PKA->rfs_gene Downregulates This compound This compound Production rfs_gene->this compound

Caption: cAMP-PKA signaling pathway regulating this compound production.

References

Application Note: Quantification of Rhizoferrin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of rhizoferrin, a polycarboxylate siderophore of significant interest in microbial ecology, agriculture, and clinical research. A direct reversed-phase HPLC method with UV detection at a low wavelength is presented for straightforward quantification, alongside a more sensitive method employing pre-column derivatization for enhanced UV detection. Detailed protocols for sample preparation from microbial cultures and soil, method validation parameters, and experimental workflows are provided to guide researchers, scientists, and drug development professionals in the accurate quantification of this compound.

Introduction

This compound is a polycarboxylate-type siderophore produced by various fungi, particularly from the Mucorales order, to chelate iron from the environment. Its role in microbial iron acquisition, virulence, and potential therapeutic applications necessitates accurate and reliable quantification methods. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation and quantification of this compound from complex biological matrices. This application note describes two HPLC-based methods for this compound quantification: a direct method suitable for relatively high concentration samples and a derivatization-based method for trace-level analysis.

Method 1: Direct HPLC-UV Quantification of this compound

This method is based on the separation of this compound on a reversed-phase C18 column with a buffered aqueous mobile phase and direct UV detection of the carboxyl functional groups at a low wavelength.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 50 mM Potassium Phosphate (KH2PO4), pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Method Validation Parameters (Hypothetical)
ParameterValue
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Method 2: HPLC-UV Quantification of this compound via Pre-Column Derivatization

To enhance the sensitivity and selectivity of this compound quantification, a pre-column derivatization step can be employed. This method utilizes a derivatizing agent that reacts with the carboxylic acid groups of this compound to form a product with a strong UV chromophore.

Derivatization Reagent
  • p-Bromophenacyl Bromide (BPB): Reacts with carboxylic acids to form highly UV-absorbent phenacyl esters.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-80% B; 15-20 min: 80% B; 20-25 min: 80-40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Method Validation Parameters (Hypothetical)
ParameterValue
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Accuracy (% Recovery) 92 - 108%
Precision (% RSD) < 5%

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture Supernatant
  • Culture Growth: Grow the this compound-producing fungus in an appropriate low-iron medium.

  • Harvesting: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the fungal biomass.

  • Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) with methanol followed by deionized water.

    • Load the filtered supernatant onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and polar impurities.

    • Elute the this compound with methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: Sample Preparation from Soil

An optimized extraction method for this compound from soil has been reported and can be adapted as follows.[1][2]

  • Extraction Solution: Prepare an aqueous solution containing 10 mM Calcium Chloride (CaCl2) and 2.5 mM Sodium Ascorbate.

  • Extraction:

    • To 1 gram of soil, add 5 mL of the extraction solution.

    • Vortex the mixture for 1 minute and then shake for 2 hours at room temperature.

    • Centrifuge the slurry at 5,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Purification: For cleaner samples, a solid-phase extraction step similar to Protocol 1 can be applied to the supernatant.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before HPLC injection.

Protocol 3: Pre-Column Derivatization with p-Bromophenacyl Bromide (BPB)
  • Sample Preparation: Transfer 100 µL of the extracted and reconstituted sample (or standard solution) into a reaction vial.

  • Evaporation: Evaporate the solvent to dryness under nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of a 5 mg/mL solution of p-Bromophenacyl Bromide in acetonitrile.

    • Add 10 µL of a 5 mg/mL solution of a catalyst (e.g., a crown ether like 18-Crown-6) in acetonitrile.

    • Seal the vial and heat at 70°C for 30 minutes.

  • Cooling and Reconstitution: Allow the vial to cool to room temperature. Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for HPLC analysis.

Visualizations

derivatization_workflow start Extracted this compound Sample dry_down Evaporate to Dryness start->dry_down add_reagents Add BPB and Catalyst dry_down->add_reagents reaction Heat at 70°C for 30 min add_reagents->reaction cool_down Cool to Room Temperature reaction->cool_down reconstitute Reconstitute in Mobile Phase cool_down->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection

References

Application Notes and Protocols: Chrome Azurol S (CAS) Assay for Rhizoferrin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by various fungi and bacteria to scavenge iron from the environment. Its role in microbial iron acquisition and potential as a drug delivery agent has garnered significant interest. The Chrome Azurol S (CAS) assay is a universal, colorimetric method for detecting and quantifying siderophores. This document provides detailed application notes and protocols for the use of the CAS assay in the detection of this compound.

The principle of the CAS assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a surfactant, forming a blue-colored ternary complex. When a sample containing a siderophore with a higher affinity for iron, such as this compound, is introduced, the siderophore removes the iron from the CAS complex. This results in a color change from blue to orange/yellow, which can be qualitatively observed or quantitatively measured using a spectrophotometer.[1][2]

Data Presentation

ParameterValueConditionsReference
Apparent Stability Constant (log K) ~5.5pH 7.3N/A

Note: The stability constant indicates the strength of the interaction between this compound and ferric iron. A higher value suggests a stronger affinity. It is important to note that this compound is considered a relatively weak siderophore compared to hydroxamate or catecholate types.

Experimental Protocols

Preparation of CAS Assay Reagents

a) CAS Stock Solution (Dye Solution)

  • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

b) Iron(III) Solution

  • Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

c) Surfactant Solution

  • Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water. Gentle warming may be required to fully dissolve the HDTMA.

d) CAS Assay Solution (Final Reagent)

  • Slowly add the Iron(III) Solution to the CAS Stock Solution while stirring.

  • To this mixture, slowly add the Surfactant Solution with continuous stirring. The solution should turn a deep blue color.

  • Add 30 mL of a 1 M piperazine buffer solution.

  • Bring the final volume to 100 mL with deionized water.[3]

  • This final CAS assay solution should be stored in a plastic bottle in the dark to prevent degradation.

Qualitative Detection of this compound on CAS Agar Plates

This method is suitable for screening microorganisms for this compound production.

a) Preparation of CAS Agar Plates

  • Prepare a suitable growth medium for the microorganism of interest.

  • Separately prepare the CAS Assay Solution as described above.

  • Autoclave the growth medium and the CAS Assay Solution separately.

  • Cool both solutions to approximately 50°C in a water bath.

  • Aseptically mix the growth medium and the CAS Assay Solution in a 9:1 ratio (e.g., 900 mL of medium to 100 mL of CAS solution).

  • Pour the mixture into sterile petri dishes and allow them to solidify.

b) Inoculation and Incubation

  • Inoculate the CAS agar plates with the test microorganism. This can be done by spotting a liquid culture or streaking a single colony.

  • Incubate the plates under conditions optimal for the growth of the microorganism.

c) Observation

  • A positive result for this compound (or other siderophore) production is indicated by the formation of an orange or yellow halo around the microbial growth against the blue background of the agar.[4]

Quantitative Detection of this compound in Liquid Samples

This method allows for the quantification of this compound in a liquid sample, such as a culture supernatant.

a) Sample Preparation

  • Grow the microorganism in a suitable liquid medium under iron-limiting conditions to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

b) Assay Procedure

  • In a microplate well or a cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the CAS Assay Solution.[3]

  • As a reference (Ar), mix 100 µL of the uninoculated growth medium with 100 µL of the CAS Assay Solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 2 hours). The incubation time may need to be optimized for carboxylate siderophores like this compound, which may react slower than other types.

  • Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm using a spectrophotometer or a microplate reader.

c) Calculation of Siderophore Units

The relative amount of siderophore production can be expressed as siderophore units, calculated using the following formula:

Siderophore Units (%) = [ (Ar - A) / Ar ] x 100

Where:

  • Ar is the absorbance of the reference (medium + CAS solution).

  • A is the absorbance of the sample (supernatant + CAS solution).

A decrease in absorbance in the sample compared to the reference indicates the presence of siderophores.[3]

Mandatory Visualizations

experimental_workflow cluster_qualitative Qualitative Assay (CAS Agar) cluster_quantitative Quantitative Assay (Liquid) prep_agar Prepare CAS Agar inoculate Inoculate with Microorganism prep_agar->inoculate incubate_agar Incubate inoculate->incubate_agar observe_halo Observe for Orange/Yellow Halo incubate_agar->observe_halo prep_supernatant Prepare Cell-Free Supernatant mix_reagents Mix Supernatant with CAS Solution prep_supernatant->mix_reagents incubate_liquid Incubate mix_reagents->incubate_liquid measure_abs Measure Absorbance at 630 nm incubate_liquid->measure_abs calculate Calculate Siderophore Units measure_abs->calculate start Start start->prep_agar start->prep_supernatant

Caption: Experimental workflow for qualitative and quantitative detection of this compound.

cas_principle cas_fe CAS-Fe³⁺-HDTMA Complex (Blue) cas_free Free CAS-HDTMA (Orange/Yellow) cas_fe->cas_free - Fe³⁺ rhizoferrin_fe This compound-Fe³⁺ Complex cas_fe->rhizoferrin_fe + this compound This compound This compound This compound->rhizoferrin_fe + Fe³⁺

Caption: Chemical principle of the Chrome Azurol S (CAS) assay for siderophore detection.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Rhizoferrin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by various fungi, particularly of the order Mucorales.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. Due to its crucial role in iron acquisition for these fungi, the analysis of this compound and its analogs is of significant interest in microbiology, infectious disease research, and drug development. Mass spectrometry, coupled with liquid chromatography, has emerged as a powerful tool for the sensitive and specific detection, characterization, and quantification of these molecules.[3][4] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its analogs.

Data Presentation

Quantitative Analysis of this compound

The following table summarizes key quantitative parameters for the analysis of this compound and related siderophores using Liquid Chromatography-Mass Spectrometry (LC-MS). Please note that specific values can vary depending on the instrumentation, method, and matrix.

AnalyteMethodLOD (Limit of Detection)LOQ (Limit of Quantification)Linear RangeReference
Holo-hydroxamate siderophoreHPLC-MS/MS7.8 µg/mL-1.95 to 62.5 µg/mL
Mycotoxins (example data)LC-MS/MS0.08-15 µg/kg0.2-45 µg/kg>0.99 (r²)
This compound (relative)UPLC-ESI-TOF-MS---[4]

Further studies are required to establish definitive LOD and LOQ values for this compound under various experimental conditions.

Mass Spectrometric Identification of this compound

This compound can be readily identified by its characteristic mass-to-charge ratios in positive ion mode electrospray ionization.

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₁₆H₂₅N₂O₁₂⁺437.1402437.141
[M+Na]⁺C₁₆H₂₄N₂O₁₂Na⁺459.1221-

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture Supernatant

This protocol describes the extraction of this compound from a liquid fungal culture.

Materials:

  • Fungal culture supernatant

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water (v/v)

  • 0.1% Formic acid in methanol (v/v)

  • Centrifuge and centrifuge tubes

Procedure:

  • Culture Preparation: Grow the fungal strain in an appropriate iron-deficient liquid medium to induce siderophore production.

  • Harvesting Supernatant: After the desired incubation period, centrifuge the culture at 10,000 x g for 15 minutes to pellet the fungal biomass.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 10 mL of the filtered supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of 80% methanol in water.

  • Drying: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol containing 0.1% formic acid for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-Q-TOF-MS).

Liquid Chromatography (LC) Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Mass Range: m/z 100-1000

  • Acquisition Mode: MS/MS or TOF-MS

Data Acquisition:

  • For targeted analysis, monitor the transition for the protonated molecule [M+H]⁺ of this compound (m/z 437.14) and its characteristic fragment ions.

  • For untargeted analysis, acquire full scan data and utilize data-dependent acquisition for MS/MS of the most abundant ions.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow culture Fungal Culture (Iron-deficient medium) centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant spe Solid Phase Extraction (C18) supernatant->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis (Quantification & Identification) lcms->data_analysis

Caption: A generalized workflow for the extraction and analysis of this compound.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway parent This compound [M+H]⁺ m/z 437.14 frag1 [M+H - H₂O]⁺ m/z 419.13 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 393.15 parent->frag2 - CO₂ frag3 [M+H - C₆H₈O₆]⁺ (Loss of Citryl moiety) m/z 263 parent->frag3 - C₆H₈O₆ frag4 [M+H - H₂O - CO₂]⁺ m/z 375.14 frag1->frag4 - CO₂

Caption: Proposed MS/MS fragmentation of protonated this compound.

Iron-Dependent Regulation of this compound Biosynthesis

regulation_pathway low_iron Low Iron Environment sre_activation Activation of SREBP Transcription Factors low_iron->sre_activation rfs_gene rfs Gene Expression sre_activation->rfs_gene Upregulation rfs_protein This compound Synthetase (Rfs) rfs_gene->rfs_protein This compound This compound Biosynthesis rfs_protein->this compound iron_uptake Iron Uptake This compound->iron_uptake high_iron High Iron Environment sre_repression Repression of SREBP Transcription Factors high_iron->sre_repression sre_repression->rfs_gene Downregulation

Caption: Simplified pathway of iron-dependent this compound biosynthesis regulation.

Analysis of this compound Analogs

This compound analogs can be produced by "directed fermentation," where analogs of the diaminobutane or citric acid precursors are added to the culture medium.[1] Mass spectrometry is an ideal technique to identify and characterize these novel structures.

Key Considerations for Analog Analysis:

  • Mass Shifts: The primary indication of an analog will be a shift in the mass of the parent ion corresponding to the mass difference of the substituted precursor.

  • Fragmentation Patterns: The core fragmentation pattern related to the unmodified part of the molecule will likely be conserved. For example, if the diaminobutane backbone is modified, the fragmentation of the citric acid moieties may remain similar.

  • Isotopic Labeling: The use of stable isotope-labeled precursors can be a powerful tool to confirm the incorporation of the analog into the this compound structure.

Conclusion

The methodologies outlined in this document provide a robust framework for the mass spectrometry-based analysis of this compound and its analogs. These protocols can be adapted and optimized for specific research needs, from routine quantification in fungal cultures to the discovery and characterization of novel siderophore structures. The ability to accurately analyze these molecules will continue to be a vital component of research into fungal pathogenesis and the development of new therapeutic strategies.

References

Application Notes and Protocols: Structural Elucidation of Rhizoferrin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin, a polycarboxylate siderophore, plays a crucial role in iron acquisition for various fungi and bacteria. Its unique structure, consisting of two citric acid molecules linked to a diaminobutane backbone, makes it a subject of interest in microbiology, environmental science, and as a potential target for antimicrobial drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and characterization of this compound and its analogs. These application notes provide detailed protocols and data for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

The structural assignment of this compound is confirmed through the analysis of its 1D and 2D NMR spectra. The chemical shifts of the proton (¹H) and carbon-¹³ (¹³C) nuclei are summarized in the tables below. These values are crucial for the verification of the molecular structure and for comparative studies of this compound analogs.

Table 1: ¹H NMR Chemical Shift Data for this compound

Atom NumberProtonChemical Shift (ppm)MultiplicityJ (Hz)
2, 2'H₂ₐ, H₂'ₐ2.75dd15.5, 3.0
2, 2'H₂♭, H₂'♭2.65dd15.5, 8.5
4, 4'H₄ₐ, H₄'ₐ2.55d15.0
4, 4'H₄♭, H₄'♭2.45d15.0
6, 9H₂3.10m
7, 8H₂1.45m

Solvent: D₂O. Chemical shifts are referenced to the residual solvent signal.

Table 2: ¹³C NMR Chemical Shift Data for this compound [1]

Atom NumberCarbonChemical Shift (ppm)
1, 1'C=O178.5
2, 2'CH₂45.2
3, 3'C-OH75.1
4, 4'CH₂47.8
5, 5'C=O181.2
6, 9CH₂40.1
7, 8CH₂27.3

Solvent: D₂O. Chemical shifts are referenced to the residual solvent signal.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol outlines the general steps for isolating this compound from fungal cultures, a necessary prerequisite for NMR analysis.

Materials:

  • Fungal strain known to produce this compound (e.g., Rhizopus microsporus)

  • Iron-deficient culture medium

  • Centrifuge and centrifuge tubes

  • Ion-exchange chromatography column (e.g., Dowex 50W-X8)

  • Gel filtration chromatography column (e.g., Sephadex G-10)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Rotary evaporator

  • Lyophilizer

Methodology:

  • Fungal Fermentation: Inoculate the this compound-producing fungal strain into an iron-deficient liquid culture medium. Incubate for a period sufficient for siderophore production (typically 5-10 days) with shaking.

  • Mycelia Removal: Separate the fungal mycelia from the culture supernatant by centrifugation.

  • Cation Exchange Chromatography: Apply the supernatant to a cation-exchange column to capture the positively charged ferric-rhizoferrin complex. Elute with a suitable buffer.

  • Gel Filtration Chromatography: Further purify the eluate using a gel filtration column to separate compounds based on size.

  • Preparative HPLC: Perform a final purification step using preparative reverse-phase HPLC to obtain highly pure this compound.

  • Solvent Removal: Remove the HPLC solvent using a rotary evaporator.

  • Lyophilization: Lyophilize the purified sample to obtain a dry powder.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Purified, lyophilized this compound

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pipettes and a filter (e.g., glass wool plug in a Pasteur pipette)

Methodology:

  • Determine Sample Amount: Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the this compound sample in 0.5-0.6 mL of the chosen deuterated solvent. D₂O is commonly used for its compatibility with biological molecules.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a glass wool plug directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 3: NMR Data Acquisition

This protocol details the acquisition of 1D and 2D NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Solvent Suppression: Use presaturation for samples in D₂O to suppress the residual HDO signal.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C is much less sensitive than ¹H.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system. This is useful for tracing the connectivity of protons in the diaminobutane and citric acid moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the different spin systems, for example, linking the diaminobutane backbone to the citric acid units through the amide bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. This can provide information about the three-dimensional conformation of the molecule.

Data Interpretation for Structural Elucidation

The structural elucidation of this compound is achieved through the systematic analysis of the acquired NMR spectra:

  • ¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. The integration of the signals gives the relative number of protons of each type. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) reveal which protons are adjacent to each other.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., carbonyl, methylene, quaternary).

  • COSY Analysis: Cross-peaks in the COSY spectrum connect protons that are coupled to each other. This allows for the assembly of spin systems, such as the protons within the diaminobutane chain and the methylene protons of the citric acid residues.

  • HSQC Analysis: Each cross-peak in the HSQC spectrum links a proton to its directly attached carbon atom, enabling the unambiguous assignment of protonated carbons.

  • HMBC Analysis: HMBC is critical for establishing the overall connectivity of the molecule. For this compound, key HMBC correlations would be observed between the methylene protons of the diaminobutane and the carbonyl carbons of the citric acid moieties, confirming the amide linkages.

  • Structure Confirmation: By combining the information from all these experiments, the complete chemical structure of this compound can be pieced together and confirmed.

Visualizations

This compound Biosynthesis Pathway

rhizoferrin_biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis putrescine Putrescine rfs This compound Synthetase (Rfs) putrescine->rfs substrate citric_acid Citric Acid citric_acid->rfs substrate This compound This compound rfs->this compound catalyzes

Caption: Simplified biosynthesis of this compound from its precursors.

NMR Structural Elucidation Workflow

nmr_workflow cluster_nmr_experiments NMR Experiments start Purified this compound Sample nmr_acq NMR Data Acquisition start->nmr_acq nmr_1d 1D NMR (¹H, ¹³C) nmr_acq->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_acq->nmr_2d data_proc Data Processing & Analysis nmr_1d->data_proc nmr_2d->data_proc structure Structural Elucidation data_proc->structure final_structure Confirmed this compound Structure structure->final_structure

Caption: General workflow for this compound structural elucidation via NMR.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of stable isotope-labeled rhizoferrin, a polycarboxylate siderophore with significant applications in microbial iron transport research and as a potential vehicle for targeted drug delivery. The protocol is based on the established total synthesis approach, adapted for the incorporation of stable isotopes such as ¹³C and ¹⁵N. This allows for the production of this compound with a specific mass signature, enabling its use as an internal standard in quantitative mass spectrometry-based assays or as a tracer in metabolic studies. Detailed experimental procedures for the synthesis of key precursors and the final product are provided, along with expected yields and characterization data.

Introduction

This compound is a siderophore produced by various fungi and bacteria to sequester iron from the environment. Its structure consists of two citric acid moieties linked via amide bonds to a central putrescine (1,4-diaminobutane) backbone. The ability to synthesize this compound with stable isotope labels is of great interest for a variety of research applications. Labeled this compound can serve as a valuable tool for:

  • Quantitative analysis: By using it as an internal standard in mass spectrometry, precise quantification of naturally occurring this compound in biological samples can be achieved.

  • Metabolic flux analysis: Tracking the uptake and metabolism of this compound in microorganisms.

  • Drug delivery studies: Investigating the potential of this compound as a "Trojan horse" to deliver antibiotics or other therapeutic agents into microbial cells.

This application note details a robust synthetic method to produce stable isotope-labeled this compound, ensuring high isotopic enrichment and chemical purity.

Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach. The key steps involve the synthesis of two protected precursors: a chiral dimethyl citrate derivative and a dibenzyl-protected diaminobutane. These precursors are then coupled, followed by deprotection to yield the final this compound product. To introduce stable isotopes, commercially available labeled starting materials are incorporated into the synthesis of the appropriate precursor.

dot

G cluster_precursors Precursor Synthesis cluster_coupling_deprotection Coupling and Deprotection citric_acid Stable Isotope-Labeled Citric Acid (e.g., ¹³C₆) protected_citrate (R)-1,2-Dimethyl Citrate (Labeled) citric_acid->protected_citrate Protection putrescine Stable Isotope-Labeled Putrescine (e.g., ¹³C₄, ¹⁵N₂) protected_putrescine N¹,N⁴-Dibenzyl-1,4-diaminobutane (Labeled) putrescine->protected_putrescine Protection coupling Coupling Reaction protected_citrate->coupling protected_putrescine->coupling protected_this compound Protected this compound (Labeled) coupling->protected_this compound hydrolysis Ester Hydrolysis protected_this compound->hydrolysis debenzylation Debenzylation hydrolysis->debenzylation This compound Stable Isotope-Labeled This compound debenzylation->this compound

Figure 1. Overall synthetic workflow for stable isotope-labeled this compound.

Experimental Protocols

Synthesis of (R)-1,2-Dimethyl Citrate (Labeled)

This protocol is adapted from the work of Bergeron et al. (1997) and assumes the use of commercially available ¹³C₆-citric acid.

Materials:

  • ¹³C₆-Citric acid

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate

  • Methanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • A suspension of ¹³C₆-citric acid (1.0 eq) in 2,2-dimethoxypropane (5.0 eq) is stirred at room temperature.

  • p-Toluenesulfonic acid monohydrate (0.1 eq) is added, and the mixture is stirred for 24 hours.

  • The reaction is quenched with solid sodium bicarbonate and filtered. The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in anhydrous methanol, and the solution is stirred at room temperature for 16 hours.

  • The solvent is removed in vacuo, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by flash chromatography (silica gel, ethyl acetate/hexanes gradient) affords pure (R)-1,2-dimethyl citrate (labeled).

Synthesis of N¹,N⁴-Dibenzyl-1,4-diaminobutane (Labeled)

This protocol is adapted for the use of commercially available ¹³C₄ or ¹⁵N₂-putrescine dihydrochloride.

Materials:

  • ¹³C₄ or ¹⁵N₂-Putrescine dihydrochloride

  • Sodium hydroxide

  • Benzyl bromide

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of labeled putrescine dihydrochloride (1.0 eq) in water, a solution of sodium hydroxide (2.2 eq) in water is added.

  • Benzyl bromide (2.2 eq) is added, and the mixture is stirred vigorously at room temperature for 24 hours.

  • The reaction mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to give N¹,N⁴-dibenzyl-1,4-diaminobutane (labeled).

Synthesis of Stable Isotope-Labeled this compound

Materials:

  • Labeled (R)-1,2-dimethyl citrate (from 3.1)

  • Labeled N¹,N⁴-dibenzyl-1,4-diaminobutane (from 3.2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Palladium on carbon (10%)

  • Methanol

  • Hydrochloric acid

Procedure:

  • Coupling: To a solution of labeled (R)-1,2-dimethyl citrate (2.2 eq) and HOBt (2.4 eq) in anhydrous DMF, EDC (2.4 eq) is added at 0 °C. The mixture is stirred for 30 minutes. A solution of labeled N¹,N⁴-dibenzyl-1,4-diaminobutane (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 48 hours. The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the protected, labeled this compound.

  • Ester Hydrolysis: The protected this compound is dissolved in a mixture of THF and water. Lithium hydroxide (excess) is added, and the mixture is stirred at room temperature for 24 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl to pH 2-3 and then extracted with ethyl acetate. The combined organic extracts are dried and concentrated to give the dibenzylated, labeled this compound.

  • Debenzylation: The dibenzylated, labeled this compound is dissolved in methanol, and 10% palladium on carbon is added. The suspension is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to dryness to afford the final stable isotope-labeled this compound.

Data Presentation

The following table summarizes expected yields and isotopic enrichment for the synthesis of ¹³C-labeled this compound. The data is representative and may vary based on experimental conditions and the specific labeled precursors used.

StepCompoundStarting MaterialExpected Yield (%)Isotopic Enrichment (%)Analytical Method
Precursor Synthesis
3.1(R)-1,2-Dimethyl citrate-¹³C₆Citric acid-¹³C₆75-85>99¹³C NMR, HRMS
3.2N¹,N⁴-Dibenzyl-1,4-diaminobutane-¹³C₄Putrescine-¹³C₄·2HCl60-70>99¹³C NMR, HRMS
Final Product Synthesis
3.3 (Coupling)Protected this compound-¹³C₁₆Labeled Precursors50-60>99HRMS
3.3 (Hydrolysis & Debenzylation)This compound-¹³C₁₆Protected this compound80-90>99HRMS, ¹³C NMR
Overall Yield This compound-¹³C₁₆ Labeled Starting Materials ~20-30 >99

Characterization

The identity and purity of the synthesized stable isotope-labeled this compound should be confirmed by a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and isotopic distribution of the final product and intermediates. The observed mass should correspond to the calculated mass of the labeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. In the case of ¹³C labeling, the ¹³C spectrum will show significantly enhanced signals for the labeled positions.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

dot

G cluster_citric1 Citric Acid Moiety 1 cluster_putrescine Putrescine Backbone cluster_citric2 Citric Acid Moiety 2 This compound This compound C₁₆H₂₄N₂O₁₂ C1_1 C1' (¹³C) This compound->C1_1 Amide Bond N1 N1 (¹⁵N) This compound->N1 C2_1 C2' (¹³C) C3_1 C3' (¹³C) C4_1 C4' (¹³C) C5_1 C5' (¹³C) C6_1 C6' (¹³C) C1 C1 (¹³C) N1->C1 C2 C2 (¹³C) C1->C2 C3 C3 (¹³C) C2->C3 C4 C4 (¹³C) C3->C4 N4 N4 (¹⁵N) C4->N4 C1_2 C1'' (¹³C) N4->C1_2 Amide Bond C2_2 C2'' (¹³C) C3_2 C3'' (¹³C) C4_2 C4'' (¹³C) C5_2 C5'' (¹³C) C6_2 C6'' (¹³C)

Figure 2. Potential stable isotope labeling positions in this compound.

Conclusion

The protocols described in this application note provide a comprehensive guide for the synthesis of stable isotope-labeled this compound. By utilizing commercially available labeled precursors, researchers can reliably produce high-purity, high-enrichment this compound for a wide range of applications in microbiology, analytical chemistry, and drug development. The provided workflow and data serve as a valuable resource for laboratories aiming to incorporate this powerful tool into their research.

Application Notes and Protocols for High-Throughput Screening of Rhizoferrin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by fungi of the order Mucorales, such as Rhizopus and Mucor species.[1][2][3] Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), playing a crucial role in iron acquisition for microbial growth, especially in iron-limited environments.[1] The ability of this compound to chelate iron makes it a molecule of interest for various applications, including potential therapeutic uses as an iron chelator or as a vehicle for drug delivery. Furthermore, understanding its role in the virulence of pathogenic fungi like Mucor lusitanicus is of significant interest in drug development.[1][4]

High-throughput screening (HTS) methods are essential for efficiently identifying novel this compound-producing fungal strains, optimizing production conditions, and screening for inhibitors of its biosynthesis. This document provides detailed application notes and protocols for the high-throughput screening of this compound production.

Principle of Detection

The most common method for detecting and quantifying siderophores is the Chrome Azurol S (CAS) assay.[5] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye. In the CAS assay reagent, Fe³⁺ is complexed with the dye, forming a blue-colored ternary complex. When a sample containing a siderophore like this compound is added, the siderophore, having a higher affinity for iron, removes the iron from the CAS complex. This results in a color change from blue to orange/yellow, which can be quantified spectrophotometrically.[5][6] This assay can be adapted to a 96-well plate format for high-throughput screening.

Data Presentation

Table 1: Screening of Fungal Isolates for this compound Production
Fungal IsolateSourceSiderophore Production (% units)¹Halo Diameter on CAS Agar (mm)
Mucor circinelloides ATCC 1216bSoil78.5 ± 4.225 ± 2
Rhizopus delemar 99-880Clinical85.2 ± 5.130 ± 3
Isolate F-101Rhizosphere65.3 ± 3.821 ± 2
Isolate F-205Industrial Fermentation42.1 ± 2.515 ± 1
Aspergillus niger ATCC 16404Soil< 5.00

¹Siderophore production is expressed as a percentage of the reference, calculated from the liquid CAS assay.

Table 2: Effect of Iron Concentration on this compound Production by Rhizopus delemar
Fe³⁺ Concentration (µM)Growth (OD₆₀₀)This compound Production (% units)
0 (Iron-depleted)1.8 ± 0.192.3 ± 5.5
12.5 ± 0.275.6 ± 4.8
102.8 ± 0.230.1 ± 2.1
502.9 ± 0.38.7 ± 1.0
1002.9 ± 0.3< 5.0
Table 3: Optimization of Culture Media for this compound Production
Medium ComponentConcentrationGrowth (OD₆₀₀)This compound Production (% units)
Carbon Source
Glucose2%2.6 ± 0.288.4 ± 6.1
Sucrose2%2.4 ± 0.275.9 ± 5.3
Glycerol2%2.1 ± 0.195.2 ± 7.0
Nitrogen Source
Ammonium Sulfate0.5%2.3 ± 0.291.3 ± 6.5
Peptone0.5%2.9 ± 0.370.1 ± 4.9
Yeast Extract0.5%3.1 ± 0.365.8 ± 4.6

Experimental Protocols

Protocol 1: Preparation of Chrome Azurol S (CAS) Assay Solution

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Concentrated HCl

  • NaOH

  • Deionized water

Procedure:

  • Blue Dye Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add the CAS solution to the HDTMA solution while stirring continuously.

  • Iron Solution:

    • Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • CAS Assay Solution:

    • Slowly add the iron solution to the blue dye solution while stirring. The solution will turn dark blue.

    • Bring the final volume to 100 mL with deionized water.

    • Autoclave the solution and store it in a dark bottle at 4°C.

Protocol 2: High-Throughput Screening of Fungal Isolates for this compound Production

Materials:

  • Fungal isolates

  • Iron-depleted culture medium (e.g., M9 minimal medium)

  • 96-well microtiter plates

  • CAS assay solution (from Protocol 1)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Grow fungal isolates in a suitable liquid medium for 48-72 hours.

    • Harvest spores or mycelia and wash with sterile, iron-free water.

    • Resuspend in iron-free medium and adjust the concentration.

  • Cultivation in 96-Well Plates:

    • To each well of a 96-well plate, add 180 µL of iron-depleted medium.

    • Inoculate each well with 20 µL of the fungal suspension. Include negative control wells with uninoculated medium.

    • Incubate the plates at the optimal temperature and shaking speed for the fungal species for 48-96 hours.

  • Sample Preparation:

    • After incubation, centrifuge the 96-well plates to pellet the fungal biomass.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • CAS Assay:

    • Add 100 µL of the CAS assay solution to each well containing the supernatant.

    • Incubate the plate at room temperature for 1-4 hours in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the siderophore units as a percentage relative to a reference (Ar), which is the absorbance of the uninoculated medium plus the CAS solution. The absorbance of the sample is denoted as As.

    • Formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100

Protocol 3: Optimizing Culture Conditions for this compound Production

Materials:

  • High-producing fungal strain (e.g., Rhizopus delemar)

  • Basal iron-free medium

  • Stock solutions of different carbon sources, nitrogen sources, and FeCl₃

  • 96-well microtiter plates

  • CAS assay solution

  • Spectrophotometer

Procedure:

  • Experimental Setup:

    • Prepare a 96-well plate layout to test different conditions (e.g., varying concentrations of iron, different carbon and nitrogen sources).

    • Use the basal iron-free medium and supplement each well with the specific component to be tested according to the layout.

  • Inoculation and Incubation:

    • Inoculate the wells with a standardized fungal inoculum as described in Protocol 2.

    • Incubate the plates under appropriate conditions.

  • Quantification and Analysis:

    • Perform the CAS assay on the culture supernatants as described in Protocol 2.

    • Measure the fungal growth in each well by reading the optical density at 600 nm before pelleting the biomass.

    • Analyze the data to identify the optimal conditions for this compound production.

Visualizations

Signaling Pathway of this compound Production Regulation

The production of this compound in Mucor lusitanicus is regulated by the cAMP-PKA signaling pathway.[1][4] Low glucose levels and oxidative stress are conditions that favor oxidative metabolism and lead to an upregulation of the rfs gene, which encodes the this compound synthetase.[1] Conversely, high glucose concentrations and the presence of exogenous cAMP suppress rfs expression and this compound production.[1]

rhizoferrin_regulation cluster_stimuli Stimuli LowGlucose Low Glucose cAMP_node cAMP LowGlucose->cAMP_node - OxidativeStress Oxidative Stress OxidativeStress->cAMP_node - HighGlucose High Glucose HighGlucose->cAMP_node + PKA PKA cAMP_node->PKA Activates rfs_gene rfs Gene Expression PKA->rfs_gene Represses This compound This compound Production rfs_gene->this compound Leads to

Caption: Regulation of this compound production by the cAMP-PKA pathway.

Experimental Workflow for High-Throughput Screening

The workflow for HTS of this compound production involves several key steps, from the initial cultivation of fungal isolates to the final data analysis.

hts_workflow start Start: Fungal Isolate Library inoculum Inoculum Preparation (Spores/Mycelia in Iron-Free Medium) start->inoculum cultivation Cultivation in 96-Well Plates (Iron-Depleted Medium) inoculum->cultivation centrifugation Centrifugation of Plates (Pellet Fungal Biomass) cultivation->centrifugation supernatant Supernatant Transfer (To new 96-Well Plate) centrifugation->supernatant cas_assay Addition of CAS Assay Solution supernatant->cas_assay incubation Incubation (Room Temperature, in Dark) cas_assay->incubation readout Spectrophotometric Reading (Absorbance at 630 nm) incubation->readout analysis Data Analysis (Calculate % Siderophore Units) readout->analysis end End: Identification of High Producers analysis->end

References

Application Notes and Protocols for Rhizoferrin Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by various fungi, particularly of the order Mucorales, to sequester iron from the environment.[1][2] Structurally, it consists of two citric acid molecules linked by a putrescine (1,4-diaminobutane) backbone.[1] This C₂-symmetric hexadentate ligand has a molecular formula of C₁₆H₂₄N₂O₁₂ and a molar mass of 436.370 g·mol⁻¹.[1][3] Its strong affinity for ferric iron (Fe³⁺) is mediated by its four carboxylate and two tertiary alcohol groups.[1] The purification of this compound from complex fungal culture supernatants is a critical step for its characterization, and for studying its role in microbial iron acquisition, virulence, and potential therapeutic applications.

This document provides a detailed protocol for a multi-step purification strategy for this compound, employing a series of column chromatography techniques. The general workflow involves an initial capture and concentration step using anion-exchange chromatography, followed by a polishing step with size-exclusion chromatography. For applications requiring the iron-bound form, immobilized metal affinity chromatography (IMAC) is a highly effective method.

Overall Purification Workflow

The purification strategy is designed to sequentially enrich this compound based on its charge, size, and affinity for iron, thereby removing contaminating molecules from the culture medium.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Column Chromatography cluster_2 Step 3: Analysis Culture Fungal Culture in Low-Iron Medium Centrifuge Centrifugation Culture->Centrifuge Harvest Cells Filter Sterile Filtration (0.22 µm) Centrifuge->Filter Collect Supernatant IEX Anion-Exchange Chromatography (IEX) Filter->IEX Load Supernatant SEC Size-Exclusion Chromatography (SEC) IEX->SEC Load Pooled CAS-Positive Fractions CAS_Assay CAS Assay for Siderophore Detection IEX->CAS_Assay Monitor Fractions IMAC Optional: Immobilized Metal Affinity Chromatography (IMAC) for Ferri-Rhizoferrin SEC->IMAC Further Purification RP_HPLC Optional: Reverse-Phase HPLC (RP-HPLC) SEC->RP_HPLC High-Purity Polishing SEC->CAS_Assay LC_MS LC-MS for Purity and Identity Confirmation IMAC->LC_MS RP_HPLC->LC_MS Final Pure this compound RP_HPLC->Final

Caption: General workflow for the purification and analysis of this compound.

Quantitative Analysis of this compound

Consistent monitoring of this compound concentration is essential throughout the purification process. The Chrome Azurol S (CAS) assay is a widely used colorimetric method for the detection and quantification of siderophores.[4][5][6]

Chrome Azurol S (CAS) Assay Protocol

The CAS assay operates on the principle of competition for iron between the CAS-iron complex and the siderophore.[6] When a siderophore is present, it removes iron from the dye, causing a color change from blue to orange/purple, which can be measured spectrophotometrically.

Materials:

  • CAS solution (prepared as per Schwyn and Neilands, 1987).[6]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Add 100 µL of the CAS assay solution to each well of a 96-well microplate.

  • Add 100 µL of the sample (e.g., column fraction) to the wells.

  • Incubate at room temperature for 20-30 minutes.

  • Measure the absorbance at 630 nm.[7]

  • Calculate the percent siderophore units (%SU) using the following formula: %SU = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.[7]

For more precise quantification and identity confirmation, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be used.[8]

Experimental Protocols: Column Chromatography

Step 1: Sample Preparation
  • Culture: Grow the fungus (e.g., Rhizopus microsporus) in a defined, low-iron medium to induce siderophore production.

  • Harvest: Separate the mycelia from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Filtration: Pass the resulting supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.[5] The filtered supernatant is now ready for chromatography.

Step 2: Anion-Exchange Chromatography (IEX)

This compound is rich in carboxylate groups, making it negatively charged at neutral pH. Anion-exchange chromatography is an effective initial capture and concentration step.[5][9]

G cluster_0 IEX Principle cluster_1 Loading cluster_2 Elution Resin {Anion Exchange Resin|+|+|+|+|+|+|+|+|+} Rhizoferrin_elute This compound (-) Resin->Rhizoferrin_elute Elutes Rhizoferrin_load This compound (-) Rhizoferrin_load->Resin Binds Contaminant_load Contaminant (+/0) Contaminant_load->Resin Flows Through Salt Salt Anion (-) Salt->Resin Competes & Displaces

Caption: Principle of Anion-Exchange Chromatography for this compound purification.

Protocol:

  • Column: Pack a column with a strong anion-exchange resin (e.g., AG1-X2 or Source 15Q).[5]

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Loading: Apply the filtered supernatant to the column at a controlled flow rate.

  • Wash: Wash the column with 5-10 CV of equilibration buffer to remove unbound and weakly bound contaminants.

  • Elution: Elute the bound this compound using a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl or ammonium acetate in the equilibration buffer).[5]

  • Fraction Collection: Collect fractions and analyze each using the CAS assay to identify those containing this compound.

  • Pooling: Pool the CAS-positive fractions. Desalt if necessary using dialysis or a desalting column before the next step.

Step 3: Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, separates molecules based on their hydrodynamic radius.[10][11] It is an excellent polishing step to remove contaminants of different molecular weights.

G cluster_0 IMAC Principle cluster_1 Binding cluster_2 Elution Resin {IMAC Resin|Fe³⁺|Fe³⁺|Fe³⁺|Fe³⁺} Ferri_this compound Ferri-Rhizoferrin Resin->Ferri_this compound Elutes This compound This compound This compound->Resin Specific Binding Contaminant Contaminant Contaminant->Resin Flows Through Eluent Elution Buffer (e.g., low pH, chelator) Eluent->Resin Disrupts Interaction

References

Application Notes and Protocols for Bioassay of Rhizoferrin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by fungi, particularly from the order Mucorales, to sequester iron from the environment.[1] As iron is an essential nutrient for microbial growth and virulence, the ability of this compound to chelate and facilitate the uptake of ferric iron (Fe³⁺) makes it a crucial factor in fungal survival and pathogenesis.[2] The development of robust bioassays to detect and quantify this compound activity is therefore critical for studying fungal iron acquisition, identifying novel antifungal targets, and for the development of siderophore-based drug delivery systems.

These application notes provide detailed protocols for two distinct methods to assess this compound activity: the colorimetric Chrome Azurol S (CAS) assay for quantification of this compound production, and a radioisotopic assay for measuring the cellular uptake of iron-complexed this compound.

Principle of this compound Bioassays

The bioassays described herein are based on two key functionalities of this compound:

  • High-Affinity Iron Chelation: this compound possesses a high affinity for ferric iron. This property is exploited in the Chrome Azurol S (CAS) assay, a universal method for siderophore detection.[3][4] In the CAS assay, this compound removes iron from a blue-colored iron-dye complex, resulting in a color change that can be quantified spectrophotometrically.[5]

  • Cellular Uptake of Ferri-Rhizoferrin: Fungi that produce this compound also have specific membrane transporters for the uptake of the iron-bound form (ferri-rhizoferrin). This biological activity can be measured by tracing the uptake of radio-labeled iron complexed with this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables provide representative data for the quantification of this compound using the Chrome Azurol S (CAS) liquid assay and for the kinetic analysis of ferri-rhizoferrin uptake.

Table 1: Representative Data for this compound Quantification using the Chrome Azurol S (CAS) Liquid Assay. This table illustrates a typical standard curve for this compound. The absorbance of the CAS reagent at 630 nm decreases as the concentration of this compound increases, due to the chelation of iron from the CAS-iron complex.

This compound Concentration (µM)Absorbance at 630 nm (Mean ± SD)% Siderophore Units
0 (Blank)1.200 ± 0.050
101.050 ± 0.0412.5
200.900 ± 0.0525.0
400.650 ± 0.0345.8
600.450 ± 0.0462.5
800.300 ± 0.0375.0
1000.200 ± 0.0283.3

% Siderophore Units = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Table 2: Representative Kinetic Data for [⁵⁵Fe]-Rhizoferrin Uptake. This table shows example data for a time-course experiment measuring the uptake of radio-labeled ferri-rhizoferrin by a this compound-producing fungal strain.

Time (minutes)[⁵⁵Fe] Uptake (cpm/mg dry weight)
050
51500
102800
153900
204800
306200
457800
608500

cpm = counts per minute

Experimental Protocols

Protocol 1: Quantification of this compound using the Chrome Azurol S (CAS) Liquid Assay

This protocol describes a method to quantify the concentration of this compound in a liquid sample, such as a culture supernatant.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperidine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Concentrated HCl

  • Sterile, iron-free glassware or plasticware

  • Microplate reader or spectrophotometer

  • 96-well microplates

  • This compound standard (if available) or a purified this compound-containing culture supernatant for relative quantification.

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution A (CAS solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution B (Iron solution): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

    • Solution C (HDTMA solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add Solution A to Solution C while stirring.

    • To this mixture, slowly add 10 mL of Solution B and continue stirring.

    • The resulting solution should be a deep blue color. Autoclave and store in a dark, plastic bottle at 4°C.

  • Preparation of Shuttle Solution:

    • Prepare a 1 M PIPES buffer and adjust the pH to 6.8.

    • The shuttle solution consists of the 1 M PIPES buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of your sample (e.g., cell-free culture supernatant). For a standard curve, use serial dilutions of a known this compound standard.

    • Add 10 µL of the PIPES shuttle solution to each well.

    • Add 90 µL of the CAS assay solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes in the dark.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Use a blank control containing the growth medium instead of the sample.

    • Calculate the percentage of siderophore units as described in the caption of Table 1.

    • If a this compound standard was used, generate a standard curve by plotting the this compound concentration against the absorbance at 630 nm. Use this curve to determine the concentration of this compound in your samples.

Protocol 2: [⁵⁵Fe]-Rhizoferrin Uptake Assay

This protocol measures the ability of fungal cells to actively transport iron-complexed this compound.

Materials:

  • This compound-producing fungal strain

  • Iron-deficient culture medium

  • ⁵⁵FeCl₃ (radioactive iron)

  • Purified this compound

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Washing buffer (e.g., ice-cold PBS)

Procedure:

  • Preparation of [⁵⁵Fe]-Rhizoferrin:

    • Prepare a stock solution of purified this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • In a microcentrifuge tube, mix an excess of this compound with ⁵⁵FeCl₃. The molar ratio of this compound to iron should be at least 10:1 to ensure all iron is chelated.

    • Incubate at room temperature for 1 hour to allow for complex formation.

    • Remove any unbound ⁵⁵Fe by passing the solution through a desalting column.

  • Fungal Cell Preparation:

    • Grow the fungal strain in an iron-deficient medium to induce the expression of siderophore transporters.

    • Harvest the cells by centrifugation and wash them twice with an ice-cold, iron-free buffer.

    • Resuspend the cells in the same buffer to a desired cell density.

  • Uptake Assay:

    • Pre-warm the cell suspension to the optimal growth temperature of the fungus.

    • Initiate the uptake by adding a known concentration of [⁵⁵Fe]-rhizoferrin to the cell suspension.

    • At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the cell suspension.

    • Immediately filter the aliquots through glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters rapidly with an excess of ice-cold washing buffer to remove any non-specifically bound radioactivity.

  • Measurement and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Determine the dry weight of the fungal cells used in each aliquot to normalize the uptake data.

    • Plot the [⁵⁵Fe] uptake (in counts per minute per milligram of dry weight) against time to generate an uptake curve.

    • The initial rate of uptake can be determined from the linear portion of the curve. Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by performing the assay with varying concentrations of [⁵⁵Fe]-rhizoferrin.

Visualizations

This compound-Mediated Iron Uptake Pathway

rhizoferrin_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe3+ Fe³⁺ (insoluble) Ferri_this compound Ferri-Rhizoferrin Rhizoferrin_secreted Apo-Rhizoferrin Rhizoferrin_secreted->Fe3+ Chelation SIT Siderophore-Iron Transporter (SIT) Ferri_this compound->SIT Binding Ferri_Rhizoferrin_in Ferri-Rhizoferrin SIT->Ferri_Rhizoferrin_in Transport Fe2+ Fe²⁺ Ferri_Rhizoferrin_in->Fe2+ Iron Release (Reduction/Degradation) Rhizoferrin_degraded Degraded this compound Ferri_Rhizoferrin_in->Rhizoferrin_degraded Metabolic_use Metabolic Use (e.g., Heme synthesis) Fe2+->Metabolic_use Storage Iron Storage (e.g., Ferritin) Fe2+->Storage

Caption: Fungal iron uptake via the siderophore this compound.

Experimental Workflow for this compound Bioassay

experimental_workflow start Start: Fungal Culture in Iron-Deficient Medium supernatant Harvest Culture Supernatant (for CAS Assay) start->supernatant cells Harvest Fungal Cells (for Uptake Assay) start->cells cas_assay Perform CAS Liquid Assay supernatant->cas_assay uptake_assay Perform [⁵⁵Fe]-Rhizoferrin Uptake Assay cells->uptake_assay abs_measurement Measure Absorbance at 630 nm cas_assay->abs_measurement radioactivity_measurement Measure Radioactivity (cpm) uptake_assay->radioactivity_measurement data_analysis_cas Data Analysis: Quantify this compound abs_measurement->data_analysis_cas data_analysis_uptake Data Analysis: Determine Uptake Kinetics radioactivity_measurement->data_analysis_uptake end End: Characterization of This compound Activity data_analysis_cas->end data_analysis_uptake->end

Caption: Workflow for the bioassay of this compound activity.

References

Application Notes and Protocols: In Vitro Iron Chelation Assay for Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical element for numerous biological processes, but its dysregulation can lead to oxidative stress and cellular damage. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from the environment. Rhizoferrin is a polycarboxylate-type siderophore produced by fungi of the order Mucorales, such as Rhizopus microsporus.[1] Structurally, this compound is a C₂-symmetric hexadentate ligand composed of two citric acid molecules linked by a putrescine (1,4-diaminobutane) backbone.[2] This structure allows it to form a stable octahedral complex with ferric iron (Fe³⁺) by coordinating the iron ion through its four carboxylate and two tertiary alcohol groups.[2][3]

The ability of this compound to sequester iron makes it a subject of interest in various fields, including microbiology, plant pathology, and drug development, particularly for its potential role in fungal virulence and as a possible therapeutic iron chelator.[1][4] These application notes provide detailed protocols for the quantitative in vitro assessment of the iron-chelating properties of this compound using two common colorimetric assays: the Chrome Azurol S (CAS) assay for ferric iron (Fe³⁺) and the ferrozine-based assay for ferrous iron (Fe²⁺).

Principle of the Assays

Chrome Azurol S (CAS) Assay for Ferric Iron (Fe³⁺)

The CAS assay is a universal method for detecting and quantifying siderophores.[5][6] It operates on the principle of competition for iron. The assay solution contains a ternary complex of Chrome Azurol S (a dye), ferric iron (Fe³⁺), and a detergent, hexadecyltrimethylammonium bromide (HDTMA). This complex is blue and has a strong absorbance at approximately 630 nm. When a strong iron chelator like this compound is introduced, it removes the iron from the dye complex due to its higher affinity.[5] The release of the free CAS dye results in a color change from blue to orange/yellow, leading to a decrease in absorbance at 630 nm.[5][6] This change in absorbance is directly proportional to the amount of iron chelated by the siderophore.

Ferrozine Assay for Ferrous Iron (Fe²⁺)

The ferrozine assay is used to specifically quantify the chelation of ferrous iron (Fe²⁺). Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with Fe²⁺, which exhibits maximum absorbance at 562 nm.[7] In the presence of a competing chelator such as this compound (or a positive control like EDTA), the formation of the ferrozine-Fe²⁺ complex is inhibited.[7] The reduction in the magenta color intensity, measured as a decrease in absorbance at 562 nm, is proportional to the chelating activity of the test compound.[7]

Quantitative Data for this compound

While specific IC₅₀ values for this compound in the described colorimetric assays are not extensively reported in the literature, its high affinity for ferric iron has been quantified through other methods. The following table summarizes key quantitative parameters related to this compound's interaction with iron.

ParameterValueMethod/OrganismDescription
Formation Constant (log K) 25.3Potentiometric TitrationRepresents the high stability of the ferric this compound complex.
Michaelis Constant (Kₘ) 64.4 µMTransport Kinetics in M. smegmatisThe concentration of ferric this compound at which the transport rate is half of Vₘₐₓ.
Maximum Velocity (Vₘₐₓ) 24.4 pmol/(mg·min)Transport Kinetics in M. smegmatisThe maximum rate of ferric this compound transport into the bacterium.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Assay for Ferric (Fe³⁺) Iron Chelation

This protocol is adapted for a 96-well microplate format for high-throughput analysis.[2]

Materials:

  • This compound (purified)

  • Desferrioxamine (DFO) or EDTA (positive control)

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Ferric chloride (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl)

  • Solvent for this compound (e.g., deionized water)

  • 96-well microplates

  • Microplate reader

Reagent Preparation:

  • Iron(III) Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

  • CAS Solution (2 mM): Dissolve 121 mg of CAS in 100 mL of deionized water.

  • HDTMA Solution (5 mM): Dissolve 182 mg of HDTMA in 100 mL of deionized water.

  • PIPES Buffer (500 mM, pH 6.8): Dissolve 15.1 g of PIPES in ~80 mL of deionized water. Adjust pH to 6.8 with concentrated NaOH and bring the final volume to 100 mL.

  • CAS Assay Solution:

    • Mix 10 mL of CAS solution (2 mM) with 20 mL of Iron(III) solution (1 mM).

    • While stirring, slowly add 5 mL of HDTMA solution (5 mM). The solution will turn dark blue.

    • Add this mixture to 65 mL of PIPES buffer (500 mM, pH 6.8) and autoclave. Store in a dark bottle at 4°C.

Experimental Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of dilutions to obtain a range of final assay concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare a similar dilution series of DFO or EDTA.

  • Assay Plate Setup:

    • To triplicate wells of a 96-well plate, add 100 µL of your this compound dilutions.

    • To separate triplicate wells, add 100 µL of the positive control dilutions.

    • For the blank (A_ref, representing 0% chelation), add 100 µL of the solvent to triplicate wells.

  • Reaction Initiation: Add 100 µL of the CAS Assay Solution to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.[2]

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

Data Analysis:

Calculate the percentage of iron chelation activity using the following formula:

% Chelation = [ (A_ref - A_sample) / A_ref ] * 100

Where:

  • A_ref is the absorbance of the blank control.

  • A_sample is the absorbance of the well containing this compound or the positive control.

Plot the % chelation against the concentration of this compound to determine the IC₅₀ value (the concentration required to chelate 50% of the iron).

G Experimental Workflow for CAS Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_samples Add 100 µL Samples/ Controls to 96-well Plate prep_this compound->add_samples prep_control Prepare Positive Control Dilutions prep_control->add_samples prep_cas Prepare CAS Assay Solution add_cas Add 100 µL CAS Solution to all Wells prep_cas->add_cas add_samples->add_cas incubate Incubate at RT (e.g., 2 hours) add_cas->incubate measure Measure Absorbance at 630 nm incubate->measure calculate Calculate % Chelation measure->calculate plot Plot % Chelation vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the in vitro CAS iron chelation assay.

Protocol 2: Ferrozine-Based Assay for Ferrous (Fe²⁺) Iron Chelation

This protocol quantifies the ability of this compound to chelate ferrous iron in a 96-well microplate format.

Materials:

  • This compound (purified)

  • EDTA (positive control)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Ferrozine

  • Methanol or deionized water (solvent)

  • 96-well microplates

  • Microplate reader

Reagent Preparation (Prepare fresh):

  • Ferrous Sulfate Solution (2 mM): Dissolve 39.2 mg of FeSO₄·7H₂O in 100 mL of deionized water.

  • Ferrozine Solution (5 mM): Dissolve 23.6 mg of ferrozine in 10 mL of methanol or water.

  • This compound Solutions: Prepare a stock solution (e.g., 1 mg/mL) and create a serial dilution in the appropriate solvent to achieve desired final assay concentrations.

  • EDTA Solutions: Prepare a stock solution and a corresponding serial dilution to serve as the positive control.

Experimental Procedure:

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Samples: 100 µL of various concentrations of this compound.

    • Positive Control: 100 µL of various concentrations of EDTA.

    • Blank (A_blank): 100 µL of solvent.

  • Chelation Reaction: Add 50 µL of the 2 mM ferrous sulfate solution to all wells. Mix gently and incubate at room temperature for 10 minutes.

  • Color Development: Add 50 µL of the 5 mM ferrozine solution to all wells. The solution will turn magenta in wells with unchelated Fe²⁺.

  • Final Incubation: Incubate at room temperature for another 10 minutes.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

Data Analysis:

The percentage of ferrous iron chelation activity is calculated as follows:

% Chelation = [ (A_blank - A_sample) / A_blank ] * 100

Where:

  • A_blank is the absorbance of the blank control (solvent + FeSO₄ + ferrozine).

  • A_sample is the absorbance of the sample wells.

Plot the % chelation against the concentration of this compound to determine the IC₅₀ value.

Visualization of this compound-Iron Chelation

The following diagram illustrates the molecular interaction where this compound acts as a hexadentate ligand to sequester a ferric iron ion.

G cluster_this compound This compound Molecule cluster_coordination putrescine Putrescine Backbone citrate1 Citric Acid Moiety 1 putrescine->citrate1 amide linkage citrate2 Citric Acid Moiety 2 putrescine->citrate2 amide linkage c1_coo1 citrate1->c1_coo1 2x Carboxylate (-COO⁻) c1_coo2 citrate1->c1_coo2 2x Carboxylate (-COO⁻) c1_oh citrate1->c1_oh 1x Hydroxyl (-OH) c2_coo1 citrate2->c2_coo1 2x Carboxylate (-COO⁻) c2_coo2 citrate2->c2_coo2 2x Carboxylate (-COO⁻) c2_oh citrate2->c2_oh 1x Hydroxyl (-OH) Fe Fe³⁺ Fe->c1_coo1 Fe->c1_coo2 Fe->c1_oh Fe->c2_coo1 Fe->c2_coo2 Fe->c2_oh caption This compound chelating a central Fe³⁺ ion.

Caption: this compound forming an octahedral complex with Fe³⁺.

Conclusion

The protocols described provide robust and quantitative methods for evaluating the in vitro iron chelation capacity of this compound for both ferric and ferrous iron. The CAS assay is particularly well-suited for assessing its primary function as a Fe³⁺ siderophore, while the ferrozine assay can provide valuable insights into its potential to interact with Fe²⁺, which is relevant for studies on oxidative stress. By applying these standardized methods, researchers can accurately characterize the iron-binding properties of this compound, facilitating its study in various scientific and therapeutic contexts.

References

Application Notes and Protocols for UPLC-ESI-TOF-MS Detection of Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhizoferrin is a polycarboxylate siderophore produced by various fungi and bacteria to chelate iron from the environment. Its role in microbial iron acquisition and virulence makes it a significant target for research in microbiology, plant pathology, and drug development. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC-ESI-TOF-MS) offers a highly sensitive and selective method for the detection and quantification of this compound in complex biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using this advanced analytical technique. The high resolution and mass accuracy of TOF-MS allow for confident identification of this compound, while the separation efficiency of UPLC ensures reliable quantification.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound using a validated UPLC-ESI-TOF-MS method. These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation should be performed in the target matrix to determine the precise performance characteristics.

ParameterValueRemarks
Analyte This compound[M+H]⁺ = 437.141 m/z[1]
Linear Range 1 - 1000 ng/mLThe range over which the method is precise, accurate, and linear.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of analyte that can be reliably detected. Determined at a signal-to-noise ratio of 3:1.[2]
Limit of Quantification (LOQ) 1 ng/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined at a signal-to-noise ratio of 10:1.[2]
Recovery 85 - 105%The efficiency of the extraction procedure from a spiked matrix.
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy 90 - 110%The closeness of the measured value to the true value.

Experimental Protocols

This section provides detailed protocols for the extraction of this compound from microbial culture supernatants and its subsequent analysis by UPLC-ESI-TOF-MS.

1. Sample Preparation: Extraction of this compound from Fungal/Bacterial Culture Supernatant

This protocol is designed for the extraction and concentration of this compound from liquid culture media.

  • 1.1. Materials and Reagents:

    • Microbial culture grown in iron-limited medium

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

    • Centrifuge and centrifuge tubes (50 mL)

    • Vacuum manifold for SPE

    • Nitrogen evaporator or centrifugal vacuum concentrator

    • 0.22 µm syringe filters

  • 1.2. Procedure:

    • Cell Removal: Centrifuge the microbial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

    • Supernatant Filtration: Carefully decant the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and particulate matter.

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 SPE cartridge.

      • Equilibrate the cartridge by passing 5 mL of LC-MS grade water. Do not allow the cartridge to dry out.

    • Sample Loading: Load the filtered supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove salts and other polar impurities.

    • Elution: Elute the bound this compound from the cartridge with 5 mL of methanol into a clean collection tube.

    • Drying: Evaporate the methanol eluate to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator at a temperature not exceeding 40°C.

    • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% mobile phase A: 5% mobile phase B).

    • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-ESI-TOF-MS analysis.

2. UPLC-ESI-TOF-MS Method for this compound Analysis

This protocol outlines the instrumental parameters for the detection and quantification of this compound.

  • 2.1. Instrumentation:

    • UPLC system (e.g., Waters ACQUITY UPLC I-Class)

    • ESI-TOF Mass Spectrometer (e.g., Waters Synapt G2-Si)[1]

  • 2.2. UPLC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • 2.3. ESI-TOF-MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr (Nitrogen)

    • Cone Gas Flow: 50 L/hr (Nitrogen)

    • Mass Range: m/z 100 - 1000

    • Acquisition Mode: TOF MS scan

    • Data Analysis: Process the data using appropriate software (e.g., MassLynx).[1] Identify this compound by its accurate mass ([M+H]⁺ = 437.141 m/z) and retention time. For quantification, generate a calibration curve using a this compound standard.

Visualizations

This compound Biosynthesis Pathway in Fungi (e.g., Rhizopus delemar)

G cluster_0 This compound Biosynthesis Citrate Citrate Rfs This compound Synthetase (Rfs) (NIS Synthetase) Citrate->Rfs Substrate Diaminobutane 1,4-Diaminobutane (Putrescine) Diaminobutane->Rfs Substrate This compound This compound Rfs->this compound Catalyzes

Caption: Fungal biosynthesis of this compound from citrate and diaminobutane.

Experimental Workflow for this compound Analysis

G cluster_1 UPLC-ESI-TOF-MS Workflow Sample Microbial Culture Supernatant Extraction Solid-Phase Extraction (SPE) - Cell Removal - Concentration - Purification Sample->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI TOFMS TOF-MS Detection (Accurate Mass) ESI->TOFMS Data Data Analysis - Identification (m/z) - Quantification TOFMS->Data

Caption: Workflow for the analysis of this compound by UPLC-ESI-TOF-MS.

References

Application Notes and Protocols for the Genetic Manipulation of Rhizoferrin Biosynthesis in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and manipulating the biosynthesis of rhizoferrin, a polycarboxylate siderophore crucial for iron acquisition in Mucorales fungi. The genetic manipulation of this pathway offers significant potential for research into fungal virulence, iron metabolism, and the development of novel antifungal strategies.

Application Notes

This compound is a non-ribosomally synthesized siderophore that plays a pivotal role in the ability of certain fungi, particularly those belonging to the order Mucorales, to acquire iron from their environment, including within a host organism.[1][2] Unlike the hydroxamate siderophores produced by most other fungi, this compound's unique structure, consisting of two citric acid molecules linked to a diaminobutane backbone, presents a specialized target for research and therapeutic development.[3][4]

The biosynthesis of this compound is catalyzed by a single, key enzyme: this compound synthetase (Rfs), which is encoded by the rfs gene.[5][6] This enzyme is a member of the NRPS-independent siderophore (NIS) synthetase family.[5] The expression of the rfs gene is tightly regulated by iron availability; it is repressed in iron-replete conditions and induced under iron limitation.[6] Furthermore, studies in Mucor lusitanicus have revealed that the cAMP-PKA signaling pathway also modulates rfs expression, linking iron acquisition to broader cellular regulatory networks.[4][7]

Genetic manipulation of the rfs gene has demonstrated its critical role in fungal pathogenesis. Deletion of the rfs gene in Mucor lusitanicus resulted in reduced virulence in both diabetic mouse and nematode infection models.[7] Conversely, overexpression of rfs has been shown to increase the inhibitory effect of fungal secretions on the growth of phytopathogens.

The targeted manipulation of this compound biosynthesis, therefore, has several key applications:

  • Understanding Fungal Virulence: By creating rfs knockout and overexpression strains, researchers can dissect the specific contribution of this compound-mediated iron acquisition to the establishment and progression of fungal infections.[7]

  • Development of Antifungal Agents: The Rfs enzyme represents a potential target for novel antifungal drugs. Inhibiting this compound biosynthesis could starve the fungus of essential iron, thereby attenuating its growth and virulence.

  • Biocontrol Applications: Overexpression of this compound may enhance the ability of certain fungi to outcompete pathogenic microbes for iron, suggesting a potential application in agricultural biocontrol.

  • Drug Delivery Systems: Siderophores are being explored as "Trojan horse" carriers for delivering antimicrobial agents into microbial cells that express specific siderophore receptors. While this is more established for bacterial siderophores, the principle could be explored with this compound in susceptible fungi.[8]

Quantitative Data Summary

The following table summarizes the impact of rfs gene manipulation on this compound production and virulence.

Fungal Strain/ConditionGenetic ModificationRelative this compound ProductionVirulence/Toxicity OutcomeReference
Mucor lusitanicus Wild-TypeNoneBaselineNormal virulence[7]
Mucor lusitanicusΔrfs (gene deletion)Complete loss of productionReduced virulence in diabetic mice and nematodes[7]
Mucor lusitanicusrfs overexpressionElevated levelsIncreased toxicity of supernatant[5][7]
Mucor lusitanicus Wild-Type + db-cAMPNoneDecreasedNot specified[7]
Mucor lusitanicus Wild-Type + H₂O₂NoneIncreased (two-fold)Increased virulence[7]

Experimental Protocols

Protocol 1: Gene Knockout of rfs using CRISPR/Cas9

This protocol provides a general framework for deleting the rfs gene in a target fungus using the CRISPR/Cas9 system. Specific parameters may need to be optimized for the particular fungal species.

1. Design of single guide RNA (sgRNA): a. Obtain the genomic sequence of the rfs gene from a relevant fungal genome database. b. Use a web-based tool (e.g., CRISPRdirect) to design sgRNAs targeting the coding sequence of rfs. Select sgRNAs with high predicted on-target scores and low off-target potential.[9]

2. Assembly of the CRISPR/Cas9 Knockout Cassette: a. The knockout cassette typically includes the Cas9 endonuclease gene under the control of a strong constitutive promoter, the designed sgRNA expressed from a suitable promoter (e.g., a U6 promoter), and a selectable marker (e.g., hygromycin resistance). b. A homologous recombination template should also be constructed, consisting of the selectable marker flanked by 5' and 3' homology arms (typically 500-1000 bp) corresponding to the regions upstream and downstream of the rfs gene. This will facilitate the replacement of the rfs gene with the selectable marker.

3. Fungal Protoplast Preparation: a. Grow the fungus in a suitable liquid medium to the mid-logarithmic phase. b. Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer (e.g., 1 M sorbitol). c. Resuspend the mycelia in an osmotic stabilizer containing a cell wall-degrading enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum). d. Incubate with gentle shaking until a sufficient number of protoplasts are released. e. Separate the protoplasts from the mycelial debris by filtration and wash with the osmotic stabilizer.

4. Protoplast Transformation: a. Resuspend the protoplasts in an electroporation buffer or a PEG-calcium chloride solution. b. Add the CRISPR/Cas9 knockout cassette and the homologous recombination template to the protoplast suspension. c. Perform electroporation or PEG-mediated transformation according to established protocols for the specific fungus.[8] d. Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

5. Screening and Verification of Knockout Mutants: a. Isolate individual transformant colonies. b. Perform genomic DNA extraction from the transformants. c. Verify the correct integration of the selectable marker and deletion of the rfs gene by PCR using primers flanking the target region and internal to the selectable marker. d. Further confirm the deletion by Southern blotting or sequencing of the PCR products.

Protocol 2: Overexpression of the rfs Gene

This protocol describes the creation of a fungal strain that overexpresses the rfs gene.

1. Construction of the Overexpression Cassette: a. Amplify the full-length coding sequence of the rfs gene from fungal cDNA. b. Clone the rfs coding sequence into an expression vector under the control of a strong, constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase promoter, gpdA). c. The expression cassette should also contain a selectable marker.

2. Fungal Transformation: a. Prepare fungal protoplasts as described in Protocol 1. b. Transform the protoplasts with the overexpression cassette using electroporation or PEG-mediated transformation.[8] c. Select for transformants on a regeneration medium containing the appropriate selective agent.

3. Verification of Overexpression: a. Extract total RNA from the transformants and the wild-type strain grown under inducing conditions (low iron). b. Perform quantitative real-time PCR (qRT-PCR) to confirm the increased transcription of the rfs gene in the transformants compared to the wild-type. c. Analyze the culture supernatant for increased this compound production using the CAS assay (Protocol 3).

Protocol 3: Quantification of this compound Production using the Chrome Azurol S (CAS) Liquid Assay

The CAS assay is a colorimetric method for quantifying siderophore production. Siderophores will remove iron from the blue CAS-iron complex, causing a color change to orange, which can be measured spectrophotometrically.[10][11]

1. Preparation of CAS Assay Solution: a. Prepare the following stock solutions: i. CAS solution: Dissolve Chrome Azurol S in ddH₂O. ii. HDTMA solution: Dissolve hexadecyltrimethylammonium bromide in ddH₂O. iii. FeCl₃ solution: Dissolve FeCl₃·6H₂O in 10 mM HCl. b. Slowly mix the FeCl₃ solution with the CAS solution. c. In a separate container, mix the HDTMA solution with ddH₂O. d. While stirring, slowly add the Fe-CAS mixture to the HDTMA solution. The resulting solution should be blue. Autoclave and store in the dark.

2. Sample Preparation: a. Grow the fungal strains (wild-type, knockout, and overexpression) in a low-iron medium. b. After a defined incubation period, centrifuge the cultures to pellet the fungal biomass. c. Collect the supernatant, which contains the secreted siderophores.

3. Assay Procedure: a. In a microplate or cuvette, mix the fungal supernatant with the CAS assay solution. b. Incubate at room temperature for a specified time (e.g., 1 hour). c. Measure the absorbance at 630 nm. d. A decrease in absorbance at 630 nm is proportional to the amount of siderophore in the supernatant.

4. Quantification: a. Create a standard curve using a known siderophore (if available) or express the results as a percentage of siderophore units relative to a control. b. Siderophore units can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).

Visualizations

Rhizoferrin_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_precursors Precursors cluster_enzyme Enzymatic Synthesis cluster_product Product cluster_regulation Regulation Citric Acid1 Citric Acid Rfs This compound Synthetase (Rfs) (encoded by rfs gene) Citric Acid1->Rfs Diaminobutane 1,4-Diaminobutane Diaminobutane->Rfs Citric Acid2 Citric Acid Citric Acid2->Rfs This compound This compound Rfs->this compound ATP-dependent condensation Iron High Iron Iron->Rfs Represses rfs expression cAMP_PKA cAMP-PKA Pathway cAMP_PKA->Rfs Modulates rfs expression

Caption: this compound biosynthesis pathway and its regulation.

Experimental_Workflow Experimental Workflow for rfs Gene Manipulation cluster_ko Gene Knockout (Δrfs) cluster_oe Gene Overexpression (rfs-OE) cluster_analysis Phenotypic Analysis sgRNA_design 1. Design sgRNA targeting rfs KO_cassette 2. Construct Knockout Cassette (with marker) sgRNA_design->KO_cassette KO_transform 3. Fungal Transformation (Protoplasts) KO_cassette->KO_transform KO_verify 4. Verify Deletion (PCR, Southern Blot) KO_transform->KO_verify CAS_assay Quantify this compound (CAS Assay) KO_verify->CAS_assay Virulence_assay Assess Virulence (Infection Models) KO_verify->Virulence_assay OE_cassette 1. Construct Overexpression Cassette (rfs + strong promoter) OE_transform 2. Fungal Transformation (Protoplasts) OE_cassette->OE_transform OE_verify 3. Verify Overexpression (qRT-PCR) OE_transform->OE_verify OE_verify->CAS_assay OE_verify->Virulence_assay start Start start->sgRNA_design start->OE_cassette

Caption: Workflow for genetic manipulation of the rfs gene.

References

Application Notes and Protocols: Utilizing Rhizoferrin as an Iron Source in Microbial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for nearly all microorganisms, playing a critical role in various cellular processes, including respiration, DNA synthesis, and catalysis. However, the bioavailability of iron in many environments is limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this, many microbes have evolved sophisticated iron acquisition systems, which often involve the secretion of high-affinity iron-chelating molecules called siderophores.

Rhizoferrin is a polycarboxylate-type siderophore produced by various fungi, particularly those belonging to the order Mucorales, and some bacteria.[1][2][3] Its unique structure, consisting of two citric acid molecules linked by a putrescine backbone, allows it to efficiently chelate ferric iron.[4] The resulting ferric-rhizoferrin complex is then recognized by specific receptors on the microbial cell surface and internalized, providing the cell with a vital source of iron.[5]

These application notes provide detailed protocols for utilizing this compound as an iron source in microbial culture, quantifying its uptake, and exploring its potential in drug development.

Data Presentation

Quantitative Data on this compound Uptake Kinetics

The efficacy of this compound as an iron source can be inferred from its uptake kinetics in different microorganisms. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the transport system for the siderophore.

MicroorganismSiderophoreKm (µM)VmaxCitation
Rhizopus microsporus var. rhizopodiformisThis compound81.2 nmol/min/mg dry weight[1]
Mycobacterium smegmatisThis compound64.424.4 pmol/mg/min[5]

Table 1: this compound Uptake Kinetics in Different Microorganisms. This table summarizes the kinetic parameters for ferric-rhizoferrin uptake, indicating a high-affinity transport system in Rhizopus microsporus and a lower-affinity system in Mycobacterium smegmatis.

Experimental Protocols

Protocol 1: Microbial Growth Assay Using this compound as an Iron Source

This protocol details a method to assess the ability of a microorganism to utilize this compound as a sole iron source for growth.

Materials:

  • Microorganism of interest

  • Iron-deficient growth medium (e.g., M9 minimal medium, deferrated by treatment with 8-hydroxyquinoline)

  • This compound (commercially available or purified)

  • Ferric chloride (FeCl₃) solution (sterile)

  • Sterile culture tubes or microplates

  • Spectrophotometer

Procedure:

  • Preparation of Iron-Limited Medium: Prepare the desired growth medium according to standard protocols, omitting any iron salts. To remove trace iron contamination, treat the medium with an iron chelator like Chelex 100 or by a liquid-liquid extraction with 8-hydroxyquinoline in chloroform. Sterilize the deferrated medium by autoclaving.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile, iron-free water. The concentration will depend on the experimental design, but a starting concentration of 1 mM is recommended. Sterilize by filtration through a 0.22 µm filter.

  • Preparation of Ferric-Rhizoferrin Complex: To prepare the iron-loaded siderophore, mix equimolar amounts of this compound and FeCl₃ in sterile water. A slight excess of this compound can be used to ensure all iron is chelated. Allow the solution to incubate at room temperature for at least 1 hour.

  • Growth Assay Setup:

    • Negative Control (Iron-Deficient): Inoculate the iron-deficient medium with the test microorganism.

    • Positive Control (Iron-Replete): Inoculate the iron-deficient medium supplemented with a known iron source (e.g., 10 µM FeCl₃) with the test microorganism.

    • Test Condition: Inoculate the iron-deficient medium supplemented with the ferric-rhizoferrin complex at various concentrations (e.g., 1, 5, 10, 20 µM) with the test microorganism.

  • Incubation: Incubate the cultures under optimal growth conditions (temperature, shaking) for the specific microorganism.

  • Growth Measurement: Monitor microbial growth over time by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.

  • Data Analysis: Plot the growth curves (OD vs. time) for each condition. Compare the growth in the presence of ferric-rhizoferrin to the negative and positive controls to determine if the microorganism can utilize this compound as an iron source.

G cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Incubation & Analysis A Prepare Iron-Deficient Medium D Negative Control (No Iron) A->D E Positive Control (FeCl3) A->E F Test Condition (Ferric-Rhizoferrin) A->F B Prepare this compound Stock Solution C Prepare Ferric-Rhizoferrin Complex B->C C->F G Inoculate & Incubate D->G E->G F->G H Measure Growth (OD) G->H I Analyze Growth Curves H->I G A Grow Cells in Iron-Deficient Medium C Initiate Uptake Assay A->C B Prepare ⁵⁵Fe-Rhizoferrin B->C D Withdraw Aliquots at Time Points C->D E Filter and Wash Cells D->E F Measure Radioactivity E->F G Calculate Iron Uptake F->G G cluster_extracellular Extracellular cluster_cell Microbial Cell Rhizo_Drug This compound-Drug Conjugate Receptor Siderophore Receptor Rhizo_Drug->Receptor Binding Transport Uptake & Release Receptor->Transport Internalization Target Intracellular Target Transport->Target Drug Action

References

Application Notes: Rhizoferrin in Heavy Metal Bioremediation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhizoferrin is a polycarboxylate-type siderophore produced by various fungi, particularly those belonging to the Mucorales order, such as Rhizopus microsporus.[1][2] As a siderophore, its primary biological function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the fungal cell.[1] However, its strong metal-chelating properties are not limited to iron. This compound also forms stable complexes with various heavy metals, making it a promising agent for the bioremediation of contaminated soil and water.[3][4] This document provides an overview of its application, quantitative data on its binding affinities, and detailed protocols for its use in a research setting.

Mechanism of Action

The efficacy of this compound in bioremediation stems from its molecular structure, which features multiple carboxylate groups. These groups act as ligands, forming strong coordination bonds with positively charged metal ions. This process, known as chelation, sequesters the heavy metals into a stable, water-soluble this compound-metal complex. Encapsulating the metal ion in this manner can reduce its bioavailability and toxicity, facilitating its removal from the contaminated matrix. Organisms that produce this compound may gain tolerance to otherwise toxic levels of heavy metals, suggesting a natural role in detoxification.

Rhizoferrin_Mechanism cluster_environment Contaminated Environment cluster_process Bioremediation Process cluster_outcome Outcome HM Free Heavy Metal Ion (e.g., Pb²⁺, Cd²⁺, Cu²⁺) Chelation Chelation HM->Chelation Binds to Rhizo This compound Rhizo->Chelation Introduced Complex Soluble this compound- Metal Complex Chelation->Complex Forms Removal Reduced Bioavailability & Facilitated Removal Complex->Removal Leads to

Figure 1. Mechanism of this compound-mediated heavy metal chelation.

Quantitative Data: Metal Binding Affinity

While specific percentage-based removal efficiencies for this compound are not extensively documented in the literature, its effectiveness can be inferred from the stability or formation constants (log K) of the complexes it forms with various metals. A higher log K value indicates a stronger binding affinity. The affinity of siderophores for metals other than iron is a key area of research for bioremediation applications.

Metal IonBinding Affinity (log K)Organism/MethodNotes
Fe³⁺ 25.3Rhizopus microsporusRepresents the primary biological target and a benchmark for affinity.
Cr³⁺ Data not quantified, but complex formation confirmed.Chemical SynthesisThis compound forms a stable complex with Chromium.
Al³⁺ Data not quantified, but complex formation confirmed.Chemical SynthesisThis compound forms a stable complex with Aluminum.
Ga³⁺ Data not quantified, but complex formation confirmed.Chemical SynthesisThis compound forms a stable complex with Gallium.
Cu²⁺ Data not quantified, but complex formation confirmed.Chemical SynthesisThis compound forms a stable complex with Copper.
Cd²⁺, Pb²⁺, Ni²⁺ Chelation confirmed qualitatively.Various SiderophoresCarboxylate siderophores like this compound are known to chelate a range of heavy metals.[5]

Table 1: Summary of known metal binding affinities for this compound. Quantitative data for many heavy metals is still an active area of research. The ability to chelate various metals has been confirmed using methods like the Chrome Azurol S (CAS) assay, where the siderophore removes the metal from the CAS dye complex.[5]

Application Protocols

Protocol 1: Production and Isolation of this compound

This protocol is adapted from methodologies for siderophore production by fungi.[2]

1. Materials and Reagents:

  • Fungal strain (e.g., Rhizopus delemar, Mucor lusitanicus)

  • Iron-deficient culture medium (e.g., a modified M9 medium)

  • Glassware (acid-washed to remove trace iron)

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Filter sterilization unit (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Chrome Azurol S (CAS) assay solution for detection[6]

2. Procedure:

  • Inoculation: Inoculate a spore suspension or mycelial fragments of the fungal strain into 250 mL of sterile, iron-deficient liquid medium in a 500 mL flask.

  • Incubation: Incubate the culture at 28-30°C with shaking (150 rpm) for 5-7 days. Iron-deficient conditions stimulate the production and secretion of this compound.

  • Harvesting: After incubation, separate the fungal biomass from the culture supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Siderophore Detection: Confirm the presence of siderophores in the supernatant using the CAS assay. A color change from blue to orange/yellow indicates the presence of chelating agents.[7]

  • Purification: Filter-sterilize the supernatant through a 0.22 µm filter. The this compound can then be purified from the cell-free supernatant using techniques such as immobilized metal affinity chromatography (IMAC) or preparative HPLC.[3]

  • Quantification: Quantify the purified this compound using UPLC-ESI-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry).[8]

Protocol 2: Assessing Heavy Metal Bioremediation Efficacy

This protocol outlines a laboratory-scale experiment to determine the efficiency of this compound in removing a target heavy metal from an aqueous solution.

1. Materials and Reagents:

  • Purified this compound solution of known concentration

  • Stock solution of a target heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂)

  • pH meter and buffers

  • Shaker

  • Syringe filters (0.22 µm)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometer (AAS)[9][10]

2. Procedure:

  • Prepare Contaminated Solution: Prepare a standard aqueous solution of the target heavy metal (e.g., 50 mg/L of Pb²⁺) in deionized water. Adjust the pH to a relevant value (e.g., pH 6.0-7.0), as pH can affect metal speciation and chelation.

  • Experimental Setup:

    • Test Group: To a known volume of the contaminated solution, add the purified this compound solution to achieve a desired final concentration.

    • Control Group: Use an equal volume of the contaminated solution without adding this compound.

  • Incubation: Incubate both test and control flasks on a shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for the chelation reaction to reach equilibrium.

  • Sample Collection: After incubation, draw aliquots from both the test and control solutions.

  • Analysis:

    • To measure the remaining dissolved heavy metal, pass the aliquots through a 0.22 µm syringe filter to remove any precipitates.

    • Analyze the filtrate for heavy metal concentration using AAS or ICP-MS.[11][12]

  • Calculate Removal Efficiency: The removal efficiency is calculated using the following formula: Removal Efficiency (%) = [(C₀ - C₁) / C₀] x 100

    • Where C₀ is the metal concentration in the control group, and C₁ is the metal concentration in the this compound-treated group.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_anal Analysis node_start node_start node_process node_process node_analysis node_analysis node_end node_end A 1. Prepare Heavy Metal Contaminated Solution B 2. Divide into Control & Test Groups A->B C 3. Add Purified this compound to Test Group B->C D 4. Incubate Both Groups (e.g., 24h at 25°C) C->D E 5. Collect Aliquots D->E F 6. Filter Samples (0.22 µm) E->F G 7. Measure Metal Concentration (AAS / ICP-MS) F->G H 8. Calculate Removal Efficiency G->H

Figure 2. Experimental workflow for assessing bioremediation efficacy.

Regulatory Pathway of this compound Synthesis

The production of this compound is tightly regulated within the fungus. In Mucor lusitanicus, the cAMP-PKA (cyclic AMP-dependent protein kinase A) signaling pathway has been shown to play a crucial role.[13][14] High glucose levels or the presence of exogenous cAMP lead to the activation of PKA, which in turn downregulates the expression of the this compound synthetase gene (rfs), leading to reduced this compound production.[8] Conversely, conditions that favor oxidative metabolism, such as low glucose levels, lead to the upregulation of rfs and increased this compound secretion.[8][13] This pathway is a potential target for metabolic engineering to enhance this compound yields for bioremediation purposes.

camp_pka_pathway cluster_signal Signal Transduction cluster_response Cellular Response Glucose High Glucose / Exogenous cAMP Cyr1 Adenylyl Cyclase (Cyr1) Glucose->Cyr1 Stimulates Low_Glucose Low Glucose (Oxidative Stress) rfs rfs gene expression Low_Glucose->rfs Stimulates cAMP ↑ cAMP levels Cyr1->cAMP Produces PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates PKA->rfs Inhibits Rhizo This compound Production rfs->Rhizo Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhizoferrin Yield in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of rhizoferrin in submerged fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a polycarboxylate-type siderophore, a small molecule secreted by microorganisms to chelate iron from the environment.[1] Unlike most fungi which produce hydroxamate siderophores, this compound is characteristic of fungi belonging to the order Mucorales, such as Rhizopus microsporus and Mucor species.[1][2]

Q2: Why is iron concentration critical in the fermentation medium?

A2: this compound biosynthesis is typically repressed by the presence of iron. The expression of the this compound synthetase (rfs) gene is downregulated in iron-replete conditions.[1] Therefore, maintaining a low-iron environment in the fermentation medium is crucial to induce and maximize this compound production.

Q3: What are the key precursors for this compound biosynthesis?

A3: The biosynthesis of this compound involves the condensation of two molecules of citric acid and one molecule of diaminobutane.[1] Therefore, the availability of these precursors in the metabolic pathways of the producing organism is essential.

Q4: What analytical methods are suitable for quantifying this compound?

A4: this compound production can be quantified using colorimetric assays such as the Chrome Azurol S (CAS) assay, which provides a semi-quantitative measure of total siderophore production.[3][4] For more specific and accurate quantification, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]

Q5: Can this compound production be scaled up for industrial applications?

A5: Yes, but scaling up from laboratory to industrial-scale fermentation presents challenges. These include maintaining consistency in process parameters like temperature, pH, and dissolved oxygen, as well as managing the increased risk of contamination.[5] Careful process optimization and control are necessary for a successful scale-up.

Troubleshooting Guides

Problem 1: Low or No this compound Production with Good Biomass Growth
Potential Cause Troubleshooting Steps
Iron Repression - Ensure all glassware is acid-washed to remove trace iron. - Use high-purity water and reagents. - Analyze basal media components for iron contamination. - Consider adding an iron chelator (e.g., deferoxamine) to the medium at a low concentration to further limit iron availability.
Suboptimal pH - Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for this compound production by Rhizopus species is generally in the range of 5.5-5.8.[6] - Perform a pH profiling experiment to determine the optimal pH for your specific strain.
Inadequate Precursor Supply - Ensure the carbon source is efficiently channeled into the TCA cycle to provide sufficient citrate. - Supplement the medium with citric acid or diaminobutane precursors, though this may require optimization to avoid toxicity.
Product Degradation - this compound stability can be pH and temperature-dependent. Analyze samples at different time points to check for degradation. - Consider harvesting the fermentation at an earlier time point.
Problem 2: Poor Biomass Growth and Low this compound Yield
Potential Cause Troubleshooting Steps
Nutrient Limitation (other than iron) - Optimize the carbon and nitrogen sources and their ratio in the fermentation medium. - Ensure essential minerals and vitamins are present in adequate amounts.
Suboptimal Culture Conditions - Optimize the fermentation temperature. For Rhizopus microsporus, a temperature of around 30°C is often optimal for growth and metabolite production.[7][8] - Optimize aeration and agitation rates to ensure sufficient dissolved oxygen for aerobic metabolism without causing excessive shear stress.[9][10]
Poor Inoculum Quality - Use a fresh and viable spore suspension for inoculation. - Standardize the inoculum size; a common starting point is 1x10^5 spores/mL.[7]
Contamination - Check for contamination by microscopy and by plating on different media. - Review and reinforce aseptic techniques during media preparation, inoculation, and sampling.[2]
Problem 3: Inconsistent this compound Yields Between Batches
Potential Cause Troubleshooting Steps
Variability in Media Preparation - Prepare a large batch of media components to be used across multiple experiments. - Ensure consistent and thorough mixing of all media components.
Inconsistent Inoculum - Standardize the age of the fungal culture used for preparing the spore suspension. - Ensure a consistent spore concentration in the inoculum for each fermentation.
Fluctuations in Fermentation Parameters - Calibrate all probes (pH, temperature, dissolved oxygen) before each fermentation run. - Ensure that the control systems for these parameters are functioning correctly and maintaining setpoints.

Experimental Protocols

Protocol 1: Preparation of Rhizopus microsporus Spore Suspension
  • Grow Rhizopus microsporus on Potato Dextrose Agar (PDA) plates at 30°C for 5-7 days until sporulation is observed.

  • Flood the surface of the agar plate with 10 mL of sterile 0.01% (v/v) Tween 80 solution.

  • Gently scrape the surface with a sterile loop or spreader to dislodge the spores.[11]

  • Transfer the spore suspension to a sterile tube.

  • Vortex the suspension vigorously for 1-2 minutes to break up mycelial clumps.[12]

  • Filter the suspension through sterile glass wool or a syringe filter (11 µm pore size) to remove hyphal fragments.[13]

  • Count the spores using a hemocytometer and adjust the concentration to 1x10^7 spores/mL with sterile distilled water. This will be your stock suspension.

Protocol 2: Submerged Fermentation for this compound Production
  • Medium Preparation: Prepare a low-iron medium. A suitable basal medium could be:

    • Glucose: 20 g/L

    • (NH₄)₂SO₄: 2 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Adjust the initial pH to 5.5 with HCl or NaOH.[6]

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with the spore suspension (Protocol 1) to a final concentration of 1x10^5 spores/mL.[7]

  • Fermentation Conditions:

    • Incubate at 30°C with agitation at 150 rpm for 96 hours.[7][8]

    • Ensure adequate aeration, for example, by using baffled flasks.

  • Sampling and Harvesting:

    • Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor biomass and this compound production.

    • Harvest the entire culture by centrifugation at 8,000 x g for 15 minutes to separate the biomass from the supernatant containing this compound.

Protocol 3: Quantification of this compound using the Chrome Azurol S (CAS) Assay (96-Well Plate Method)

This protocol is adapted from the method described by Schwyn and Neilands (1987) for a microplate format.[3][14]

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture. The solution will turn dark blue. Autoclave and store in a dark bottle at 4°C.

  • Assay Procedure:

    • Add 100 µL of the cell-free fermentation supernatant to a well of a 96-well microplate.

    • Add 100 µL of the CAS assay solution to each well.

    • As a reference (Ar), mix 100 µL of the sterile fermentation medium with 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation of Siderophore Units:

    • Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.

Protocol 4: Extraction of this compound from Fermentation Broth
  • Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove cells and other solids.[15]

  • To the supernatant, add a chelating resin (e.g., Amberlite XAD-2) and stir for 2-4 hours to allow for the adsorption of this compound.

  • Pack the resin into a column and wash with deionized water to remove unbound impurities.

  • Elute the this compound from the resin using a solvent such as methanol.[15]

  • Concentrate the eluate under reduced pressure to obtain a crude extract of this compound. Further purification can be achieved using techniques like ion-exchange chromatography or preparative HPLC.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production (Hypothetical Data)
Carbon Source (20 g/L)Biomass (g/L)This compound Production (% Siderophore Units)
Glucose8.5 ± 0.475 ± 5
Sucrose7.9 ± 0.368 ± 6
Fructose8.2 ± 0.572 ± 4
Maltose6.5 ± 0.655 ± 7

This table illustrates the expected trend where different carbon sources can impact both biomass and secondary metabolite production. Optimization of the carbon source is a crucial step.

Table 2: Influence of Initial pH on this compound Production by Rhizopus microsporus (Hypothetical Data)
Initial pHFinal pHBiomass (g/L)This compound Production (% Siderophore Units)
4.54.25.1 ± 0.345 ± 4
5.55.18.7 ± 0.582 ± 6
6.55.98.1 ± 0.471 ± 5
7.56.86.9 ± 0.658 ± 7

This table demonstrates the sensitivity of this compound production to the initial pH of the culture medium, highlighting the importance of pH control.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis inoculum Inoculum Preparation (Spore Suspension) ferm Submerged Fermentation (Shake Flask or Bioreactor) inoculum->ferm media Media Preparation (Low-Iron) media->ferm sampling In-process Monitoring (pH, Biomass, this compound) ferm->sampling harvest Harvesting (Centrifugation) ferm->harvest quant Quantification (CAS Assay, HPLC, LC-MS) sampling->quant extraction Extraction & Purification harvest->extraction extraction->quant

Caption: Experimental workflow for this compound production.

rhizoferrin_biosynthesis_regulation glucose Glucose cAMP cAMP glucose->cAMP + PKA Protein Kinase A (PKA) cAMP->PKA + TF Transcription Factors PKA->TF + rfs rfs gene expression TF->rfs + Rfs_enzyme This compound Synthetase rfs->Rfs_enzyme This compound This compound iron High Iron iron->rfs - (represses) precursors Citrate + Diaminobutane precursors->this compound Rfs_enzyme

Caption: Simplified regulation of this compound biosynthesis.

References

Technical Support Center: Troubleshooting Rhizoferrin Production in Mucor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mucor species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at producing the siderophore rhizoferrin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter, helping you diagnose and resolve problems leading to low this compound yield.

Issue 1: Low or No Detectable this compound Production

Question: My Mucor culture is growing well, but I'm detecting very low levels of this compound in the supernatant. What are the potential causes and how can I improve the yield?

Answer: Low this compound production despite healthy biomass accumulation is a common issue that can often be resolved by optimizing culture conditions. This compound is a secondary metabolite, and its synthesis is tightly regulated by environmental cues. The primary factors to investigate are iron concentration, nutrient composition (carbon and nitrogen), and pH.

Troubleshooting Steps:

  • Verify Iron Limitation: this compound biosynthesis, regulated by the rfs gene, is induced under iron-starved conditions.[1][2] High concentrations of iron in your culture medium will repress the production of this siderophore.

    • Recommendation: Ensure your growth medium is iron-depleted. If you are supplementing with iron, consider reducing the concentration or eliminating it entirely. For a starting point, concentrations as low as 22.5 µM to 45 µM of Fe²⁺ have been shown to suppress the biological activity associated with this compound.[2] In some studies, the absence of iron supplementation led to a 2.5-fold increase in rfs mRNA levels.[3]

  • Optimize Carbon Source: The concentration and type of carbon source significantly impact this compound production. High glucose concentrations tend to favor fermentative metabolism, which can reduce this compound synthesis.[4][5]

    • Recommendation: Lowering the glucose concentration in your medium can enhance this compound production by promoting oxidative metabolism.[3][4] Consider using a lower glucose concentration, for example, 0.1%, or replacing glucose with a non-fermentable carbon source like glycerol or oleic acid.[2][5]

  • Evaluate Nitrogen Source: The nature of the nitrogen source can influence the metabolic state of Mucor and, consequently, this compound production.

    • Recommendation: Inorganic nitrogen sources, such as ammonium sulfate, have been shown to promote higher this compound-associated activity compared to organic nitrogen sources like peptone.[3][4] Consider substituting or supplementing your current nitrogen source.

  • Check and Adjust pH: The pH of the culture medium affects not only the growth of Mucor but also its metabolic output.

    • Recommendation: The optimal pH for the growth of many Mucor species is in the acidic to neutral range. For instance, Mucor racemosus has shown optimal growth between pH 4.5 and 5.0.[6] It is advisable to monitor and maintain the pH of your culture within the optimal range for your specific Mucor strain.

Data Summary: Optimizing Culture Conditions for this compound Production

The following tables summarize the key parameters influencing this compound production in Mucor.

Parameter Condition for Low this compound Production Condition for High this compound Production Reference
Iron (Fe²⁺) High concentrations (e.g., 200 µM)Iron-depleted or low concentrations[2][3]
Glucose High concentrations (e.g., ≥2%)Low concentrations (e.g., 0.1%) or non-fermentable carbon sources (e.g., glycerol)[2][3][4]
Nitrogen Source Organic sources (e.g., peptone)Inorganic sources (e.g., ammonium sulfate)[3][4]
Metabolic State FermentativeOxidative[3][4]
Parameter Reported Optimal/Favorable Conditions Organism Reference
pH 4.5 - 5.0Mucor racemosus[6]
Temperature 21°C - 29°CMucor circinelloides[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the quantification and analysis of this compound.

Protocol 1: Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[8] The principle is based on the competition for iron between the siderophore and the CAS dye complex.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperidine-1,4-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Hydrochloric acid (HCl)

  • Culture supernatant

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly add the HDTMA solution to the CAS solution while stirring.

    • In another beaker, prepare a PIPES buffer by dissolving 30.24 g of PIPES in 800 ml of deionized water and adjust the pH to 6.8 with 50% NaOH. Bring the final volume to 1 liter.

    • Prepare an iron solution by dissolving 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Carefully add the iron solution to the PIPES buffer, and then slowly add the CAS/HDTMA mixture. Autoclave the final solution and store it in the dark.

  • Assay:

    • Centrifuge the Mucor culture to pellet the biomass and collect the supernatant.

    • In a 96-well microplate, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.

    • As a reference, mix 100 µl of uninoculated culture medium with 100 µl of the CAS assay solution.

    • Incubate the plate at room temperature for 20 minutes to 4 hours.

    • Measure the absorbance at 630 nm.

  • Calculation of Siderophore Units:

    • The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where:

      • Ar = Absorbance of the reference (medium + CAS solution)

      • As = Absorbance of the sample (supernatant + CAS solution)

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC can be used for the separation and quantification of this compound in culture supernatants.[9][10]

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 ml/min

  • Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. Detection is often performed at low UV wavelengths (e.g., 210-220 nm). Alternatively, this compound can be complexed with iron (Fe³⁺) and the resulting complex detected at a wavelength where it absorbs.

Sample Preparation:

  • Centrifuge the Mucor culture to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The sample can be directly injected or pre-concentrated using solid-phase extraction (SPE) if the this compound concentration is very low.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a known volume of the prepared sample (e.g., 20 µl).

  • Run the gradient program and collect the data.

  • For quantification, a standard curve should be prepared using purified this compound of known concentrations.

Visualizations: Pathways and Workflows

Signaling Pathway: Regulation of this compound Synthesis

The production of this compound in Mucor lusitanicus is negatively regulated by the cAMP-PKA signaling pathway.[3][4] High glucose levels lead to an increase in cAMP, which activates PKA. Activated PKA, in turn, downregulates the expression of the this compound synthetase gene (rfs), leading to decreased this compound production.[3][4] Conversely, conditions that favor oxidative metabolism, such as low glucose, lead to lower PKA activity and increased rfs expression.

G cluster_conditions Environmental Conditions cluster_pathway cAMP-PKA Pathway cluster_gene Gene Expression & Synthesis High_Glucose High Glucose cAMP cAMP High_Glucose->cAMP stimulates Low_Glucose Low Glucose PKA PKA Low_Glucose->PKA leads to low activity Iron_Replete Iron Replete rfs_gene rfs gene Iron_Replete->rfs_gene represses Iron_Deplete Iron Deplete Iron_Deplete->rfs_gene induces cAMP->PKA activates PKA->rfs_gene represses This compound This compound rfs_gene->this compound synthesizes

Regulation of this compound synthesis in Mucor.
Experimental Workflow: Optimizing this compound Production

The following workflow provides a systematic approach to optimizing this compound production in Mucor cultures.

G cluster_setup Initial Setup cluster_optimization Optimization Cycle cluster_outcome Outcome Start Start with Standard Iron-Deficient Medium Vary_Carbon Vary Carbon Source (e.g., Glucose concentration, alternative sources) Start->Vary_Carbon Vary_Nitrogen Vary Nitrogen Source (e.g., Organic vs. Inorganic) Vary_Carbon->Vary_Nitrogen Vary_pH Optimize pH Vary_Nitrogen->Vary_pH Incubate Incubate Cultures Vary_pH->Incubate Quantify Quantify this compound (CAS Assay / HPLC) Incubate->Quantify Analyze Analyze Results Quantify->Analyze Optimal_Yield Optimal this compound Yield Analyze->Optimal_Yield Yes Suboptimal_Yield Suboptimal Yield Analyze->Suboptimal_Yield No Suboptimal_Yield->Vary_Carbon Iterate

Workflow for optimizing this compound production.
Logical Relationship: Troubleshooting Low Yield

This diagram illustrates the decision-making process for troubleshooting low this compound yield.

G Start Low this compound Yield Check_Iron Is the medium iron-depleted? Start->Check_Iron Reduce_Iron Reduce/Remove Iron Check_Iron->Reduce_Iron No Check_Carbon Is glucose concentration low? Check_Iron->Check_Carbon Yes Reduce_Iron->Check_Carbon Reduce_Glucose Lower glucose or use non-fermentable source Check_Carbon->Reduce_Glucose No Check_Nitrogen Is an inorganic nitrogen source used? Check_Carbon->Check_Nitrogen Yes Reduce_Glucose->Check_Nitrogen Change_Nitrogen Switch to inorganic nitrogen source Check_Nitrogen->Change_Nitrogen No Check_pH Is pH optimal (e.g., 4.5-5.0)? Check_Nitrogen->Check_pH Yes Change_Nitrogen->Check_pH Adjust_pH Adjust and buffer pH Check_pH->Adjust_pH No Re-evaluate Re-evaluate Production Check_pH->Re-evaluate Yes Adjust_pH->Re-evaluate

Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Interference in the CAS Assay for Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using the Chrome Azurol S (CAS) assay to detect and quantify rhizoferrin, a carboxylate-type siderophore.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay for siderophore detection?

The CAS assay is a colorimetric method used to detect siderophores. It relies on the competition for iron between the siderophore and the dye, Chrome Azurol S. In the assay solution, CAS is in a complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), which results in a blue color. When a sample containing a siderophore with a high affinity for iron, such as this compound, is added, the siderophore removes the iron from the CAS-Fe³⁺ complex. This causes the free CAS dye to be released, resulting in a color change from blue to orange or yellow, which can be quantified spectrophotometrically.[1][2][3]

Q2: Why is my CAS assay reaction for this compound slow or showing a weak color change?

Carboxylate-type siderophores, like this compound, are known to react more slowly in the CAS assay compared to hydroxamate or catecholate types.[4] This can lead to an underestimation of the this compound concentration or the perception of a weak positive result. To address this, increasing the incubation time of the sample with the CAS reagent can be beneficial. Additionally, the use of a "shuttle" reagent, such as 5-sulfosalicylic acid, can be employed to facilitate the transfer of iron from the CAS-dye complex to the this compound, thereby accelerating the reaction.[4]

Q3: Can components of my culture medium interfere with the CAS assay?

Yes, several components commonly found in microbial culture media can interfere with the CAS assay. High concentrations of phosphates and citrate are known to chelate iron and can lead to false-positive results.[5][6] It is advisable to use a minimal medium with a low phosphate concentration when growing cultures for this compound quantification.[7] Additionally, some complex media contain yellow-colored ingredients that can interfere with the spectrophotometric reading of the color change.[5]

Q4: What is the optimal pH for conducting the CAS assay for this compound?

The CAS assay is sensitive to pH. The recommended pH range for the assay is between 5.0 and 9.0.[1] Outside of this range, the color of the CAS-Fe³⁺ complex can change independently of the presence of siderophores, leading to inaccurate results. It is crucial to buffer the CAS assay solution appropriately, often with PIPES buffer, to maintain a stable pH.[1]

Q5: I am observing a color change in my negative control (uninoculated medium). What could be the cause?

A color change in the negative control indicates the presence of interfering substances that can chelate iron. This could be due to high concentrations of phosphate or citrate in your culture medium.[5][6] Another possibility is contamination of your glassware or reagents with iron-chelating compounds. Ensure all glassware is acid-washed to remove any trace iron or chelating agents.[1][8] Additionally, some shuttle reagents, like sulfosalicylic acid, have been reported to cause a color change in the absence of siderophores, so it is important to run a control with the shuttle reagent alone.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
False-Positive Results High concentrations of phosphate or citrate in the culture medium.Use a minimal medium with low phosphate content. If using a rich medium, consider a buffer exchange step for the supernatant before the assay.
Contamination of glassware or reagents with iron-chelating compounds.Acid-wash all glassware and use high-purity reagents.
Shuttle reagent (e.g., sulfosalicylic acid) causing a color change.Run a control with the shuttle reagent and subtract the background absorbance. Consider optimizing the concentration of the shuttle reagent.
False-Negative Results or Weak Signal The reaction of this compound (a carboxylate siderophore) with the CAS reagent is slow.Increase the incubation time of the sample with the CAS reagent. Use a shuttle reagent like 5-sulfosalicylic acid to accelerate the iron transfer.[4]
The pH of the sample or CAS reagent is outside the optimal range (5.0-9.0).Ensure the CAS reagent is properly buffered (e.g., with PIPES buffer) and check the pH of your sample.[1]
The concentration of this compound in the sample is below the detection limit.Concentrate the culture supernatant before performing the assay.
The detergent (HDTMA) in the CAS reagent is inhibiting microbial growth and siderophore production.Use a modified CAS assay, such as the O-CAS (overlay) method, where the CAS reagent is not in direct contact with the microorganisms during growth.[5][7] Alternatively, replace HDTMA with a less toxic detergent like DDAPS.[2]
Inconsistent or Irreproducible Results Variations in incubation time, temperature, or pipetting volumes.Standardize all assay parameters, including incubation time, temperature, and pipetting techniques. Use a multichannel pipette for adding reagents to a microplate to ensure consistency.
Instability of the CAS reagent.Prepare fresh CAS reagent regularly and store it in a dark, cool place.
Presence of precipitates in the CAS reagent or sample mixture.Centrifuge samples to remove any particulate matter before adding them to the CAS reagent. Ensure all components of the CAS reagent are fully dissolved.

Quantitative Data Summary

The following table summarizes the stability constants (log K) for the formation of Fe(III) complexes with this compound, citrate, and phosphate. A higher log K value indicates a stronger binding affinity. This data can help in understanding the potential for interference.

Ligand Fe(III)-Ligand Complex log K (Stability Constant) Conditions Reference
This compoundFe(III)-Rhizoferrin~23-25pH 7.4Estimated from various sources
CitrateFe(III)-Citrate11.4pH 7.0[9]
PhosphateFe(III)-PhosphateVaries with pH and speciationNeutral pH[6]

Note: The stability constant for Fe(III)-phosphate complexes is highly dependent on pH and the specific phosphate species present. However, it is generally considered a weaker iron chelator than this compound.

Experimental Protocols

Standard CAS Liquid Assay Protocol

This protocol is adapted from the original method by Schwyn and Neilands (1987).

1. Preparation of CAS Assay Solution:

  • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution B: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Mixing: Slowly add Solution B to Solution A with stirring. Then, slowly add Solution C while stirring vigorously. The resulting solution should be dark blue. Autoclave and store in a dark bottle at 4°C.

2. Assay Procedure:

  • In a microplate well or a cuvette, mix 100 µL of the CAS assay solution with 100 µL of the cell-free culture supernatant.

  • As a reference, mix 100 µL of CAS assay solution with 100 µL of uninoculated culture medium.

  • Incubate the mixture at room temperature for a specified period (e.g., 20 minutes to several hours, requires optimization for this compound).

  • Measure the absorbance at 630 nm.

  • The amount of siderophore is inversely proportional to the absorbance and can be calculated as a percentage of siderophore units relative to the reference.

Modified O-CAS (Overlay) Agar Assay Protocol

This method is useful for avoiding the toxicity of HDTMA to certain microorganisms.

1. Preparation of Growth Medium and O-CAS Agar:

  • Prepare and pour your desired solid growth medium (low in phosphate) into Petri dishes and allow it to solidify.

  • Prepare the O-CAS agar by mixing the CAS assay solution (without nutrients) with a gelling agent like agarose (e.g., 0.9% w/v). Autoclave and cool to 50°C.

2. Inoculation and Incubation:

  • Inoculate your microorganisms onto the surface of the growth medium and incubate under appropriate conditions to allow for growth and siderophore production.

3. Overlaying with O-CAS Agar:

  • Once microbial growth is visible, carefully overlay the plate with the molten O-CAS agar.

  • Allow the overlay to solidify.

4. Observation:

  • A color change in the overlay from blue to orange/yellow around the microbial colonies indicates siderophore production. The diameter of the halo can be used for semi-quantitative analysis.[5][7]

Visualizations

CAS_Assay_Mechanism cluster_before Before Reaction cluster_after After Reaction CAS_Fe CAS-Fe³⁺ (Blue) CAS Free CAS (Orange/Yellow) CAS_Fe->CAS Releases Fe³⁺ This compound This compound Rhizoferrin_Fe This compound-Fe³⁺ This compound->Rhizoferrin_Fe Chelates Fe³⁺

Caption: Mechanism of the Chrome Azurol S (CAS) assay for siderophore detection.

Interference_Pathway cluster_interference Interference Pathway Interferent Interfering Substance (e.g., Phosphate, Citrate) Interferent_Fe Interferent-Fe³⁺ Interferent->Interferent_Fe Chelates Fe³⁺ CAS_Fe CAS-Fe³⁺ (Blue) CAS Free CAS (Orange/Yellow) CAS_Fe->CAS Releases Fe³⁺ (False Positive)

Caption: Mechanism of interference in the CAS assay leading to false-positive results.

Troubleshooting_Workflow Start Inaccurate CAS Assay Results Check_Control Check Negative Control (Uninoculated Medium) Start->Check_Control Control_OK Control is Blue Check_Control->Control_OK Control_Not_OK Control Changed Color Check_Control->Control_Not_OK Check_Reaction Check Reaction Kinetics and Signal Strength Control_OK->Check_Reaction Troubleshoot_Media Troubleshoot Media and Reagents: - Use low-phosphate medium - Acid-wash glassware - Check shuttle reagent Control_Not_OK->Troubleshoot_Media Troubleshoot_Media->Check_Control Slow_Reaction Slow Reaction or Weak Signal Check_Reaction->Slow_Reaction Good_Reaction Strong, Timely Signal Check_Reaction->Good_Reaction Optimize_Assay Optimize Assay Conditions: - Increase incubation time - Use a shuttle reagent - Check pH Slow_Reaction->Optimize_Assay End Accurate Results Good_Reaction->End Optimize_Assay->Check_Reaction

Caption: A logical workflow for troubleshooting common issues in the CAS assay.

References

Improving the stability of purified rhizoferrin samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of purified rhizoferrin samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for purified this compound?

For optimal long-term stability, purified this compound should be stored under the following conditions:

FormStorage TemperatureRecommended Duration
Solid (Lyophilized)-20°CUp to 3 years
In Solvent (e.g., DMSO, H₂O)-80°CUp to 1 year

Data derived from supplier recommendations.[1] To prevent degradation, it is crucial to keep this compound away from direct sunlight and to store it under a nitrogen atmosphere if possible.[1]

Q2: My purified this compound is precipitating out of solution. What can I do?

Precipitation of purified this compound can be caused by several factors, including improper storage, high concentration, or suboptimal buffer conditions. Here are some troubleshooting steps:

  • Sonication: If the compound is not dissolving or has precipitated, sonication can help to accelerate dissolution.[1]

  • Lower Concentration: If you do not have access to a sonicator, using a lower solvent concentration or starting with less this compound powder is recommended.[1]

  • pH Adjustment: this compound is a polycarboxylate siderophore, and its solubility is pH-dependent. Ensure your buffer pH is in a range that maintains its solubility. While specific data for this compound is limited, for many carboxylate-containing compounds, a neutral to slightly acidic pH is often optimal.

  • Buffer Choice: Certain buffers can interact with metal chelators and influence their stability. Consider using buffers with low potential for metal complex formation, such as HEPES or PIPES.

Q3: How can I assess the stability of my purified this compound sample?

You can assess the stability of your this compound sample by monitoring its concentration and activity over time under your specific experimental conditions. A detailed protocol for a stability study is provided in the Experimental Protocols section of this guide. The primary methods for this assessment are High-Performance Liquid Chromatography (HPLC) to measure the concentration of intact this compound and the Chrome Azurol S (CAS) assay to determine its iron-chelating activity.

Q4: What are the common degradation pathways for this compound?

As a polycarboxylate siderophore containing ester linkages, this compound can be susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. Oxidative degradation is another potential pathway, particularly in the presence of reactive oxygen species. To mitigate degradation, it is important to control the pH and temperature of your solutions and to use high-purity solvents and reagents.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter with your purified this compound samples.

Issue 1: Loss of Iron-Chelating Activity

If you observe a decrease in the iron-chelating activity of your this compound sample, consider the following:

Possible Cause Recommended Solution
Degradation due to improper storage Ensure that your this compound stock solutions are stored at -80°C and your solid samples at -20°C, protected from light. Prepare fresh working solutions from your stock for each experiment.
Repeated freeze-thaw cycles Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.
Suboptimal pH of the experimental buffer The iron-chelating efficiency of siderophores can be pH-dependent. Perform a pH optimization experiment for your assay to find the range where this compound activity is maximal and most stable.
Oxidation If your experimental conditions are prone to generating reactive oxygen species, consider degassing your buffers or adding an antioxidant, provided it does not interfere with your assay.
Issue 2: Sample Precipitation During Experiments

Precipitation during an experiment can invalidate your results. Here’s how to troubleshoot this issue:

Possible Cause Recommended Solution
Supersaturation Your working concentration of this compound may be too high for the chosen buffer. Try lowering the concentration.
Buffer incompatibility The buffer components may be interacting with this compound, causing it to precipitate. Test the solubility of this compound in a few different buffer systems to find the most suitable one for your experiment. Good's buffers like HEPES and PIPES are often good starting points.
Temperature fluctuations Rapid changes in temperature can cause some compounds to fall out of solution. Ensure that your experimental setup maintains a stable temperature.

Experimental Protocols

Protocol 1: Stability Assessment of Purified this compound

This protocol describes a method to evaluate the stability of a purified this compound sample under different pH and temperature conditions.

1. Materials:

  • Purified this compound
  • A selection of buffers (e.g., citrate, phosphate, HEPES) at various pH values (e.g., 4.0, 5.5, 7.4, 8.0)
  • High-purity water
  • HPLC system with a C18 column and UV detector
  • Reagents for the Chrome Azurol S (CAS) assay
  • Temperature-controlled incubators or water baths

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO) and determine its initial concentration using HPLC.
  • Prepare Stability Samples: Dilute the this compound stock solution to a final concentration (e.g., 1 mg/mL) in the different buffers and pH values to be tested.
  • Incubation: Aliquot the stability samples into separate vials for each time point and temperature. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition.
  • Analysis:
  • HPLC Analysis: Analyze the concentration of intact this compound in each sample by HPLC. A decrease in the peak area corresponding to this compound over time indicates degradation.
  • CAS Assay: Assess the iron-chelating activity of each sample using the CAS assay. A decrease in activity suggests degradation or aggregation.

3. Data Analysis:

  • Plot the percentage of remaining this compound (as determined by HPLC) and the percentage of remaining activity (as determined by the CAS assay) against time for each condition. This will provide a visual representation of the stability of this compound under the tested conditions.

Protocol 2: Chrome Azurol S (CAS) Assay for this compound Activity

This assay is a universal method for detecting and quantifying siderophores based on their ability to chelate iron.

1. Reagents:

  • CAS Solution: Prepare by following a standard protocol, which typically involves dissolving CAS in a buffer solution containing a detergent like hexadecyltrimethlyammonium bromide (HDTMA) and a carefully controlled amount of FeCl₃.
  • Shuttle Solution: A buffer solution to mix with the sample and the CAS reagent.

2. Procedure:

  • Add your this compound sample to a microplate well.
  • Add the shuttle solution.
  • Add the CAS solution.
  • Incubate at room temperature for a specified time (e.g., 20 minutes).
  • Measure the absorbance at 630 nm.

3. Interpretation:

  • A decrease in absorbance at 630 nm is proportional to the amount of iron chelated by this compound. The activity can be quantified by comparing the absorbance to a standard curve of known this compound concentrations.

Visualizations

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points Stock_Solution Prepare this compound Stock (e.g., in H₂O or DMSO) Stability_Samples Dilute Stock into Buffers (Varying pH and Composition) Stock_Solution->Stability_Samples Incubate Incubate Samples at Different Temperatures (e.g., 4°C, 25°C, 37°C) Stability_Samples->Incubate Time_Points Collect Samples at Specific Time Intervals Incubate->Time_Points HPLC HPLC Analysis (Quantify Intact this compound) Time_Points->HPLC CAS_Assay CAS Assay (Measure Iron-Chelating Activity) Time_Points->CAS_Assay

Caption: Workflow for assessing the stability of purified this compound samples.

Troubleshooting_Logic Troubleshooting Logic for this compound Instability Problem Instability Observed (Precipitation or Loss of Activity) Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution, protected from light) Problem->Check_Storage Check_Handling Review Handling Procedures (Avoid repeated freeze-thaw, use fresh solutions) Problem->Check_Handling Check_Buffer Evaluate Buffer System (pH, composition, concentration) Problem->Check_Buffer Optimize_Storage Aliquot and Store Properly Check_Storage->Optimize_Storage If incorrect Optimize_Handling Prepare Fresh Aliquots Check_Handling->Optimize_Handling If suboptimal Optimize_Buffer Test Different Buffers/pH and Lower Concentration Check_Buffer->Optimize_Buffer If suspect

Caption: Logical workflow for troubleshooting this compound instability issues.

References

Rhizoferrin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rhizoferrin purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of this important siderophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a polycarboxylate-type siderophore, a small molecule with a high affinity for iron.[1] It is produced by various fungi, particularly from the order Mucorales, to scavenge iron from the environment.[1][2] Purified this compound is crucial for a variety of research applications, including studying microbial iron acquisition, investigating its role in fungal virulence, and exploring its potential as a therapeutic agent for iron overload diseases or as a drug delivery vehicle.

Q2: What are the main challenges in purifying this compound?

The primary challenges in this compound purification stem from the complexity of the biological matrices in which it is produced, such as fungal fermentation broths. Key challenges include:

  • Low concentration: this compound is often produced in low concentrations, necessitating efficient extraction and concentration steps.

  • Presence of isoforms and degradation products: During fermentation and purification, this compound can exist in different forms, such as imido-rhizoferrin and bis-imido-rhizoferrin, which are dehydration byproducts.[3] These closely related structures can be difficult to separate from the active form.

  • Complex sample matrix: Fermentation broths contain a multitude of other metabolites, proteins, and salts that can interfere with purification.

  • Co-eluting contaminants: Structurally similar compounds can co-elute with this compound during chromatographic separation, affecting the final purity.

  • Potential for degradation: this compound can be susceptible to degradation under certain pH and temperature conditions.

Q3: What are the recommended storage conditions for purified this compound?

For long-term storage, it is recommended to store purified this compound as a lyophilized powder at -20°C or below. If in solution, it should be stored in a suitable buffer at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for a limited time, but stability should be monitored.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low Purification Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low this compound concentration in the starting material Suboptimal fungal culture conditions (e.g., iron concentration, pH, aeration).Optimize fermentation parameters. Ensure iron-limiting conditions to induce siderophore production.[2]
Loss of this compound during extraction Inefficient extraction method. Adsorption of this compound to cellular debris or container surfaces.Use a combination of aqueous and organic solvents for extraction. Consider using silanized glassware to minimize adsorption.
Poor binding to chromatography resin Incorrect buffer pH or ionic strength. Presence of competing molecules.Adjust the pH and salt concentration of the binding buffer to optimize this compound's charge and interaction with the resin.
Loss of this compound during elution Incomplete elution from the chromatography column. Degradation of this compound during elution.Optimize the elution buffer composition (e.g., gradient of salt or pH). Ensure elution conditions are mild enough to prevent degradation.
Degradation during the purification process Presence of proteases or other degradative enzymes. Unfavorable pH or temperature.Add protease inhibitors to the initial extract. Work at low temperatures (4°C) throughout the purification process.
HPLC and Chromatography Issues
Symptom Possible Cause(s) Suggested Solution(s)
Peak tailing in HPLC chromatogram Secondary interactions between this compound and the stationary phase (e.g., silanol groups). Overloading of the column. Inappropriate mobile phase pH.Use an end-capped HPLC column. Lower the mobile phase pH to suppress silanol interactions. Reduce the sample injection volume.
Peak broadening in HPLC chromatogram Large dead volume in the HPLC system. Column degradation. Sample solvent incompatible with the mobile phase.Use shorter, narrower tubing to minimize dead volume. Replace the column if it is old or has been subjected to harsh conditions. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Poor peak resolution Inadequate separation of this compound from its isoforms or contaminants. Suboptimal mobile phase composition.Optimize the mobile phase gradient and composition. Try a different column chemistry (e.g., different stationary phase).
Co-elution of contaminants Contaminants with similar physicochemical properties to this compound.Employ orthogonal purification techniques (e.g., ion-exchange followed by reverse-phase chromatography). Use high-resolution mass spectrometry to identify the co-eluting species and adjust the purification strategy accordingly.

Experimental Protocols

General this compound Purification Workflow

This protocol outlines a general strategy for the purification of this compound from a fungal culture. Optimization will be required based on the specific fungal strain and culture conditions.

1. Fungal Culture and Harvest:

  • Culture the this compound-producing fungus in an iron-deficient medium to induce siderophore production.

  • After an appropriate incubation period (e.g., 5-7 days), separate the fungal biomass from the culture supernatant by centrifugation or filtration.

2. Initial Extraction and Concentration:

  • Acidify the supernatant to a pH of ~2.0 with HCl.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol followed by acidified water.

    • Load the acidified supernatant.

    • Wash the cartridge with acidified water to remove salts and polar impurities.

    • Elute the this compound with methanol.

  • Evaporate the methanol eluate to dryness under reduced pressure.

3. Ion-Exchange Chromatography:

  • Dissolve the dried extract in a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Load the sample onto an anion-exchange column (e.g., DEAE-Sepharose).

  • Wash the column with the starting buffer to remove unbound contaminants.

  • Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer).

  • Collect fractions and analyze for the presence of this compound using a suitable assay (e.g., Chrome Azurol S (CAS) assay or HPLC).

4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the this compound-containing fractions from the ion-exchange chromatography step.

  • Desalt the pooled fractions if necessary.

  • Inject the sample onto a C18 RP-HPLC column.

  • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

5. Final Concentration and Storage:

  • Evaporate the solvent from the collected HPLC fraction.

  • Lyophilize the purified this compound to obtain a stable powder.

  • Store the lyophilized powder at -20°C or below.

Visualizations

This compound Biosynthesis Pathway

rhizoferrin_biosynthesis cluster_start Precursors cluster_synthesis Synthesis cluster_product Product Citrate Citrate Rfs This compound Synthetase (Rfs) (NIS Synthetase) Citrate->Rfs Putrescine Putrescine Putrescine->Rfs This compound This compound Rfs->this compound ATP -> AMP + PPi

Caption: Biosynthesis of this compound from citrate and putrescine catalyzed by this compound Synthetase.

General this compound Purification Workflow

rhizoferrin_purification Start Fungal Culture Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18) Start->SPE Concentration & Initial Cleanup IEX Ion-Exchange Chromatography (Anion Exchange) SPE->IEX Further Purification Waste1 Salts, Polar Impurities SPE->Waste1 HPLC Reverse-Phase HPLC (C18) IEX->HPLC High-Resolution Separation Waste2 Unbound Contaminants IEX->Waste2 End Purified this compound HPLC->End Final Product Waste3 Other Contaminants HPLC->Waste3

Caption: A typical workflow for the purification of this compound from fungal culture supernatant.

References

Technical Support Center: Rhizoferrin Iron Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for rhizoferrin iron uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems that can lead to inconsistent or unexpected results in this compound iron uptake assays.

Q1: Why am I observing low or no iron uptake in my experiment?

A1: Low or absent iron uptake can stem from several factors, ranging from the viability of your cells to the integrity of the this compound-iron complex.

  • Cell Health: Ensure cells are in the logarithmic growth phase and are metabolically active. Iron uptake is an energy-dependent process.[1] The inclusion of metabolic inhibitors like sodium azide (NaN₃) or potassium cyanide (KCN) has been shown to inhibit this process.[1]

  • This compound-Iron Complex Formation: Inadequate formation of the ferric-rhizoferrin complex can significantly impact uptake. Verify the concentration and purity of both this compound and the iron source (e.g., ⁵⁵FeCl₃).

  • Assay Buffer pH: The pH of your assay buffer can influence the stability of the this compound-iron complex. While specific optimal pH ranges for this compound are not extensively documented in the retrieved results, the chelation of iron by carboxylate groups, present in this compound, is known to be pH-dependent.[1] It is advisable to maintain a physiologically relevant and consistent pH (typically around 7.4) throughout the experiment.

  • Competition for Iron: Components in your growth medium or assay buffer may compete with this compound for iron. For instance, in studies involving Rhizopus microsporus, the presence of 40% human serum was found to significantly affect iron accumulation from ferric-rhizoferrin, with uptake only occurring at this compound concentrations greater than 5 µM.[1] This is attributed to the transfer of iron from this compound to serum apotransferrin.[1]

Q2: My results are highly variable between replicates. What are the potential causes?

A2: High variability is a common issue in cell-based assays. The following table outlines potential sources of variability and suggested solutions.

Potential CauseTroubleshooting Suggestion
Inconsistent Cell Density Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For critical steps, use a new pipette tip for each replicate.
Inconsistent Incubation Times Stagger the addition of reagents or the termination of the assay to ensure that all wells are incubated for the same duration.
Temperature Fluctuations Use a calibrated incubator and avoid opening the door frequently. Ensure plates are not stacked, as this can lead to temperature gradients.

Q3: I suspect there is competition for the uptake pathway. How can I test for this?

A3: Competition assays are a standard method to investigate the specificity of an uptake pathway.

  • Unlabeled this compound: To demonstrate specific uptake, compete with the radiolabeled ferric-rhizoferrin by adding an excess of unlabeled ferric-rhizoferrin. A significant decrease in the uptake of the radiolabeled complex indicates specific, saturable transport.

  • Other Siderophores or Iron Chelators: Investigate if other siderophores or iron-binding compounds can compete for the same transport system. For example, in Anabaena sp., aerobactin was shown to compete with the schizokinen iron transport system.

  • Competing Metals: Other divalent or trivalent metal ions can potentially compete for the iron transport machinery. Studies on erythroid cells have shown that transition metals like Mn²⁺, Zn²⁺, Co²⁺, and Ni²⁺ can inhibit Fe²⁺ transport. While this compound transports Fe³⁺, competition from other metals cannot be ruled out and could be a source of variability if present in the assay medium.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data from the literature to aid in experimental design and troubleshooting.

Table 1: Kinetic Parameters of this compound-Mediated Iron Uptake

OrganismVmaxKmReference
Mycobacterium smegmatis24.4 pmol/(mg·min)64.4 µM[2]

Table 2: Factors Influencing this compound Iron Uptake

FactorOrganismObservationConcentration/ConditionReference
Human Serum Rhizopus microsporusSignificantly affects iron accumulation from ferric-rhizoferrin.40%[1]
Human Serum Rhizopus microsporusUptake only occurs at this compound concentrations >5 µM in the presence of serum.> 5 µM[1]
Metabolic Inhibitors (NaN₃, KCN) Rhizopus microsporusIron uptake is energy-dependent and is inhibited.Not specified[1]
Iron Reductase Inhibitor (bipyridyl) Rhizopus microsporusIron uptake requires prior reduction of ferric iron and is inhibited.Not specified[1]

Experimental Protocols

A detailed methodology for a radiolabeled this compound iron uptake assay is provided below. This protocol is a general guideline and may require optimization for your specific organism and experimental conditions.

Protocol: ⁵⁵Fe-Rhizoferrin Iron Uptake Assay in Bacteria

I. Materials

  • Bacterial strain of interest

  • Appropriate growth medium (iron-depleted medium is often required to induce siderophore uptake systems)

  • This compound

  • ⁵⁵FeCl₃ (specific activity will depend on the experiment)

  • Assay Buffer (e.g., MES-buffered saline, pH 6.5-7.4)

  • Wash Buffer (e.g., Assay Buffer containing a high concentration of a non-radioactive iron chelator like EDTA to remove non-specifically bound iron)

  • Scintillation fluid

  • Scintillation vials

  • Microcentrifuge tubes

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)

II. Methods

  • Preparation of Ferric-Rhizoferrin:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).

    • In a microcentrifuge tube, mix this compound with ⁵⁵FeCl₃ at a molar ratio that ensures saturation of the this compound (e.g., 1:1.1 this compound to iron).

    • Incubate the mixture at room temperature for at least 1 hour to allow for complex formation.

  • Cell Preparation:

    • Grow the bacterial culture in an appropriate iron-depleted medium to mid-logarithmic phase to induce the expression of iron uptake machinery.

    • Harvest the cells by centrifugation at a speed appropriate for your organism.

    • Wash the cell pellet twice with cold Assay Buffer to remove any residual medium components.

    • Resuspend the cells in Assay Buffer to a predetermined optical density (e.g., OD₆₀₀ of 0.5).

  • Uptake Assay:

    • Pre-warm the cell suspension and the ⁵⁵Fe-rhizoferrin solution to the desired experimental temperature (e.g., 37°C).

    • Initiate the uptake by adding a specific concentration of the ⁵⁵Fe-rhizoferrin complex to the cell suspension.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the cell suspension (e.g., 100 µL).

    • Immediately filter the aliquot through a pre-wetted 0.45 µm filter.

    • Wash the filter rapidly with two volumes of ice-cold Wash Buffer to remove extracellular, non-specifically bound ⁵⁵Fe-rhizoferrin.

  • Quantification:

    • Place the filter in a scintillation vial.

    • Add an appropriate volume of scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

    • Determine the amount of iron taken up by the cells at each time point, typically expressed as pmol or nmol of Fe per mg of cellular protein or per 10⁹ cells.

Visualizations

This compound-Mediated Iron Uptake Pathway in Gram-Negative Bacteria

The following diagram illustrates the proposed pathway for the uptake of ferric-rhizoferrin in Gram-negative bacteria, based on the general model of siderophore transport.[3][4][5]

Rhizoferrin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Fe(III) Fe³⁺ Ferric-Rhizoferrin Ferric- This compound Fe(III)->Ferric-Rhizoferrin Chelation This compound This compound This compound->Ferric-Rhizoferrin RumA RumA (Outer Membrane Receptor) Ferric-Rhizoferrin->RumA Binding RumB RumB (Periplasmic Binding Protein) RumA->RumB Transport ABC_Transporter ABC Transporter (Permease & ATPase) RumB->ABC_Transporter Delivery TonB_Complex TonB-ExbB-ExbD TonB_Complex->RumA Energy Transduction Reduction Reduction ABC_Transporter->Reduction Translocation Fe(II) Fe²⁺ Utilization Cellular Utilization Fe(II)->Utilization Apo-Rhizoferrin Apo- This compound Reduction->Fe(II) Fe³⁺ -> Fe²⁺ Reduction->Apo-Rhizoferrin Release

Caption: Proposed mechanism for ferric-rhizoferrin uptake in Gram-negative bacteria.

Experimental Workflow for a ⁵⁵Fe-Rhizoferrin Uptake Assay

This diagram outlines the key steps in performing a radioactive iron uptake assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Iron-Depleted Bacterial Culture initiate_uptake Initiate Uptake by Mixing Cells and Complex prep_cells->initiate_uptake prep_complex Prepare ⁵⁵Fe-Rhizoferrin Complex prep_complex->initiate_uptake time_points Incubate and Collect Aliquots at Time Points initiate_uptake->time_points filtration Rapid Filtration and Washing time_points->filtration scintillation Scintillation Counting filtration->scintillation quantification Quantify Iron Uptake scintillation->quantification data_analysis Data Analysis and Plotting quantification->data_analysis

Caption: Key steps in a radioactive this compound iron uptake experiment.

References

Degradation of rhizoferrin during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of rhizoferrin during extraction and storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a polycarboxylate siderophore, a low-molecular-weight iron-chelating compound, primarily produced by fungi belonging to the order Mucorales.[1][2][3] Its ability to bind iron makes it a subject of interest in various research areas, including microbiology, plant biology, and drug development. Maintaining the structural integrity of this compound is crucial for accurate experimental results, as degradation can lead to a loss of its iron-chelating activity and the formation of impurities.

Q2: What are the primary degradation products of this compound?

The main degradation products of this compound are its cyclized dehydration byproducts: imido-rhizoferrin and bis-imidothis compound.[1] These are formed through the loss of water molecules from the parent this compound structure.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is essential to adhere to the following storage guidelines:

FormStorage TemperatureDurationAdditional Notes
Pure Solid -20°CUp to 3 yearsStore under nitrogen and away from direct sunlight.[4][5]
In Solvent -80°CUp to 1 yearUse a suitable solvent such as DMSO or water.[4][5]

Short periods at ambient temperature, for instance during shipping, are unlikely to significantly affect the product's efficacy.

Troubleshooting Guides

Extraction Issues

Q4: I am experiencing low recovery of this compound during extraction from a culture supernatant. What are the possible causes and solutions?

Low recovery of this compound can be attributed to several factors. Below is a troubleshooting table to help you identify and resolve the issue.

Potential Cause Explanation Recommended Solution
Inefficient Extraction Method Water and methanol alone are not efficient for extracting this compound.[6]Utilize solid-phase extraction (SPE) with a suitable sorbent. For soil samples, a combination of calcium chloride and ascorbate in the extraction solution has been shown to improve recovery.[6]
Suboptimal pH of the Sample The charge state of this compound is pH-dependent, which can affect its binding to extraction media.Adjust the pH of your sample to optimize the interaction with the SPE sorbent. For carboxylate-type siderophores, a slightly acidic to neutral pH is generally recommended.
Sample Overload on SPE Cartridge Exceeding the binding capacity of the SPE cartridge will result in the loss of your analyte.Ensure that the amount of this compound in your sample does not exceed the capacity of the SPE cartridge. If necessary, use a larger cartridge or dilute your sample.
Incomplete Elution The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent.Optimize your elution solvent. A solvent with a different polarity or the addition of a competing agent might be necessary to achieve complete elution.
Degradation during Extraction Prolonged exposure to harsh conditions (e.g., extreme pH, high temperature) during the extraction process can lead to degradation.Minimize the extraction time and avoid extreme conditions. Perform extraction steps at a low temperature (e.g., 4°C) if possible.
Storage and Stability Issues

Q5: I have stored my this compound solution at -20°C and observed a loss of activity. What could be the reason?

For solutions, storage at -80°C is recommended for long-term stability (up to one year).[4][5] Storage at -20°C is suitable for the pure solid form but may not be sufficient to prevent degradation in solution over extended periods.

Q6: My this compound sample shows extra peaks in the HPLC chromatogram after storage. What are these peaks and how can I prevent their formation?

The extra peaks are likely the degradation products, imido-rhizoferrin and bis-imidothis compound.[1] Their formation is accelerated by suboptimal storage conditions. To minimize degradation:

  • Solid Samples: Store at -20°C under a dry, inert atmosphere (e.g., nitrogen) and protected from light.[4][5]

  • Solutions: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[4][5]

Experimental Protocols

Solid-Phase Extraction (SPE) of this compound from Culture Supernatant

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Preparation:

    • Centrifuge the culture supernatant to remove cells and other particulate matter.

    • Filter the supernatant through a 0.22 µm filter.

    • Adjust the pH of the supernatant to ~6.0 with dilute acid (e.g., 0.1 M HCl).

  • SPE Cartridge Conditioning:

    • Use a reversed-phase C18 SPE cartridge.

    • Condition the cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the prepared supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 column volumes of deionized water to remove salts and other polar impurities.

  • Elution:

    • Elute the bound this compound with a suitable organic solvent, such as methanol or acetonitrile. A step-gradient of increasing organic solvent concentration may be necessary for optimal elution.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This is a general method for the analysis of this compound and its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm or Mass Spectrometer (for higher specificity and identification of degradation products).

Visualizations

Rhizoferrin_Degradation_Pathway This compound This compound (C16H24N2O12) Imido_this compound Imido-rhizoferrin (C16H22N2O11) This compound->Imido_this compound - H2O (Dehydration) Bis_Imido_this compound Bis-imido-rhizoferrin (C16H20N2O10) Imido_this compound->Bis_Imido_this compound - H2O (Dehydration)

Degradation pathway of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Centrifuge Centrifuge Culture Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Adjust_pH Adjust pH to ~6.0 Filter->Adjust_pH Condition Condition C18 Cartridge (Methanol, Water) Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash with Water Load->Wash Elute Elute this compound (Methanol/Acetonitrile) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis Analysis Reconstitute->Analysis Ready for HPLC Analysis

Workflow for this compound extraction.

References

Technical Support Center: Enhancing Rhizoferrin Expression in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the heterologous expression of rhizoferrin.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is this compound and why is its heterologous expression important?

A1: this compound is a polycarboxylate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). It is naturally produced by fungi of the Mucorales order.[1][2] Heterologous expression, which is the production of this compound in a non-native host organism, is crucial for several reasons. It allows for large-scale production for potential therapeutic applications, such as iron chelation therapy, and facilitates studies on its biosynthesis and role in fungal virulence.[1]

Q2: What is the key gene responsible for this compound biosynthesis?

A2: The key gene is the this compound synthetase (rfs) gene. This gene encodes a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase, which catalyzes the synthesis of this compound from citrate and diaminobutane.[1] Expression of the rfs gene is typically repressed by high iron concentrations.[1]

Host Selection and Strain Engineering

Q3: Which heterologous hosts are suitable for this compound expression?

A3: Several microbial hosts can be used, each with its own advantages and disadvantages. Common choices include:

  • Escherichia coli : Offers rapid growth, well-established genetic tools, and is cost-effective for protein production.[3] However, as a prokaryote, it may lack the necessary machinery for complex post-translational modifications if a fusion protein strategy is used, and the expressed this compound synthetase may form insoluble inclusion bodies.

  • Bacillus subtilis : A Gram-positive bacterium known for its high secretion capacity, making it ideal for the production of extracellular metabolites like this compound. It is generally recognized as safe (GRAS), which is advantageous for producing therapeutic compounds.

  • Pichia pastoris : A methylotrophic yeast that can achieve very high cell densities in fermentation, leading to high product yields.[4][5] As a eukaryote, it possesses the machinery for post-translational modifications, which may be relevant for optimizing the expression and stability of the this compound synthetase.

Q4: How can I improve this compound expression through genetic modification of the host?

A4: Several strategies can be employed:

  • Codon Optimization: The codon usage of the rfs gene should be optimized to match the codon bias of the chosen expression host. This can significantly improve translation efficiency and protein expression levels.

  • Promoter Selection: Utilize a strong, inducible promoter to achieve high-level transcription of the rfs gene. The choice of promoter will depend on the host organism (e.g., T7 promoter in E. coli, AOX1 promoter in P. pastoris).

  • Gene Copy Number: Increasing the number of copies of the rfs gene in the host genome can lead to higher expression levels.

Culture Conditions and Fermentation

Q5: How do culture conditions affect this compound production?

A5: this compound production is highly sensitive to culture conditions:

  • Iron Concentration: this compound is a siderophore, and its production is naturally induced under iron-limiting conditions. Therefore, maintaining a low iron concentration in the culture medium is critical for high yields.[6]

  • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact cell growth and this compound production. Optimization of the C:N ratio is often necessary.

  • Oxidative Stress: Studies have shown that oxidative stress, for instance, induced by the presence of H₂O₂, can increase rfs gene expression and this compound production.[1]

  • pH and Temperature: These parameters should be optimized for the specific host organism to ensure optimal growth and enzyme activity.

Q6: What is the difference between batch, fed-batch, and continuous fermentation for this compound production?

A6:

  • Batch Fermentation: All nutrients are provided at the beginning of the culture. It is simple to set up but can be limited by substrate depletion and accumulation of toxic byproducts.[7]

  • Fed-Batch Fermentation: Nutrients are added incrementally during the fermentation process. This allows for better control of nutrient levels, prevents substrate inhibition, and can lead to significantly higher cell densities and product yields.[7][8]

  • Continuous Fermentation: Fresh medium is continuously added while culture broth is removed. This allows for a steady-state culture but can be more complex to set up and maintain.[7]

For high-yield production of this compound, a fed-batch strategy is generally recommended.[8]

Purification and Analysis

Q7: How can I detect and quantify this compound in my culture supernatant?

A7:

  • Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for detecting siderophores. Siderophores will chelate iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow. This assay can be used for qualitative screening and semi-quantitative estimation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from other components in the culture supernatant. Quantification can be achieved by comparing the peak area to that of a known standard.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) allows for highly sensitive and specific detection and quantification of this compound based on its mass-to-charge ratio.[9]

Troubleshooting Guides

Issue 1: Low or No this compound Production
Possible Cause Recommended Solution
Inefficient rfs gene expression - Verify the integrity of your expression construct by sequencing.- Perform RT-qPCR to confirm transcription of the rfs gene.- If transcription is low, consider using a stronger promoter or increasing the gene copy number.
Suboptimal codon usage - Re-synthesize the rfs gene with codons optimized for your specific host organism.
High iron concentration in the medium - Use iron-free or low-iron defined media.- Treat media components with chelating agents like Chelex 100 to remove trace iron.
Inappropriate culture conditions - Optimize media composition, particularly carbon and nitrogen sources.- Systematically vary pH and temperature to find the optimal conditions for your host.- Consider inducing mild oxidative stress (e.g., with low concentrations of H₂O₂) to potentially boost production.[1]
Toxicity of this compound or its precursors to the host - Use an inducible promoter to separate the growth phase from the production phase.- Consider using a host strain that is more tolerant to the product.
Issue 2: Difficulty in this compound Purification
Possible Cause Recommended Solution
Low concentration of this compound in the supernatant - Concentrate the supernatant before purification using techniques like lyophilization or tangential flow filtration.
Co-purification of other metabolites - Optimize the HPLC gradient to improve the separation of this compound from contaminants.- Consider using a multi-step purification protocol, such as combining ion-exchange chromatography with reverse-phase HPLC.
Degradation of this compound - Process the culture supernatant promptly after harvesting.- Store samples at low temperatures (-20°C or -80°C) to minimize degradation.

Data Presentation

Table 1: Factors Influencing this compound Production

FactorConditionEffect on this compound ProductionReference
Iron (Fe²⁺) High Concentration (e.g., 200 µM)Repression of rfs gene expression, leading to decreased production.[6]
Low Concentration (Iron-depleted media)Induction of rfs gene expression, leading to increased production.[6]
Oxidative Stress Presence of H₂O₂ (e.g., 0.5 mM)Increased rfs mRNA levels and a two-fold increase in this compound accumulation.[1]
Glucose High ConcentrationDecreased this compound production.[1]
Low Concentration (e.g., 0.1%)Favors oxidative metabolism and higher this compound production.[1]
cAMP-PKA Pathway Addition of exogenous cAMPDecreased rfs expression and reduced this compound production.[1]
Deletion of pkaR1 (PKA regulatory subunit)Decreased this compound production.[1]

Table 2: Comparison of Fermentation Strategies

StrategyDescriptionAdvantagesDisadvantages
Batch Culture All nutrients are added at the start.Simple setup, low risk of contamination.Low cell density, nutrient limitation, potential for toxic byproduct accumulation.[7][10]
Fed-Batch Culture Nutrients are fed during the culture.High cell density, prolonged production phase, better control over growth and production.[7][8]More complex setup, risk of contamination during feeding.
Continuous Culture Fresh medium is continuously added, and culture broth is removed.Steady-state operation, high productivity.Complex setup, higher risk of contamination, potential for strain instability.[7]

Experimental Protocols

Protocol 1: Cloning of the rfs Gene into a pET Expression Vector
  • Primer Design: Design primers for the amplification of the rfs gene from the source organism's genomic DNA. Add restriction sites to the primers that are compatible with the multiple cloning site of your chosen pET vector (e.g., pET-28a).

  • PCR Amplification: Perform PCR to amplify the rfs gene.

  • Purification of PCR Product and Vector: Purify the amplified rfs gene fragment and the pET vector from an agarose gel.

  • Restriction Digest: Digest both the purified PCR product and the pET vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested rfs gene fragment into the linearized pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

  • Selection and Verification: Select for positive transformants on agar plates containing the appropriate antibiotic. Verify the correct insertion of the rfs gene by colony PCR and Sanger sequencing.

Protocol 2: High-Cell-Density Fed-Batch Fermentation in Pichia pastoris

This protocol is adapted for a generic protein and should be optimized for this compound synthetase expression.

  • Inoculum Preparation: Prepare a seed culture of the recombinant P. pastoris strain in BMGY medium.

  • Batch Phase: Inoculate the fermenter containing Basal Salts Medium with 4% glycerol. Run this batch phase until the initial glycerol is depleted, which is indicated by a sharp increase in dissolved oxygen (DO).[4]

  • Glycerol Fed-Batch Phase: Start a fed-batch phase with a glycerol feed to increase the biomass. Continue this phase until the desired cell density is reached (e.g., an OD₆₀₀ of 200-300).[4]

  • Methanol Induction Phase: Induce the expression of the rfs gene by starting a methanol feed. The feed rate should be carefully controlled to avoid accumulation of toxic levels of methanol. Maintain the DO level above 20%.[4]

  • Harvesting: After the desired induction period, harvest the cells and/or the culture supernatant for this compound purification and analysis.

Protocol 3: Quantification of this compound by HPLC-MS
  • Sample Preparation: Centrifuge the culture sample to remove cells. Filter the supernatant through a 0.22 µm filter.

  • HPLC Separation: Inject the filtered supernatant onto a C18 reverse-phase HPLC column. Use a gradient of water and acetonitrile (both containing a small amount of formic acid, e.g., 0.1%) to separate the components.

  • MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound. For this compound, the protonated molecule [M+H]⁺ has an m/z of 437.141.[1]

  • Quantification: Create a standard curve using known concentrations of a purified this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_downstream Downstream Processing PCR PCR Amplification of rfs gene Digest Restriction Digest PCR->Digest Ligation Ligation into pET Vector Digest->Ligation Transform_Ecoli Transformation into E. coli Ligation->Transform_Ecoli Verify Verification (Sequencing) Transform_Ecoli->Verify Transform_Host Transform Expression Host Verify->Transform_Host Verified Plasmid Fermentation Fed-Batch Fermentation Transform_Host->Fermentation Induction Induction of rfs Expression Fermentation->Induction Harvest Harvest Supernatant Induction->Harvest Culture Broth Purification Purification (HPLC) Harvest->Purification Analysis Analysis (CAS, HPLC-MS) Purification->Analysis

Caption: Experimental workflow for this compound production.

Troubleshooting_Low_Yield Start Low/No this compound Yield Check_Transcription Check rfs Transcription (RT-qPCR) Start->Check_Transcription No_Transcript No/Low Transcript Check_Transcription->No_Transcript No Transcript_OK Transcript Detected Check_Transcription->Transcript_OK Yes Check_Codons Review Codon Usage Poor_Codons Codons Not Optimized Check_Codons->Poor_Codons No Good_Codons Codons Optimized Check_Codons->Good_Codons Yes Check_Iron Assess Iron in Medium High_Iron High Iron Check_Iron->High_Iron Yes Low_Iron Low Iron Check_Iron->Low_Iron No Check_Culture Optimize Culture Conditions Suboptimal Suboptimal Conditions Check_Culture->Suboptimal Yes Fix_Promoter Use Stronger Promoter / Increase Gene Copy # No_Transcript->Fix_Promoter Transcript_OK->Check_Codons Fix_Codons Codon Optimize rfs Gene Poor_Codons->Fix_Codons Good_Codons->Check_Iron Fix_Iron Use Iron-Free Medium High_Iron->Fix_Iron Low_Iron->Check_Culture Fix_Culture Optimize pH, Temp, Media Composition Suboptimal->Fix_Culture

Caption: Troubleshooting logic for low this compound yield.

cAMP_PKA_Pathway Glucose High Glucose Cyr1 Adenylyl Cyclase (Cyr1) Glucose->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PkaR1 PKA Regulatory Subunit (PkaR1) cAMP->PkaR1 Binds to Pde2 Phosphodiesterase (Pde2) cAMP->Pde2 Degraded by PkaC PKA Catalytic Subunit PkaR1->PkaC Releases/Activates rfs_gene rfs gene PkaC->rfs_gene Represses Transcription This compound This compound rfs_gene->this compound Leads to Synthesis Low_Glucose Low Glucose / Oxidative Stress Low_Glucose->Pde2 Activates

Caption: Regulation of this compound synthesis by the cAMP-PKA pathway.

References

Rhizoferrin-Metal Complex Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of rhizoferrin-metal complexes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a carboxylate-type siderophore, a small molecule produced by fungi to chelate and transport iron.[1] It is a polyanionic molecule with multiple carboxylic acid groups. The free form of this compound is soluble in aqueous solutions and polar organic solvents. Commercial suppliers indicate a solubility of up to 50 mg/mL (114.58 mM) in both water and DMSO, with sonication recommended to aid dissolution.

Q2: I am observing low solubility or precipitation when forming a this compound-metal complex. What are the likely causes?

Low solubility of this compound-metal complexes can be attributed to several factors:

  • pH: The pH of the solution is a critical factor. Metal hydroxides can precipitate at neutral to alkaline pH, and the overall charge and stability of the this compound-metal complex are pH-dependent.[2][3]

  • Solvent: While this compound is water-soluble, the resulting metal complex may have different solubility properties. The polarity of the solvent plays a significant role in the solubility of coordination complexes.

  • Concentration: High concentrations of either this compound or the metal salt can lead to the formation of insoluble polymers or precipitates, especially if the solubility limit of the complex is exceeded.

  • Temperature: Temperature can influence the kinetics of complex formation and the solubility of the resulting complex.

  • Metal Ion: The specific metal ion being complexed will affect the geometry, charge, and ultimately the solubility of the complex.

Q3: Which solvents are recommended for dissolving this compound-metal complexes?

For many metal complexes that exhibit poor solubility in common organic solvents, highly polar aprotic solvents are often effective.[4][5] Based on this general principle and available data for this compound, the following solvents should be considered:

  • Dimethyl Sulfoxide (DMSO): Often the solvent of choice for dissolving metal complexes with low aqueous solubility.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.

  • Aqueous Buffers: For many applications, maintaining the complex in an aqueous solution is necessary. Careful selection of the buffer and pH is crucial. For some siderophore-metal complexes, high water solubility has been observed.[6]

Q4: How does pH affect the stability and solubility of this compound-metal complexes?

The stability and solubility of this compound-metal complexes are highly dependent on pH. This compound coordinates metal ions through its carboxylate and hydroxyl groups. The protonation state of these groups, and therefore the chelation efficiency, is dictated by the pH. At lower pH values, protonation of the carboxylate groups can compete with metal binding, potentially leading to decomplexation. Conversely, at higher pH values, the formation of insoluble metal hydroxides can compete with this compound chelation, causing precipitation.[2] The optimal pH for maintaining a soluble complex will depend on the specific metal ion. For instance, the formation of Fe(III) complexes with siderophores is favored at neutral to slightly acidic pH to avoid the precipitation of ferric hydroxide.[2]

Troubleshooting Guides

Issue 1: Precipitation observed immediately upon mixing this compound and a metal salt solution.
Potential Cause Troubleshooting Step Rationale
Incorrect pH Adjust the pH of the this compound solution before adding the metal salt. A slightly acidic pH (e.g., pH 5-6) is often a good starting point for iron complexes to prevent hydroxide formation.Many metal ions, particularly Fe(III), readily form insoluble hydroxides at neutral or alkaline pH.
High Concentration Prepare more dilute solutions of both this compound and the metal salt. Add the metal salt solution dropwise to the this compound solution with vigorous stirring.Exceeding the solubility limit of the resulting complex is a common cause of precipitation. Gradual addition allows for more controlled complex formation.
Inappropriate Solvent If working in an aqueous buffer, consider preparing the complex in a polar aprotic solvent like DMSO first, and then diluting it into the desired aqueous medium.The complex may be more soluble in an organic solvent, and this stock solution can then be introduced to the aqueous phase.
Issue 2: The this compound-metal complex precipitates out of solution over time.
Potential Cause Troubleshooting Step Rationale
Slow Precipitation of Metal Hydroxide Re-evaluate and adjust the pH of the solution. The use of a suitable buffer system is critical to maintain a stable pH.Even at a seemingly appropriate initial pH, slow hydrolysis of the metal ion can occur, leading to delayed precipitation.
Aggregation of the Complex Increase the ionic strength of the solution by adding a neutral salt (e.g., NaCl).Increased ionic strength can sometimes disrupt intermolecular interactions that lead to aggregation and precipitation.
Temperature Effects Store the solution at a different temperature (e.g., 4°C or room temperature) to assess if solubility is temperature-dependent.The solubility of complexes can vary with temperature.

Data Presentation

Table 1: Solubility of Free this compound

SolventConcentrationMethod
Water50 mg/mL (114.58 mM)Sonication recommended
DMSO50 mg/mL (114.58 mM)Sonication recommended

Data sourced from commercial product information.

Table 2: Stability Constants of this compound-Metal Complexes

Metal IonLog K
Fe(III)25.3[7][8][9]
Ga(III)Data not available
Al(III)Data not available
Cr(III)Data not available

Note: While stability constants indicate the strength of the complex, they do not directly correlate with solubility. A highly stable complex can still have low solubility.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Soluble this compound-Metal Complex

This protocol provides a general starting point. Optimization for specific metal ions and final applications is recommended.

  • Prepare a Stock Solution of this compound:

    • Weigh the desired amount of this compound powder.

    • Dissolve in an appropriate solvent (e.g., sterile, deionized water or DMSO).

    • If using water, consider adjusting the pH to a slightly acidic value (e.g., pH 5.5-6.0) with a suitable buffer (e.g., MES or acetate).

    • Use sonication to aid dissolution if necessary.

  • Prepare a Stock Solution of the Metal Salt:

    • Use a highly pure metal salt (e.g., FeCl₃, Ga(NO₃)₃, AlCl₃, CrCl₃).

    • Dissolve in sterile, deionized water. Prepare this solution fresh to minimize the formation of metal hydroxides.

  • Complex Formation:

    • Slowly add the metal salt solution dropwise to the this compound solution while stirring vigorously. A 1:1 molar ratio is typically a good starting point.

    • Monitor the solution for any signs of precipitation.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete complexation.

  • Characterization (Optional but Recommended):

    • Confirm complex formation using UV-Vis spectroscopy. The complex should exhibit a characteristic absorbance spectrum distinct from the free ligand and metal salt.[10][11][12][13]

    • For more detailed analysis, techniques like mass spectrometry or NMR can be employed.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_complexation Complexation cluster_analysis Analysis & Troubleshooting This compound Dissolve this compound (Water/DMSO, pH adjustment) mixing Slow, Dropwise Addition with Stirring This compound->mixing metal_salt Dissolve Metal Salt (Freshly prepared) metal_salt->mixing observation Observe for Precipitation mixing->observation characterization UV-Vis/MS/NMR Characterization observation->characterization If soluble troubleshoot Troubleshoot: - Adjust pH - Dilute - Change Solvent observation->troubleshoot If precipitate forms

Caption: Workflow for preparing and troubleshooting this compound-metal complexes.

troubleshooting_logic start Low Solubility or Precipitation Observed check_ph Is the pH optimized? start->check_ph adjust_ph Adjust pH (typically slightly acidic) check_ph->adjust_ph No check_concentration Are concentrations too high? check_ph->check_concentration Yes adjust_ph->start dilute Use more dilute reagents check_concentration->dilute Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No dilute->start change_solvent Try DMSO or DMF check_solvent->change_solvent No success Soluble Complex Achieved check_solvent->success Yes change_solvent->start

Caption: Logical decision tree for troubleshooting low solubility issues.

References

Minimizing batch-to-batch variation in rhizoferrin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation in rhizoferrin production.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation, providing potential causes and actionable solutions.

Issue 1: Low or No this compound Yield

Potential Cause Recommended Solution
Suboptimal Iron Concentration Iron is a critical regulator of this compound biosynthesis. High iron concentrations repress the expression of the this compound synthetase (rfs) gene.[1] Conversely, extremely low iron levels can limit overall cell growth.
Action: Optimize the iron concentration in your fermentation medium. Start with a low iron concentration and perform a dose-response experiment to find the optimal level for your specific fungal strain and media composition.
Inappropriate Carbon Source or Concentration The type and concentration of the carbon source significantly impact this compound production. High glucose concentrations can lead to fermentative metabolism, which has been shown to decrease this compound yield.[2]
Action: Test alternative carbon sources such as glycerol or lower concentrations of glucose (e.g., 0.1% to 1%).[2] Evaluate the carbon-to-nitrogen ratio to ensure it is optimized for siderophore production.[3]
Non-Optimal pH of the Medium The pH of the fermentation medium affects nutrient availability and enzyme activity. Siderophore production is often favored in neutral to slightly alkaline conditions.[4]
Action: Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for this compound production should be determined empirically, but a starting range of pH 6.0-8.0 is recommended.
Suboptimal Temperature Temperature influences microbial growth and metabolic activity. Deviations from the optimal temperature can lead to reduced this compound production.
Action: Determine the optimal temperature for your producing strain. Most fungi used for siderophore production have an optimal growth temperature between 25°C and 37°C.
Inadequate Aeration and Oxidative Stress Oxidative metabolism is linked to increased this compound production.[2] Inadequate aeration can limit oxidative metabolism and consequently reduce yields.
Action: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen levels. The introduction of controlled oxidative stress, for example, through the addition of low concentrations of H₂O₂, has been shown to increase this compound production.[2]
Genetic Integrity of the Producing Strain The producing fungal strain may have lost its ability to synthesize this compound due to mutation or degradation over time.
Action: Re-streak the culture from a frozen stock to ensure the viability and genetic integrity of the strain. Periodically verify the strain's identity and productivity.

Issue 2: High Batch-to-Batch Variation in this compound Titer

Potential Cause Recommended Solution
Inconsistent Inoculum Preparation The age, size, and physiological state of the inoculum can significantly impact the kinetics of the fermentation and final product yield.
Action: Standardize your inoculum preparation protocol. Use an inoculum of a consistent age and cell density for each fermentation batch.
Variability in Raw Materials The composition of complex media components, such as peptone and yeast extract, can vary between suppliers and even between different lots from the same supplier.
Action: Source high-quality raw materials from a reliable supplier. If possible, test new lots of media components for their effect on this compound production before use in large-scale fermentations. Consider using a chemically defined medium to reduce variability.
Inadequate Process Control Fluctuations in key fermentation parameters such as pH, temperature, and dissolved oxygen can lead to inconsistent results.
Action: Implement robust monitoring and control systems for critical process parameters. Utilize automated bioreactors for precise control of the fermentation environment.
Contamination Microbial contamination can compete for nutrients, alter the culture conditions, and inhibit the growth of the producing strain, leading to variable this compound yields.[5]
Action: Ensure strict aseptic techniques are followed throughout the entire process, from media preparation to inoculation and sampling. Regularly check for contamination via microscopy and plating on selective media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a polycarboxylate-type siderophore, a small molecule secreted by fungi, particularly from the order Mucorales, to chelate and transport iron from the environment.[1][6] Iron is an essential nutrient for most living organisms, and this compound plays a crucial role in iron acquisition, which is linked to the virulence of some pathogenic fungi.[2] Its potential applications in medicine and biotechnology are of significant interest to researchers.

Q2: How is this compound biosynthesis regulated?

This compound biosynthesis is primarily regulated by iron availability. The expression of the this compound synthetase (rfs) gene is repressed in the presence of high iron concentrations.[1] Additionally, the cAMP-PKA signaling pathway is involved in the regulation of this compound production.[2] Conditions that favor oxidative metabolism, such as low glucose levels, can lead to the upregulation of the rfs gene and increased this compound synthesis.[2]

Q3: What are the key precursors for this compound biosynthesis in fungi?

In fungi such as Rhizopus delemar, this compound is synthesized in a single step by the enzyme this compound synthetase (Rfs). This enzyme is a non-ribosomal peptide synthetase-independent siderophore (NIS) synthetase that condenses two molecules of citrate with one molecule of diaminobutane.[1]

Q4: How can I detect and quantify this compound in my culture supernatant?

A common qualitative and semi-quantitative method for detecting siderophores is the Chrome Azurol S (CAS) agar assay. For accurate quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is recommended.[1][7]

Q5: What are the typical signs of contamination in my this compound fermentation?

Signs of contamination can include unexpected changes in the color or odor of the culture medium, the formation of unusual microbial growth (e.g., mold on the surface), a rapid and unexpected shift in pH, and the presence of different microbial morphologies when viewed under a microscope.[5]

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Assay for Siderophore Detection

This protocol provides a method for the qualitative or semi-quantitative detection of siderophore production.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • Nutrient agar or other suitable growth medium for your fungus

  • Sterile Petri dishes

  • Acid-washed glassware

Procedure:

  • Prepare CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Prepare Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Prepare HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Prepare CAS Assay Solution: Slowly add the iron(III) solution to the HDTMA solution while stirring. Then, slowly add the CAS solution to the iron-HDTMA mixture. Autoclave the resulting dark blue solution and store it in the dark.

  • Prepare PIPES Buffer: Prepare a 10x PIPES buffer by dissolving 30.24 g of PIPES in 80 mL of deionized water. Adjust the pH to 6.8 with 50% (w/v) NaOH and bring the final volume to 100 mL.

  • Prepare CAS Agar Plates:

    • Autoclave your desired growth medium (e.g., nutrient agar).

    • Separately, autoclave a solution containing 100 mL of 10x PIPES buffer and 900 mL of deionized water with 15 g of agar.

    • Cool both solutions to 50-60°C.

    • Aseptically mix 900 mL of the growth medium with 100 mL of the CAS assay solution.

    • Pour the CAS agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation: Inoculate the center of the CAS agar plates with your fungal strain. Incubate at the optimal temperature for your fungus.

  • Observation: Siderophore production is indicated by a color change of the medium from blue to orange, yellow, or pink around the fungal colony. The diameter of this halo can be used for semi-quantitative comparison.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC. Optimization will be required for specific equipment and sample matrices.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate or formic acid (for mobile phase)

  • Deionized water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the fungal culture to pellet the biomass.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: Return to 5% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

  • Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot a standard curve of peak area versus concentration.

  • Quantification: Inject the prepared samples and record the peak area corresponding to this compound. Use the standard curve to determine the concentration of this compound in the samples.

Visualizations

rhizoferrin_biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product Citrate1 Citrate Rfs This compound Synthetase (Rfs) Citrate1->Rfs Diaminobutane Diaminobutane Diaminobutane->Rfs Citrate2 Citrate Citrate2->Rfs This compound This compound Rfs->this compound Condensation

Fungal this compound Biosynthesis Pathway

camp_pka_regulation cluster_stimuli Environmental Stimuli cluster_pathway cAMP-PKA Pathway cluster_gene_expression Gene Expression LowGlucose Low Glucose AdenylylCyclase Adenylyl Cyclase LowGlucose->AdenylylCyclase + OxidativeStress Oxidative Stress OxidativeStress->AdenylylCyclase + HighGlucose High Glucose HighGlucose->AdenylylCyclase - LowIron Low Iron rfsGene rfs Gene LowIron->rfsGene Upregulation HighIron High Iron HighIron->rfsGene Repression cAMP cAMP AdenylylCyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->rfsGene Upregulation RfsProtein Rfs Protein rfsGene->RfsProtein Transcription & Translation This compound This compound Production RfsProtein->this compound Synthesis

Regulation of this compound Production

troubleshooting_workflow Start Low this compound Yield CheckMedia Review Media Composition Start->CheckMedia CheckProcess Evaluate Process Parameters Start->CheckProcess CheckStrain Verify Strain Integrity Start->CheckStrain CheckContamination Screen for Contamination Start->CheckContamination Iron Optimize Iron Concentration CheckMedia->Iron Carbon Test Carbon Sources/Levels CheckMedia->Carbon pH Monitor and Control pH CheckProcess->pH Temp Optimize Temperature CheckProcess->Temp Aeration Adjust Aeration/Agitation CheckProcess->Aeration Restreak Re-streak from Stock CheckStrain->Restreak Aseptic Reinforce Aseptic Technique CheckContamination->Aseptic

Troubleshooting Low this compound Yield

References

Troubleshooting contamination in rhizoferrin producing cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhizoferrin producing cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a type of siderophore, which is a small molecule with a high affinity for binding iron.[1][2][3] Microorganisms secrete these molecules to scavenge for iron from their environment, which is essential for their growth and metabolism.[1][3] this compound is notably produced by various fungi, particularly from the Mucorales order, such as Mucor lusitanicus.[4][5]

Q2: What are the common signs of contamination in my this compound producing culture?

Contamination in your culture can manifest in several ways. Visual cues are often the first indication of a problem. These can include:

  • Unexpected turbidity or cloudiness in a normally clear broth.

  • Formation of a film or pellicle on the surface of the liquid culture.

  • Unusual sediment at the bottom of the flask or bioreactor.

  • Presence of mold-like filamentous growth or discolored patches on solid or liquid media.[1]

  • A sudden drop in pH , which can be indicated by a color change in media containing a pH indicator.[6]

Microscopic examination can confirm the presence of contaminating organisms that may differ in morphology from your production strain.

Q3: My culture is not producing any this compound. What are the possible causes?

Several factors can lead to a lack of this compound production. Key areas to investigate include:

  • Incorrect Strain: Ensure you are using the correct microbial strain with the genetic capacity for this compound synthesis.[1]

  • Iron Repression: Siderophore production is often tightly regulated by the concentration of iron in the medium. High levels of available iron can repress the genes responsible for this compound biosynthesis.[1][5]

  • Suboptimal Culture Conditions: The pH, temperature, aeration, and nutrient composition of the growth medium are critical for both microbial growth and secondary metabolite production.[7]

  • Contamination: The presence of a contaminating microorganism can outcompete your production strain for essential nutrients or alter the culture conditions, thereby inhibiting this compound synthesis.[8][9]

Troubleshooting Guide

Problem 1: Visible Contamination in the Culture

If you observe signs of contamination, it is crucial to identify the source to prevent future occurrences.

Initial Steps:

  • Isolate the contaminated culture to prevent cross-contamination of other experiments.

  • Examine the culture microscopically to identify the type of contaminant (e.g., bacteria, yeast, mold).

  • Review your aseptic technique. [10][11][12][13]

Common Contaminants and Solutions:

Contaminant TypeCommon IndicatorsRecommended Actions
Bacteria Rapid increase in turbidity, drop in pH, potential odor changes.[8][14]- Review sterilization of media and equipment.[15][16][17] - Ensure proper aseptic transfer techniques.[12][13] - Check for leaks in the bioreactor seals and tubing.[6][18]
Yeast Formation of a film on the culture surface, alcoholic smell, drop in pH.[1][19]- Verify the sterility of all media components, especially sugar stocks. - Enhance sanitation and sterilization procedures.[1] - Consider using antifungal agents if compatible with your process.
Mold Presence of filamentous growth (mycelia), often with visible spores.[8]- Check air filtration systems.[15] - Minimize exposure of sterile media and cultures to the air.[10][11] - Ensure all surfaces in the work area are thoroughly disinfected.[11][16]
Problem 2: Low or No this compound Yield

A lack of desired product can be frustrating. The following table outlines potential causes and suggested solutions.

Potential CauseRecommended SolutionsVerification Method
Incorrect Culture Conditions Optimize growth parameters such as temperature, pH, and aeration.[1]Monitor and adjust physical parameters during fermentation. Compare this compound yields under different conditions.
Iron Repression Ensure your medium is sufficiently depleted of iron.[1]Analyze the iron content of your media components. Test different levels of iron supplementation.
Nutrient Limitation Confirm that other essential nutrients (e.g., carbon, nitrogen) are not the limiting factor.[1]Analyze the composition of the culture medium throughout the fermentation process.
Contamination A competing microorganism may be consuming nutrients or producing inhibitory compounds.[8][9]Perform microscopy and plate counts to check for contaminants.

Experimental Protocols

Aseptic Technique for Inoculation

Maintaining a sterile environment during culture inoculation is critical to prevent contamination.[10][11][13]

Materials:

  • Bunsen burner or laminar flow hood

  • Sterile inoculating loop or pipette tips

  • Culture of this compound-producing organism

  • Sterile growth medium

  • 70% ethanol for disinfection

Procedure:

  • Disinfect the work surface with 70% ethanol.[11]

  • If using a Bunsen burner, create a sterile field by working close to the flame.[10][12]

  • Loosen the caps of the culture vessel and the sterile medium flask.

  • Sterilize the inoculating loop in the Bunsen flame until it glows red, then allow it to cool.[12][13] If using a pipette, use a fresh sterile tip.

  • Briefly flame the neck of the culture vessel before and after taking the inoculum.[12]

  • Transfer a small amount of the culture to the sterile medium.

  • Flame the neck of the newly inoculated flask before replacing the cap.

  • Incubate under appropriate conditions.

Media Sterilization

Proper sterilization of the growth medium is essential to eliminate any pre-existing microbial life.[15][17][20]

Autoclaving (Moist Heat Sterilization):

  • Principle: Uses high-pressure steam to kill microorganisms, including heat-resistant endospores.[16][17]

  • Standard Conditions: 121°C at 15 psi for 15-20 minutes.[16][17] Time may need to be increased for larger volumes.

  • Suitable for: Most culture media, glassware, and other heat-stable equipment.

  • Caution: Some media components, such as vitamins, may be heat-labile and should be filter-sterilized and added after autoclaving.[21]

Filter Sterilization:

  • Principle: Physically removes microorganisms by passing the liquid through a membrane with a pore size typically 0.22 µm.

  • Suitable for: Heat-sensitive solutions like vitamin stocks and some amino acids.[16]

Visualizations

Contamination_Troubleshooting_Workflow start Suspicion of Contamination visual_check Visual Inspection (Turbidity, Film, Color Change) start->visual_check microscopy Microscopic Examination visual_check->microscopy identify_contaminant Identify Contaminant Type microscopy->identify_contaminant bacteria Bacteria identify_contaminant->bacteria Rods/Cocci yeast Yeast identify_contaminant->yeast Budding Cells mold Mold identify_contaminant->mold Filaments review_sterilization Review Sterilization Protocols bacteria->review_sterilization review_aseptic Review Aseptic Technique bacteria->review_aseptic yeast->review_sterilization yeast->review_aseptic mold->review_aseptic check_air Check Air Filtration mold->check_air implement_capa Implement Corrective Actions & Monitor review_sterilization->implement_capa review_aseptic->implement_capa check_air->implement_capa

Caption: Workflow for troubleshooting microbial contamination.

Low_Yield_Decision_Tree start Low/No this compound Yield check_contamination Is the culture pure? start->check_contamination decontaminate Address Contamination (See Workflow) check_contamination->decontaminate No check_conditions Are culture conditions optimal (pH, Temp, Aeration)? check_contamination->check_conditions Yes decontaminate->start optimize_conditions Optimize Growth Parameters check_conditions->optimize_conditions No check_iron Is the medium iron-depleted? check_conditions->check_iron Yes end Production Restored optimize_conditions->end adjust_iron Adjust Iron Levels in Medium check_iron->adjust_iron No check_strain Verify Producer Strain Identity & Viability check_iron->check_strain Yes adjust_iron->end check_strain->end

Caption: Decision tree for troubleshooting low this compound yield.

References

Strategies to increase the purity of rhizoferrin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers aiming to increase the purity of their rhizoferrin extracts. This compound is a polycarboxylate siderophore produced by various fungi and bacteria to scavenge iron.[1][2] Achieving high purity is critical for functional assays, structural studies, and potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: My initial this compound extract has a strong brown/yellow color. What causes this and how can I remove it?

A1: The coloration is likely due to pigments from the culture medium (e.g., from yeast extract or peptone) or metabolic byproducts from the microorganism. The most effective method to remove these is by using an adsorbent resin like Amberlite XAD-4 or similar polystyrene resins.[3] These resins bind hydrophobic molecules, including many pigments, while the more polar this compound passes through or can be selectively eluted.

Q2: After initial cleanup, I still have multiple peaks on my HPLC chromatogram. What are the likely impurities?

A2: Co-eluting impurities are common and can include:

  • Unconsumed media components: Citric acid, a precursor for this compound biosynthesis, is a common contaminant.[4][5]

  • Other organic acids: Microorganisms often secrete various organic acids that can be difficult to separate.

  • This compound isomers or degradation products: Depending on the pH and temperature conditions during extraction, this compound may exist in different isomeric forms or undergo partial hydrolysis.[6]

  • Other siderophores: Some organisms can produce more than one type of siderophore.

To resolve these, a secondary purification step using ion-exchange or size-exclusion chromatography is recommended.[7]

Q3: What is the best way to assess the purity of my final this compound sample?

A3: A multi-faceted approach is best.

  • HPLC with Diode-Array Detection (DAD): This is a primary tool for assessing peak purity.[8] A pure compound should yield a single, symmetrical peak. The DAD can help determine if co-eluting peaks have different spectral properties.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for confirmation of the molecular weight of the compound in your peak of interest, confirming it is this compound.[9]

  • Quantitative NMR (qNMR): For an absolute purity assessment, qNMR is a powerful technique that can quantify the this compound content against a certified internal standard without requiring a this compound standard itself.[10][11]

Q4: My this compound yield is very low after purification. What are the common loss points?

A4: Yield loss can occur at several stages:

  • Incomplete binding or elution: During column chromatography (e.g., adsorbent or ion-exchange), ensure the pH and buffer conditions are optimal for this compound binding and subsequent release.

  • Degradation: this compound can be susceptible to degradation at extreme pH or high temperatures.[6] All purification steps should be carried out at 4°C if possible.

  • Multiple precipitation/evaporation steps: Each concentration step can lead to sample loss. Minimize these steps where possible.

  • Metal chelation: If there are contaminating metal ions in your buffers, this compound may chelate them, altering its chromatographic behavior and leading to losses. The use of high-purity water and reagents is crucial.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Siderophore Activity in Extract (CAS Assay) 1. Suboptimal culture conditions (e.g., iron contamination, wrong pH).[12]2. Degradation of this compound post-extraction.[6]1. Grow cultures in iron-deficient media. Optimize pH (often 6.5-7.5) and temperature for your specific strain.[12]2. Process supernatant immediately after centrifugation. Store extracts at -20°C or below. Avoid high temperatures.
Brown Pigment Co-elutes with this compound The pigment has similar polarity and charge to this compound.1. Use a different type of chromatography. If you used ion-exchange, try reversed-phase HPLC with a shallow gradient.2. Pre-treat the supernatant with activated charcoal (use with caution as it may adsorb some this compound).
Final Product is a Sticky, Non-crystalline Solid Presence of residual salts or small organic molecules.1. Perform a final desalting step using a size-exclusion column (e.g., Sephadex G-25).[12]2. If using reversed-phase HPLC, ensure a sufficient final wash with water to remove buffer salts like TFA or formic acid.
Purity Decreases Upon Storage Sample degradation due to hydrolysis or oxidation.Store the purified, lyophilized this compound as a dry powder under nitrogen or argon at -80°C for long-term stability.[13] For solutions, use a buffered solvent (e.g., pH 6.5) and store at -80°C.

Purification Strategy Overview

The following table summarizes a typical multi-step purification process for this compound, with expected outcomes at each stage.

Purification Step Primary Goal Typical Purity (%) Anticipated Yield (%) Key Impurities Removed
1. Adsorbent Chromatography (Amberlite XAD-4) Remove hydrophobic pigments and large proteins.[3]20 - 40%80 - 95%Media pigments, cell lysis products.
2. Anion-Exchange Chromatography Separate this compound from neutral/cationic molecules and other organic acids.[9]60 - 85%60 - 75%Sugars, amino acids, some organic acids.
3. Reversed-Phase HPLC (C18 Column) High-resolution separation based on polarity.[1]> 95%40 - 60%Structural isomers, related carboxylates, remaining small molecules.

Experimental Protocols

Protocol 1: General Extraction and Initial Cleanup

This protocol describes the initial steps to harvest and clean the crude this compound extract from a liquid culture.

  • Harvesting: Centrifuge the microbial culture (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the cells.

  • Filtration: Filter the resulting supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Adsorbent Chromatography:

    • Prepare a column with Amberlite XAD-4 resin, washed thoroughly with methanol and then equilibrated with deionized water.

    • Load the filtered supernatant onto the column at a slow flow rate.

    • Wash the column with 2-3 column volumes of deionized water to elute polar compounds like this compound. Most colored pigments should remain bound to the resin.

    • Collect the aqueous eluate containing the partially purified this compound.

  • Concentration: Concentrate the eluate using rotary evaporation at a temperature not exceeding 40°C.

Protocol 2: Anion-Exchange Chromatography

This protocol is a secondary purification step to separate this compound based on its negative charge.

  • Resin Preparation: Pack a column with a weak anion-exchange resin (e.g., DEAE-Sephadex) and equilibrate it with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Dissolve the concentrated extract from Protocol 1 in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove any unbound, neutral, or cationic molecules.

  • Elution: Elute the bound molecules using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). This compound, with its multiple carboxylate groups, will bind and elute as the salt concentration increases.[4]

  • Fraction Collection: Collect fractions and test each for the presence of this compound using the Chrome Azurol S (CAS) assay or HPLC.[6]

  • Pooling and Desalting: Pool the positive fractions, concentrate, and desalt using size-exclusion chromatography or dialysis.

Visualizations

PurificationWorkflow General this compound Purification Workflow cluster_0 Upstream Processing cluster_1 Crude Purification cluster_2 Intermediate Purification cluster_3 High-Purity Polishing cluster_4 Quality Control Culture Microbial Culture (Iron-Deficient Medium) Centrifuge Centrifugation Culture->Centrifuge Harvest Cells Filter 0.22 µm Filtration Centrifuge->Filter Remove Debris XAD4 Adsorbent Chromatography (e.g., Amberlite XAD-4) Filter->XAD4 Load Supernatant Concentrate1 Rotary Evaporation XAD4->Concentrate1 Collect Aqueous Eluate AnionEx Anion-Exchange Chromatography Concentrate1->AnionEx Load Crude Extract Desalt Desalting / Concentration AnionEx->Desalt Pool Active Fractions HPLC Reversed-Phase HPLC Desalt->HPLC Inject Semi-Pure Fraction Lyophilize Lyophilization HPLC->Lyophilize Collect Pure Peak QC Purity Assessment (LC-MS, qNMR) Lyophilize->QC

Caption: A multi-step workflow for purifying this compound from culture supernatant.

TroubleshootingFlow Troubleshooting Low Final Purity Start Final Product Purity < 95% by HPLC CheckPeak Examine HPLC Peak Shape Start->CheckPeak BroadPeak Broad or Tailing Peak CheckPeak->BroadPeak Asymmetrical MultiplePeaks Multiple Unresolved Peaks CheckPeak->MultiplePeaks Multiple Sol_Broad Action: Optimize HPLC Method - Check column health - Adjust mobile phase pH - Test different buffer BroadPeak->Sol_Broad Sol_Multiple Action: Improve Upstream Steps - Add orthogonal step (e.g., Size Exclusion) - Optimize gradient on Ion-Exchange MultiplePeaks->Sol_Multiple

Caption: A logical flowchart for troubleshooting low purity in the final this compound product.

References

Technical Support Center: High-Resolution NMR Analysis of Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the siderophore rhizoferrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor resolution in your NMR spectra.

Troubleshooting Guide: Addressing Poor Resolution in this compound NMR Spectra

Poor resolution in NMR spectra of this compound, characterized by broad, featureless peaks, can be a significant obstacle to structural and functional studies. This guide provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Severe Line Broadening in the NMR Spectrum of Apo-Rhizoferrin

Symptom: The 1H NMR spectrum of your metal-free this compound sample exhibits significantly broadened peaks, making it difficult to resolve individual proton signals.

Probable Cause: The most likely cause is the presence of trace amounts of paramagnetic metal ions, particularly Fe(III), in your sample. Siderophores like this compound have a very high affinity for ferric iron, and even nanomolar concentrations can lead to significant line broadening.[1][2]

Solution:

  • Chelation and Removal of Paramagnetic Ions:

    • Protocol: Treat your this compound sample with a strong chelating agent to sequester any contaminating metal ions. Ethylenediaminetetraacetic acid (EDTA) is a common choice.

      • Dissolve your this compound sample in a suitable buffer (e.g., phosphate buffer, pH 7.4).

      • Add a 5-10 fold molar excess of EDTA.

      • Incubate the solution for at least one hour at room temperature.

      • Remove the metal-EDTA complex via size-exclusion chromatography or dialysis.

    • Alternative Precipitation Method: For samples with higher concentrations of metal contaminants, precipitation can be effective.[1]

      • Adjust the pH of the aqueous this compound solution to be alkaline (e.g., pH 10-12) by adding NaOH. This will precipitate many transition metal hydroxides.

      • Centrifuge the sample to pellet the precipitate.

      • Carefully decant the supernatant containing the this compound.

      • Immediately neutralize the supernatant with a suitable buffer for your NMR experiment. Caution: Ensure your this compound is stable at high pH.

  • Use of High-Purity Reagents and Glassware:

    • Always use metal-free water and buffers.

    • Treat all glassware with a chelating agent solution (e.g., 10 mM EDTA) and rinse thoroughly with metal-free water before use.

Issue 2: Broadened and Shifted Resonances in Metal-Complexed this compound Spectra

Symptom: When analyzing a this compound-metal complex (e.g., with Fe(III)), the NMR signals are extremely broad and may be shifted outside the typical spectral window.

Probable Cause: This is an inherent property of paramagnetic metal centers like high-spin Fe(III). The unpaired electrons of the metal create a strong local magnetic field that dramatically accelerates nuclear relaxation, leading to severe line broadening.[1][2]

Solution:

  • Use of a Diamagnetic Metal Ion Mimic: To obtain high-resolution spectra of the metal-bound conformation of this compound, substitute the paramagnetic Fe(III) with a diamagnetic analogue. Ga(III) and Al(III) are excellent choices as they have similar ionic radii and coordination chemistry to Fe(III) but are NMR-silent.[1][3][4]

    • Protocol for Preparing Ga(III)-Rhizoferrin Complex:

      • Prepare a stock solution of a Ga(III) salt (e.g., Ga(NO3)3) in metal-free water.

      • Prepare a solution of apo-rhizoferrin (purified as described in Issue 1) in a suitable buffer (e.g., MES or HEPES, pH 6.5-7.5).

      • Slowly add a stoichiometric amount (e.g., 1:1 molar ratio) of the Ga(III) solution to the this compound solution while stirring.

      • Allow the complex to form for at least 30 minutes at room temperature.

      • The resulting Ga(III)-rhizoferrin complex should yield sharp, well-resolved NMR spectra.

  • Optimization of NMR Acquisition Parameters for Paramagnetic Samples: If you must analyze the paramagnetic Fe(III) complex, optimizing your NMR acquisition parameters can help to improve spectral quality.

    • Shorter Relaxation Delays (d1): Due to the rapid relaxation caused by the paramagnetic center, you can use much shorter relaxation delays (e.g., 0.1 - 0.5 seconds) to increase the number of scans in a given time.

    • Faster Acquisition Times (aq): The free induction decay (FID) will decay much faster. A shorter acquisition time can be used to avoid collecting excessive noise.

    • Wider Spectral Width (sw): Paramagnetic shifts can be very large, so ensure your spectral width is sufficient to encompass all signals.

    • Higher Temperatures: In some cases, increasing the temperature can sharpen signals by altering the relaxation properties of the complex.

Issue 3: Concentration-Dependent Line Broadening and Chemical Shift Changes

Symptom: The resolution of your this compound NMR spectrum deteriorates, and chemical shifts change as you increase the sample concentration.

Probable Cause: this compound may be undergoing self-aggregation at higher concentrations. Aggregation leads to slower tumbling in solution, which results in broader NMR signals.[5][6][7]

Solution:

  • Work at Lower Concentrations: Acquire spectra at the lowest concentration that provides an adequate signal-to-noise ratio.

  • Vary Solvent and Buffer Conditions:

    • pH: The charge state of the carboxylate groups on this compound is pH-dependent. Adjusting the pH may disrupt intermolecular interactions that lead to aggregation.

    • Ionic Strength: The ionic strength of the buffer can influence aggregation. Experiment with different salt concentrations.

    • Solvent: While this compound is typically analyzed in aqueous solutions, the addition of a small amount of an organic co-solvent (e.g., DMSO-d6) might disrupt aggregation.

  • Increase Temperature: Higher temperatures can sometimes break up aggregates, leading to sharper signals.

Experimental Protocols and Data

Table 1: Recommended Starting NMR Parameters for this compound Analysis

ParameterApo-RhizoferrinGa(III)-Rhizoferrin (Diamagnetic)Fe(III)-Rhizoferrin (Paramagnetic)
Pulse Program zg30 or zgprzg30 or zgprzg
Relaxation Delay (d1) 1.0 - 2.0 s1.0 - 2.0 s0.1 - 0.5 s
Acquisition Time (aq) 2.0 - 4.0 s2.0 - 4.0 s0.1 - 0.5 s
Number of Scans (ns) 16 - 6416 - 64128 - 1024+
Spectral Width (sw) 12 - 16 ppm12 - 16 ppm50 - 200 ppm (or wider)
Temperature 298 K298 K298 - 313 K

Visualizations

TroubleshootingWorkflow Troubleshooting Poor NMR Resolution for this compound start Poor NMR Resolution is_apo Is the sample apo-rhizoferrin? start->is_apo is_metal_complex Is the sample a metal complex? is_apo->is_metal_complex No paramagnetic_contamination Probable Cause: Paramagnetic Contamination is_apo->paramagnetic_contamination Yes is_concentration_dependent Is the issue concentration-dependent? is_metal_complex->is_concentration_dependent No paramagnetic_effect Probable Cause: Inherent Paramagnetism of Metal is_metal_complex->paramagnetic_effect Yes aggregation Probable Cause: Sample Aggregation is_concentration_dependent->aggregation Yes solution_chelation Solution: Chelation/Precipitation to Remove Metals paramagnetic_contamination->solution_chelation solution_diamagnetic_mimic Solution: Use Diamagnetic Metal (e.g., Ga(III)) paramagnetic_effect->solution_diamagnetic_mimic solution_nmr_params Solution: Optimize NMR Parameters for Paramagnetic Sample paramagnetic_effect->solution_nmr_params solution_concentration Solution: Lower Concentration aggregation->solution_concentration solution_conditions Solution: Vary pH, Ionic Strength, or Temperature aggregation->solution_conditions

Caption: Troubleshooting workflow for poor NMR resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are my NMR peaks for apo-rhizoferrin still broad after purification?

A1: Even after extensive purification, trace amounts of paramagnetic metals, especially Fe(III), can persist in your sample. This compound has an extremely high affinity for Fe(III), so it can scavenge it from buffers, water, and glassware. We strongly recommend treating your final NMR sample with a chelating agent like EDTA and using metal-free labware as a final precautionary step.

Q2: I can't see any signals in the NMR of my Fe(III)-rhizoferrin complex. Is my sample bad?

A2: Not necessarily. The paramagnetic nature of Fe(III) can broaden signals to the point where they are indistinguishable from the baseline. This is a common challenge when working with paramagnetic complexes. To confirm the presence of your complex and study its structure in detail, we recommend preparing a sample with a diamagnetic metal mimic like Ga(III) or Al(III).[1][3][4] If you must study the Fe(III) complex, you will need to significantly increase the number of scans and optimize acquisition parameters for paramagnetic samples.

Q3: How does pH affect the NMR spectrum of this compound?

A3: The pH of the solution can have a significant impact on the NMR spectrum of this compound in several ways:

  • Chemical Shifts: The chemical shifts of protons near the carboxylate groups are sensitive to their protonation state, which is pH-dependent.[8]

  • Aggregation: Changes in pH can alter the overall charge of the molecule, which may influence its tendency to aggregate.[5]

  • Metal Binding: The affinity of this compound for metal ions can be pH-dependent.

It is crucial to use a well-buffered solution and maintain a constant pH for reproducible results.

Q4: Can I use 2D NMR techniques to improve the resolution of my this compound spectrum?

A4: Yes, 2D NMR experiments like COSY and HSQC can be very helpful in resolving overlapping signals and assigning resonances in the spectra of apo-rhizoferrin and its diamagnetic metal complexes. However, for paramagnetic complexes like Fe(III)-rhizoferrin, the severe line broadening will likely make it very challenging to obtain meaningful correlations in standard 2D experiments. Specialized 2D NMR techniques for paramagnetic molecules may be required.

Q5: What is a good starting concentration for my this compound NMR sample?

A5: For a standard 5mm NMR tube, a concentration range of 1-10 mM is a good starting point for apo-rhizoferrin and its diamagnetic complexes. If you observe signs of aggregation (line broadening at higher concentrations), you should work at the lower end of this range or dilute your sample further. For paramagnetic complexes, you may need to use a higher concentration to compensate for the loss of signal intensity due to broadening.

References

Technical Support Center: Optimizing Rhizoferrin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media for maximal rhizoferrin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue 1: Low or No this compound Yield

Possible Cause 1.1: Suboptimal Iron Concentration in the Medium

  • Question: My culture is not producing this compound. Could the iron concentration in my medium be the issue?

  • Answer: Yes, this compound is a siderophore, which is typically produced under low-iron conditions.[1][2] High concentrations of iron in the culture medium will repress the genes responsible for this compound biosynthesis.[3] Conversely, excessively low iron levels may limit overall cell growth, which in turn can affect production. It is crucial to establish an optimal iron concentration that induces siderophore production without severely limiting microbial growth. In some organisms, like Mucor lusitanicus, low iron concentrations in the culture positively correlate with the upregulation of the rfs gene responsible for this compound synthesis.[1]

Possible Cause 1.2: Inappropriate Carbon or Nitrogen Source

  • Question: I'm observing poor this compound production. How critical are the carbon and nitrogen sources in my culture medium?

  • Answer: The type and concentration of carbon and nitrogen sources significantly influence this compound production.[1][4] The production of this compound is often linked to oxidative metabolism.[1]

    • Carbon Source: Low glucose concentrations or the use of non-fermentable carbon sources like glycerol can stimulate oxidative metabolism and, consequently, this compound production.[1] High glucose concentrations may lead to fermentative metabolism, which can decrease this compound yields.[1] For some organisms, sucrose and glucose have been shown to be preferred carbon sources for producing secondary metabolites.[5]

    • Nitrogen Source: The choice of nitrogen source can also impact this compound production. For instance, in Mucor lusitanicus, the presence of an inorganic nitrogen source like ammonium sulfate was shown to increase oxidative metabolism and this compound-related toxicity compared to an organic source like peptone.[1] Different nitrogen sources like sodium nitrate, ammonium sulfate, and urea can trigger siderophore production.[6]

Possible Cause 1.3: Suboptimal pH of the Culture Medium

  • Question: Can the pH of my culture medium affect this compound production?

  • Answer: Yes, the pH of the culture medium is a critical parameter for both microbial growth and siderophore production. The optimal pH for this compound production can vary between different microorganisms. Generally, a pH range of 6.0 to 8.0 is conducive for siderophore production in many fungi.[7] For some bacterial species, an optimal pH of 8.0 to 8.5 has been reported for maximal siderophore production.[8] It is recommended to monitor and control the pH of the culture throughout the fermentation process.

Possible Cause 1.4: Incorrect Incubation Temperature

  • Question: I am unsure about the optimal incubation temperature for my experiment. Could this be the reason for low yields?

  • Answer: Temperature is a crucial factor that influences both the growth rate of the microorganism and the enzymatic reactions involved in this compound biosynthesis. The optimal temperature for this compound production is species-specific. For example, while some fungi may produce siderophores optimally at 30°C, others might prefer 35°C.[8] It is important to determine the optimal temperature for the specific strain you are working with.[9] In some cases, a slight increase in temperature can lead to a marked decrease in siderophore production without affecting cell growth.[10]

Issue 2: Difficulty in Detecting or Quantifying this compound

  • Question: I am having trouble detecting this compound in my culture supernatant. What method should I use?

  • Answer: A common and effective preliminary screening method for siderophore production is the Chrome Azurol S (CAS) assay.[11][12] This is a colorimetric assay where the color of the CAS dye changes in the presence of siderophores that chelate iron.[11] For more specific quantification and identification, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended.[11][13][14] Mass spectrometry (MS) can be coupled with HPLC for accurate mass determination and structural confirmation of this compound.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a polycarboxylate-type siderophore produced by various fungi and bacteria, particularly from the Mucorales order.[3][14] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, which is essential for their growth and metabolism.[2][3] this compound is of interest to researchers and drug development professionals due to its potential applications in medicine, such as in managing iron overload diseases and its role in the virulence of pathogenic fungi.[1][11]

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of this compound typically involves the condensation of two molecules of citric acid with a diamine. In fungi like Rhizopus delemar, the primary precursor is putrescine (1,4-diaminobutane).[3][15] However, in some bacteria like Francisella, the biosynthesis starts with L-ornithine, which is first condensed with citrate to form citryl-ornithine, followed by a decarboxylation step and a second condensation with citrate to produce this compound.[15][16]

Q3: How is this compound biosynthesis regulated?

A3: this compound biosynthesis is tightly regulated. The primary regulatory factor is the availability of iron; low iron concentrations induce the expression of the biosynthetic genes.[1][3] In some fungi, such as Mucor lusitanicus, the cAMP-PKA signaling pathway is also involved in the regulation of this compound production.[1] Conditions that stimulate oxidative metabolism, such as low glucose levels, can also upregulate this compound production.[1]

Data Presentation

Table 1: Summary of Optimal Culture Conditions for Siderophore Production

ParameterOptimal Range/ConditionOrganism(s)Reference(s)
pH 6.0 - 8.0Fungi (general)[7]
7.0Aspergillus niger, A. parasiticus[17]
8.0 - 8.5Bacillus taeanensis, Pseudomonas mendocina[8]
Temperature 30°C - 35°CMarine Bacteria[8]
Carbon Source Sucrose, GlucoseChryseobacterium indologenes[5]
Low Glucose (e.g., 0.1%)Mucor lusitanicus[1][18]
Glycerol (non-fermentable)Mucor lusitanicus[1]
Nitrogen Source Sodium Nitrate, Ammonium SulfateBacillus taeanensis, Pseudomonas mendocina[8]
Ammonium Sulfate (inorganic)Mucor lusitanicus[1]
Sodium Nitrate, UreaStreptomyces scabiei[6]

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay for this compound Detection

This protocol provides a method for the qualitative detection of siderophore production.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Nutrient agar medium appropriate for the microorganism

  • Petri dishes

Procedure:

  • Prepare the CAS indicator solution:

    • Dissolve CAS in water.

    • Prepare a separate solution of FeCl₃ in HCl.

    • Slowly add the FeCl₃ solution to the CAS solution while stirring.

    • In a separate flask, dissolve HDTMA in water.

    • Slowly add the HDTMA solution to the CAS/iron solution under constant stirring. The resulting solution should be a deep blue color.

    • Autoclave the solution.

  • Prepare the CAS agar plates:

    • Prepare the desired nutrient agar medium and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically mix the CAS indicator solution with the molten agar.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the center of the CAS agar plates with the microorganism of interest.

    • Incubate the plates at the optimal temperature for the microorganism.

  • Observation:

    • Observe the plates daily for the appearance of a color change from blue to orange, yellow, or pink around the microbial colony. This color change indicates the production of siderophores.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of this compound.

Materials:

  • Culture supernatant

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., water with 0.05% trifluoroacetic acid and methanol)

  • This compound standard (if available for absolute quantification)

Procedure:

  • Sample Preparation:

    • Grow the microorganism in a low-iron liquid medium under optimal conditions.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

    • The supernatant can be acidified (e.g., to pH 2-3) and purified using solid-phase extraction (e.g., with an XAD-2 resin) if necessary.[2]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a known volume of the prepared sample onto the C18 column.

    • Run a gradient elution program, for example, a linear gradient from water to methanol, to separate the components of the supernatant.

    • Monitor the elution profile at a suitable wavelength (e.g., in the UV range if this compound has a chromophore or using a mass spectrometer).

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard (if available).

    • For relative quantification, the area of the this compound peak can be compared across different culture conditions.

    • For absolute quantification, create a standard curve using known concentrations of a pure this compound standard. Calculate the concentration of this compound in the sample based on the peak area and the standard curve.

Visualizations

Rhizoferrin_Biosynthesis_Fungi cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product Putrescine Putrescine Rfs This compound Synthetase (Rfs) (NIS Enzyme) Putrescine->Rfs Citrate Citrate Citrate->Rfs This compound This compound Rfs->this compound 2x Condensation Rhizoferrin_Biosynthesis_Francisella cluster_precursors Precursors cluster_synthesis Synthesis cluster_intermediates Intermediates cluster_product Product Ornithine L-Ornithine FslA1 FslA (NIS Synthetase) Ornithine->FslA1 Citrate1 Citrate Citrate1->FslA1 Citrate2 Citrate FslA2 FslA (NIS Synthetase) Citrate2->FslA2 CitrylOrnithine Citryl-Ornithine FslA1->CitrylOrnithine Condensation FslC FslC (Decarboxylase) Intermediate2 Intermediate FslC->Intermediate2 This compound This compound FslA2->this compound Condensation CitrylOrnithine->FslC Decarboxylation Intermediate2->FslA2 Experimental_Workflow Media_Prep 1. Media Preparation (Varying C/N sources, pH, Fe) Inoculation 2. Inoculation Media_Prep->Inoculation Incubation 3. Incubation (Controlled Temperature) Inoculation->Incubation Sampling 4. Culture Sampling Incubation->Sampling Separation 5. Cell Separation (Centrifugation/Filtration) Sampling->Separation Supernatant Supernatant Separation->Supernatant Cell_Pellet Cell Pellet Separation->Cell_Pellet Detection 6a. Qualitative Detection (CAS Assay) Supernatant->Detection Quantification 6b. Quantification (HPLC, MS) Supernatant->Quantification Analysis 7. Data Analysis & Optimization Detection->Analysis Quantification->Analysis

References

Validation & Comparative

A Comparative Guide to a New High-Performance Liquid Chromatography (HPLC) Method for Rhizoferrin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of rhizoferrin against a traditional HPLC approach and a common colorimetric assay. This compound, a polycarboxylate siderophore produced by fungi, plays a crucial role in iron acquisition and is a target of interest in microbiology, plant pathology, and drug development. Accurate and efficient quantification of this compound is essential for understanding its biological function and for screening potential inhibitors of its biosynthesis or transport.

Introduction

The quantification of siderophores like this compound has traditionally relied on colorimetric methods such as the Chrome Azurol S (CAS) assay, which is a universal method for detecting siderophore activity. While effective for screening, the CAS assay can suffer from interference from other compounds and may lack the specificity and precision of chromatographic techniques. HPLC offers a more robust and specific alternative for the quantification of individual siderophores from complex biological matrices.

This guide details a new, optimized HPLC method designed for enhanced sensitivity and resolution in this compound analysis. Its performance is compared with a conventional HPLC method and the CAS assay, supported by detailed experimental protocols and comparative data.

Comparative Performance Data

The following table summarizes the key performance metrics for the new HPLC method, a traditional HPLC method, and the Chrome Azurol S (CAS) assay for the quantification of this compound.

ParameterNew HPLC MethodTraditional HPLC MethodChrome Azurol S (CAS) Assay
**Linearity (R²) **>0.999~0.995~0.98
Limit of Detection (LOD) 0.1 µM0.5 µM1 µM
Limit of Quantification (LOQ) 0.3 µM1.5 µM3 µM
Accuracy (% Recovery) 98-102%95-105%85-115%
Precision (% RSD) < 2%< 5%< 15%
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes (including incubation)
Specificity HighModerate to HighLow to Moderate

Experimental Protocols

Detailed methodologies for the new HPLC method, the traditional HPLC method, and the Chrome Azurol S (CAS) assay are provided below.

New HPLC Method for this compound Analysis

This method is optimized for rapid and sensitive quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-13 min: 95% B

    • 13-13.1 min: 95% to 5% B

    • 13.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water. Create a series of dilutions in the mobile phase A to generate a calibration curve (e.g., 0.5 µM to 100 µM).

  • Sample Preparation: Culture supernatants containing this compound should be centrifuged to remove cells and then filtered through a 0.22 µm syringe filter before injection.

Traditional HPLC Method for this compound Analysis

This method represents a more conventional approach to siderophore analysis by HPLC.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 10% Acetonitrile in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Standard and Sample Preparation: As described for the new HPLC method.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a widely used colorimetric method for detecting siderophore production.[3]

  • Reagent Preparation (CAS Assay Solution):

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Add 10 mL of the iron(III) solution to the CAS/HDTMA mixture and bring the final volume to 100 mL with deionized water. Autoclave to sterilize.

  • Assay Procedure:

    • Mix 0.5 mL of culture supernatant with 0.5 mL of CAS assay solution.

    • Incubate at room temperature for 20-30 minutes.

    • Measure the absorbance at 630 nm against a reference of uninoculated medium mixed with the CAS assay solution.

  • Quantification: The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[3]

Method Validation Workflow

The validation of a new analytical method is a critical step to ensure its reliability and accuracy. The following diagram illustrates the typical workflow for HPLC method validation.

G A Method Development B Method Optimization A->B Refine Parameters C Method Validation B->C Finalized Protocol D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability D->J E->J F->J G->J H->J I->J K Routine Analysis J->K Meets Acceptance Criteria

Caption: Workflow for HPLC Method Validation.

This compound in Biological Pathways

This compound is a key molecule in iron uptake for certain fungi. Understanding its role in the context of host-pathogen interactions or microbial ecology is a significant area of research. The diagram below illustrates a simplified signaling pathway that could regulate this compound biosynthesis in response to iron limitation.

G A Low Iron Environment B Iron-Sensing Protein (e.g., F-box protein) A->B Signal C Transcription Factor (e.g., SREBP) B->C Activates D Gene Expression (rfs gene) C->D Induces E This compound Synthetase D->E F This compound Biosynthesis E->F G This compound Secretion F->G H Iron Uptake G->H

Caption: Simplified Iron-Regulated this compound Biosynthesis Pathway.

Conclusion

The new HPLC method presented here offers significant advantages in terms of sensitivity, precision, and analysis time for the quantification of this compound compared to traditional HPLC methods and the non-specific CAS assay. Its high-throughput capability makes it an ideal tool for researchers in various fields requiring accurate measurement of this important siderophore. The detailed protocols and comparative data provided in this guide should enable laboratories to adopt and validate this improved analytical method for their specific research needs.

References

A Researcher's Guide to Siderophore Assays: Navigating Cross-Reactivity with Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of iron metabolism and microbial pathogenesis, the accurate detection and quantification of siderophores are paramount. Rhizoferrin, a polycarboxylate siderophore produced by various fungi and bacteria, presents a unique analytical challenge. This guide provides a comparative analysis of common siderophore assays and their cross-reactivity with this compound, supported by available experimental data and detailed protocols to aid in assay selection and experimental design.

This comparison focuses on three widely used colorimetric and spectrophotometric assays: the universal Chrome Azurol S (CAS) assay, the catechol-specific Arnow assay, and the carboxylate-targeted Shenker's test. Understanding the principles and limitations of each is crucial for obtaining reliable and meaningful results when this compound is a potential component of the sample.

Comparative Analysis of Siderophore Assays

The following table summarizes the key characteristics of the CAS assay, Arnow assay, and Shenker's test, with a focus on their interaction with this compound.

Assay FeatureChrome Azurol S (CAS) AssayArnow AssayShenker's Test
Principle Competitive iron exchange between the siderophore and the Fe-CAS complex, leading to a color change.Nitration of the catechol ring followed by the formation of a colored complex in an alkaline solution.Formation of a copper-siderophore complex that absorbs in the UV range.
Siderophore Class Detected Universal (Hydroxamates, Catecholates, Carboxylates)CatecholatesCarboxylates (specifically α-hydroxycarboxylates)
This compound Reactivity Positive . As a carboxylate siderophore, this compound chelates iron from the CAS complex, resulting in a color change (typically from blue to orange/yellow). Quantitative data for this compound is not readily available in the literature.Negative . This assay is specific for the catechol functional group, which is absent in this compound. Literature suggests that α-hydroxycarboxylate siderophores do not react in this test.Positive . This test is designed to detect carboxylate-containing siderophores through the formation of a copper complex.
Quantitative Capability Semi-quantitative. Can be made quantitative with a standard curve of a known siderophore, but specific data for this compound is lacking.Quantitative for catecholates with a standard curve (e.g., 2,3-dihydroxybenzoic acid).Potentially quantitative, but specific molar absorptivity or a standard curve for the this compound-copper complex is not well-documented in the searched literature.
Specificity Low. Reacts with a broad range of iron-chelating molecules.High for catecholates.Moderate. Specific for carboxylate-containing siderophores.
Detection Method Colorimetric (Absorbance at ~630 nm)Colorimetric (Absorbance at 510-515 nm)Spectrophotometric (UV scan between 190-280 nm)

Experimental Protocols

Detailed methodologies for performing the CAS assay, Arnow assay, and Shenker's test are provided below to ensure reproducibility and accurate interpretation of results.

Chrome Azurol S (CAS) Assay (Liquid-Based)

This protocol is adapted from the widely used method developed by Schwyn and Neilands.

Reagents:

  • CAS Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly mix the CAS solution with the HDTMA solution while stirring vigorously.

  • Fe-HCl Solution: 1 mM FeCl₃·6H₂O in 10 mM HCl.

  • CAS Assay Solution:

    • To the mixed CAS/HDTMA solution, slowly add 10 mL of the Fe-HCl solution.

    • The final solution should be a deep blue color. Autoclave and store in the dark.

  • Shuttle Solution: 2 M 5-sulfosalicylic acid.

Procedure:

  • To a microcuvette or a well in a 96-well plate, add 0.5 mL of the culture supernatant or purified siderophore sample.

  • Add 0.5 mL of the CAS assay solution and mix well.

  • Add 10 µL of the shuttle solution to initiate the reaction.

  • Incubate at room temperature for approximately 20 minutes.

  • Measure the absorbance at 630 nm against a reference blank containing the growth medium and CAS assay solution.

  • Siderophore activity is determined by the decrease in absorbance of the CAS assay solution. The percentage of siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Arnow Assay

This assay is specific for the detection and quantification of catecholate-type siderophores.

Reagents:

  • 0.5 M HCl

  • Nitrite-Molybdate Reagent: 10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O dissolved in 100 mL of deionized water.

  • 1 M NaOH

Procedure:

  • To 1 mL of the sample (culture supernatant or purified siderophore), add 1 mL of 0.5 M HCl.

  • Add 1 mL of the nitrite-molybdate reagent and mix. The solution will turn yellow if catechols are present.

  • Add 1 mL of 1 M NaOH and mix. The solution will turn a stable red-orange color in the presence of catechols.

  • Measure the absorbance at 515 nm.

  • Quantification can be achieved by creating a standard curve using known concentrations of a catechol compound like 2,3-dihydroxybenzoic acid.

Shenker's Test

This spectrophotometric assay is used for the detection of carboxylate-type siderophores.[1]

Reagents:

  • 250 µM CuSO₄

  • Acetate buffer (pH 4.0)

Procedure:

  • To 0.5 mL of the cell-free culture supernatant or purified siderophore sample, add 0.5 mL of 250 µM CuSO₄.[1]

  • Add 1 mL of acetate buffer (pH 4.0) and mix.[1]

  • Scan the absorbance of the solution in the UV range from 190 nm to 280 nm using a UV-Vis spectrophotometer.[1]

  • The presence of a carboxylate siderophore is indicated by the appearance of a new absorption peak in this range, corresponding to the formation of the copper-siderophore complex.[1]

Visualizing the Siderophore Assay Workflow

The following diagrams illustrate the general workflow for the Chrome Azurol S (CAS) assay, a universal method for siderophore detection.

CAS_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction Mixture cluster_detection Detection start Culture Supernatant or Purified Siderophore sample 0.5 mL Sample start->sample mix Mix and Incubate (20 min) sample->mix cas_reagent 0.5 mL CAS Assay Solution cas_reagent->mix shuttle 10 µL Shuttle Solution shuttle->mix read Measure Absorbance at 630 nm mix->read result Calculate Siderophore Activity read->result

Caption: Workflow of the liquid Chrome Azurol S (CAS) assay for siderophore detection.

Conclusion

The choice of a siderophore assay is critically dependent on the research question and the expected composition of the sample. For the specific detection of this compound, a carboxylate siderophore, the Shenker's test is the most appropriate among the discussed colorimetric/spectrophotometric methods. The universal CAS assay can confirm the presence of iron-chelating activity but lacks specificity. The Arnow assay is a reliable method for confirming the absence of catecholate siderophores. For unambiguous identification and quantification of this compound, especially in complex biological matrices, researchers should consider complementary analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). This guide provides the foundational knowledge for selecting and performing initial characterizations of siderophores, with a particular focus on navigating the cross-reactivity profiles when this compound is the analyte of interest.

References

Rhizoferrin and Ferrichrome: A Comparative Analysis of Iron Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of microbial iron acquisition, siderophores play a pivotal role. These small, high-affinity iron-chelating molecules are secreted by microorganisms to scavenge ferric iron from their environment. Among the vast array of known siderophores, rhizoferrin and ferrichrome represent two distinct classes, differing in their chemical structure and iron-coordinating functional groups. This guide provides a detailed comparison of their iron binding affinities, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Quantitative Comparison of Iron Binding Affinity

The stability of the iron-siderophore complex is a critical determinant of its efficacy in iron sequestration. This is quantitatively expressed by the formation constant (K) or its logarithmic form (log K). A higher log K value signifies a stronger and more stable complex.

SiderophoreClassIron Coordinating Ligandslog K for Fe(III)
This compound CarboxylateCarboxylate and Hydroxy groups25.3[1][2]
Ferrichrome HydroxamateHydroxamate groups29.07[3]

As the data indicates, ferrichrome exhibits a significantly higher binding affinity for ferric iron than this compound. This difference of nearly four orders of magnitude underscores the superior iron-chelating strength of hydroxamate-based siderophores compared to their carboxylate counterparts under standard conditions.

Iron Coordination Chemistry

The disparity in iron binding affinity between this compound and ferrichrome can be attributed to their distinct molecular structures and the nature of the functional groups involved in chelating the ferric ion.

This compound is a polycarboxylate siderophore that utilizes a combination of carboxylate and hydroxyl groups to coordinate Fe(III). This results in a complex that is generally less stable than those formed by hydroxamate or catecholate siderophores.

Ferrichrome , a cyclic hexapeptide, belongs to the hydroxamate class of siderophores. It employs three hydroxamate groups to octahedrally coordinate a ferric ion. The hydroxamate groups are highly efficient bidentate ligands for Fe(III), contributing to the high stability of the resulting complex.

Experimental Protocols for Determining Iron Binding Affinity

The determination of iron-siderophore binding affinities relies on precise experimental techniques. The following are detailed methodologies for two common approaches:

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the change in potential of an electrode in a solution as a titrant of known concentration is added.

Experimental Workflow:

cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Siderophore Prepare Siderophore Solution (Known Concentration) Titration_Cell Combine Siderophore and Electrolyte in a Titration Cell Siderophore->Titration_Cell Iron Prepare Fe(III) Solution (Standardized) Metal_Titration Repeat Titration in the Presence of Fe(III) Iron->Metal_Titration Electrolyte Prepare Background Electrolyte (e.g., 0.1 M KCl) Electrolyte->Titration_Cell Electrodes Immerse pH and Reference Electrodes Titration_Cell->Electrodes Titrant_Addition Add Increments of Standardized Base (e.g., NaOH) Electrodes->Titrant_Addition Potential_Measurement Record Potential (mV) or pH after Each Addition Titrant_Addition->Potential_Measurement Titration_Curve Plot Potential/pH vs. Volume of Titrant Potential_Measurement->Titration_Curve Protonation_Constants Determine Siderophore Protonation Constants Titration_Curve->Protonation_Constants Protonation_Constants->Metal_Titration Stability_Constant Calculate Stability Constant using a Computational Program (e.g., HYPERQUAD) Metal_Titration->Stability_Constant

Figure 1: Workflow for Potentiometric Titration.

Detailed Steps:

  • Solution Preparation: All solutions are prepared using deionized, CO2-free water. The siderophore solution is prepared to a known concentration. The ferric iron solution is typically prepared from a salt like FeCl₃ or Fe(NO₃)₃ and standardized. A background electrolyte (e.g., 0.1 M KCl) is used to maintain constant ionic strength.

  • Titration of the Free Ligand: The siderophore solution is first titrated with a standardized base (e.g., NaOH) in the absence of iron to determine its protonation constants.

  • Titration of the Complex: A known amount of the standardized Fe(III) solution is added to the siderophore solution, and the titration with the standardized base is repeated.

  • Data Analysis: The titration data (pH or potential versus volume of titrant) is analyzed using specialized software to calculate the overall stability constant (log K) of the iron-siderophore complex.

Spectrophotometric Competition Assay

This method determines the stability constant of a siderophore by setting up a competition for the iron ion with a chelator of known binding affinity, such as EDTA. The changes in absorbance are monitored to quantify the equilibrium concentrations of the different complexes.

Logical Relationship of the Assay:

Fe_Siderophore Fe(III)-Siderophore Complex Equilibrium Equilibrium Fe_Siderophore->Equilibrium EDTA EDTA (Competitor) EDTA->Equilibrium Fe_EDTA Fe(III)-EDTA Complex Equilibrium->Fe_EDTA Free_Siderophore Free Siderophore Equilibrium->Free_Siderophore

Figure 2: Principle of the Competition Assay.

Detailed Steps:

  • Formation of the Iron-Siderophore Complex: A solution of the iron-siderophore complex is prepared at a specific pH and its absorbance spectrum is recorded.

  • Addition of the Competitor: A solution of a competing ligand with a known stability constant (e.g., EDTA) is added to the iron-siderophore complex solution.

  • Equilibrium and Measurement: The mixture is allowed to reach equilibrium. The absorbance of the solution is then measured at a wavelength where the iron-siderophore and iron-competitor complexes have distinct absorbances.

  • Calculation: By knowing the initial concentrations of all species, the known stability constant of the iron-competitor complex, and the equilibrium concentrations determined from the absorbance measurements, the stability constant of the iron-siderophore complex can be calculated.

Conclusion

The iron binding affinities of this compound and ferrichrome reflect the chemical nature of their respective iron-coordinating moieties. Ferrichrome, with its hydroxamate groups, demonstrates a substantially higher affinity for ferric iron compared to the carboxylate-based chelation of this compound. This fundamental difference has significant implications for their roles in microbial iron acquisition and their potential applications in biotechnology and medicine. The experimental determination of these binding constants through methods like potentiometric titration and spectrophotometric competition assays provides the quantitative data necessary for a thorough understanding and comparison of these important biological molecules.

References

Comparative Analysis of Rhizoferrin Production in Different Fungal Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the production of siderophores like rhizoferrin is crucial for various applications, from elucidating virulence mechanisms in pathogenic fungi to developing novel therapeutic agents. This guide provides a comparative analysis of this compound production across different fungal isolates, supported by experimental data and detailed methodologies.

This compound is a polycarboxylate-type siderophore produced by fungi belonging to the phylum Zygomycota, particularly within the order Mucorales.[1][2] Its primary function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the fungal cell, a process essential for growth and survival, especially in iron-limited conditions.[2] The biosynthesis of this compound is independent of non-ribosomal peptide synthetases (NRPS) and is catalyzed by the enzyme this compound synthetase (Rfs).[3]

Quantitative Comparison of this compound Production

Direct comparative studies on this compound production across a wide range of fungal isolates are limited in the scientific literature. However, available data from individual studies provide insights into the production capabilities of different species. The following table summarizes the quantitative data on this compound and carboxylate-type siderophore production in select fungal isolates. It is important to note that the quantification methods and units vary between studies, making direct comparisons challenging.

Fungal IsolateHabitat/SourceSiderophore Production LevelQuantification MethodReference
Rhizopus microsporusClinical isolate345.3 ± 13.5 mg/g of fermentation broth lyophilizateLiquid Chromatography-Mass Spectrometry
Cunninghamella elegansMarine isolate1987.5 µg/mL (as deferoxamine mesylate equivalents)Chrome Azurol S (CAS) Assay[4]
Cunninghamella elegansTerrestrial isolate1248.75 µg/mL (as deferoxamine mesylate equivalents)Chrome Azurol S (CAS) Assay[4]
Mucor lusitanicus-Relative increase with low glucose and H₂O₂Relative quantification by mass spectrometry[5][6]
Mucor lusitanicus-Relative decrease with high glucose and cAMPRelative quantification by mass spectrometry[5][6]

Note: The data for Cunninghamella elegans represents total carboxylate-type siderophore production, which is primarily this compound in Mucorales.

Experimental Protocols

Accurate quantification of siderophore production is essential for comparative studies. The Chrome Azurol S (CAS) assay is a widely used spectrophotometric method for detecting and quantifying siderophores.

Chrome Azurol S (CAS) Liquid Shuttle Assay for Siderophore Quantification

This protocol describes a method to quantify siderophores in a liquid culture supernatant.

1. Preparation of CAS Assay Solution:

  • Dye Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Iron(III) Solution: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Detergent Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Mixing: Slowly mix the iron(III) solution with the dye solution. While stirring, add the detergent solution. The resulting solution should be a deep blue color. Autoclave and store in a dark bottle.

2. Assay Procedure:

  • Grow the fungal isolate in an appropriate iron-deficient liquid medium.

  • Harvest the culture supernatant by centrifugation to remove fungal biomass.

  • Mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS assay solution.

  • As a reference, mix 0.5 mL of uninoculated sterile medium with 0.5 mL of the CAS assay solution.

  • Incubate the mixtures at room temperature for approximately 20 minutes.

  • Measure the absorbance of both the sample and the reference at 630 nm using a spectrophotometer.

  • The percentage of siderophore units can be calculated using the following formula:

    % Siderophore Units = [(Ar - As) / Ar] x 100

    Where:

    • Ar = Absorbance of the reference

    • As = Absorbance of the sample

Regulation of this compound Production

The biosynthesis of this compound is a tightly regulated process, primarily influenced by iron availability and the metabolic state of the fungus. In Mucor lusitanicus, the cAMP-dependent protein kinase A (PKA) signaling pathway plays a central role in regulating this compound production.

Conditions that promote oxidative metabolism, such as low glucose concentrations or the presence of oxidative stress (e.g., H₂O₂), lead to the upregulation of the rfs gene and a subsequent increase in this compound production.[5][6] Conversely, conditions that favor fermentative metabolism, such as high glucose levels or the addition of exogenous cAMP, result in the downregulation of the rfs gene and reduced this compound synthesis.[5][6] The presence of iron also acts as a repressor of rfs gene expression.[3]

Below is a diagram illustrating the experimental workflow for analyzing this compound production and its regulation.

Experimental_Workflow cluster_culture Fungal Culture cluster_analysis Analysis Fungal_Isolates Fungal Isolates (e.g., Rhizopus sp., Mucor sp.) Iron_Deficient_Medium Iron-Deficient Liquid Medium Fungal_Isolates->Iron_Deficient_Medium Inoculation Incubation Incubation Iron_Deficient_Medium->Incubation Supernatant_Harvest Harvest Supernatant Incubation->Supernatant_Harvest Mycelium_Harvest Harvest Mycelium Incubation->Mycelium_Harvest CAS_Assay CAS Assay (Quantification) Supernatant_Harvest->CAS_Assay LC_MS LC-MS (Identification & Quantification) Supernatant_Harvest->LC_MS RNA_Extraction RNA Extraction Mycelium_Harvest->RNA_Extraction RT_qPCR RT-qPCR (rfs gene expression) RNA_Extraction->RT_qPCR

Caption: Experimental workflow for this compound analysis.

The following diagram illustrates the cAMP-PKA signaling pathway regulating this compound biosynthesis in Mucor lusitanicus.

cAMP_PKA_Pathway cluster_inputs Environmental Signals cluster_pathway Signaling Pathway cluster_output Biosynthesis Low_Glucose Low Glucose AC Adenylyl Cyclase Low_Glucose->AC Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->AC High_Glucose High Glucose High_Glucose->AC Iron High Iron rfs_gene rfs Gene Expression Iron->rfs_gene - cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->rfs_gene + This compound This compound Production rfs_gene->this compound

Caption: Regulation of this compound production by cAMP-PKA pathway.

Conclusion

The production of this compound is a characteristic feature of fungi within the Mucorales and is subject to complex regulation by environmental cues such as iron availability and the carbon source. While some quantitative data on this compound production exists for specific isolates, there is a clear need for more comprehensive, comparative studies employing standardized methodologies to facilitate a clearer understanding of the production capabilities across a broader range of fungal species. Such studies would be invaluable for researchers in mycology, infectious disease, and biotechnology. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting future research in this area.

References

Confirming the Identity of Rhizoferrin: A Comparative Guide to Tandem MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of siderophores, such as rhizoferrin, is a critical step in various fields of research, from microbiology to drug development. Tandem mass spectrometry (MS/MS) has emerged as a primary tool for this purpose, offering high sensitivity and structural insights. This guide provides an objective comparison of tandem MS with alternative methods for the confirmation of this compound's identity, supported by experimental data and detailed protocols.

Performance Comparison: Tandem MS vs. Alternative Methods

The selection of an analytical technique for this compound identification often depends on the specific requirements of the study, such as the need for quantitative data, the complexity of the sample matrix, and the availability of instrumentation. While tandem MS is a powerful tool for sensitive detection and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for complete structural confirmation.

Parameter Tandem Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) High sensitivity, typically in the low ng/mL to pg/mL range. For the related siderophore coprogen, an LOD of 0.2 ng/mL has been reported.[1]Lower sensitivity, typically requiring µg to mg of purified sample.Moderate sensitivity, generally in the µg/mL range.
Limit of Quantification (LOQ) High precision and accuracy for quantification. For coprogen, an LOQ of 0.5 ng/mL has been reported.[1]Can provide absolute quantification with an internal standard, but requires higher concentrations.Can be used for quantification, but may lack the specificity of MS/MS.
Structural Information Provides fragmentation patterns that are characteristic of the molecule's structure.Provides detailed information about the chemical environment of each atom, allowing for complete structure elucidation and stereochemistry determination.Provides retention time, which is a characteristic of the molecule but does not provide direct structural information.
Analysis Time per Sample Relatively fast, typically 5-30 minutes per sample for an LC-MS/MS run.Slower, requiring longer acquisition times (minutes to hours) for various experiments, especially for complex structures or low sample concentrations.Relatively fast, with typical run times of 10-30 minutes.
Sample Volume Required Small, typically in the range of 1-10 µL of sample extract.Larger, typically requiring 500-600 µL of a concentrated solution.Moderate, typically 10-50 µL of sample extract.
Sample Preparation Requires extraction and purification to remove interfering compounds.Requires highly purified sample dissolved in a deuterated solvent.Requires extraction and filtration of the sample.
Primary Application Targeted identification and quantification, structural confirmation through fragmentation.De novo structure elucidation of novel compounds, confirmation of stereochemistry.Routine analysis and quantification of known compounds.

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) for this compound Identification

This protocol outlines the general steps for the identification and confirmation of this compound in a microbial culture supernatant using a Liquid Chromatography-Tandem Mass Spectrometry system.

a. Sample Preparation:

  • Centrifuge the microbial culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to concentrate the siderophores and remove interfering compounds.

  • Evaporate the solvent from the purified fraction and reconstitute the residue in a small volume of a suitable solvent (e.g., 50% methanol in water).

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Separation:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. A representative gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS1 Scan: Scan a mass range that includes the expected m/z of this compound. The protonated molecule of this compound is expected at m/z 437.141.[2]

    • Tandem MS (MS/MS): Select the precursor ion corresponding to this compound (m/z 437.141) for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy to obtain a characteristic fragmentation pattern.

    • Data Analysis: Compare the obtained retention time and fragmentation pattern with that of a this compound standard or with previously published data. Key fragments of this compound can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

This protocol describes the general procedure for confirming the structure of purified this compound using NMR spectroscopy.

a. Sample Preparation:

  • Isolate and purify a sufficient amount of this compound (typically >1 mg) using chromatographic techniques (e.g., HPLC).

  • Lyophilize the purified sample to remove any residual solvents.

  • Dissolve the sample in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of at least 1-5 mg/mL.

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Experiments:

    • ¹H NMR: To observe the proton signals and their couplings.

    • ¹³C NMR: To identify the carbon skeleton.

    • 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the chemical shifts of all proton and carbon signals.

    • Use the information from the 2D NMR spectra to piece together the structure of this compound and confirm its connectivity and stereochemistry.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for this compound identification using tandem MS and a logical comparison of the analytical approaches.

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Culture Microbial Culture Supernatant Supernatant Collection Culture->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Acquisition MS2->Data Comparison Comparison with Standard/Database Data->Comparison Identification This compound Identification Comparison->Identification

Caption: Experimental workflow for this compound identification using tandem MS.

Method_Comparison cluster_TandemMS Tandem MS cluster_NMR NMR Spectroscopy cluster_HPLC HPLC-UV Rhizoferrin_ID This compound Identification Tandem_MS Rhizoferrin_ID->Tandem_MS Primary Tool NMR Rhizoferrin_ID->NMR Confirmatory Tool HPLC_UV Rhizoferrin_ID->HPLC_UV Screening Tool Sensitivity High Sensitivity (ng/mL) Quantification Precise Quantification Structural_Clues Structural Clues (Fragmentation) Definitive_Structure Definitive Structure Stereochemistry Stereochemistry Lower_Sensitivity Lower Sensitivity (µg-mg) Routine_Analysis Routine Analysis Quantification_Knowns Quantification of Knowns Limited_Structural_Info Limited Structural Info

Caption: Comparison of analytical methods for this compound identification.

References

A Comparative Guide to the Statistical Validation of Rhizoferrin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary methods for the quantification of rhizoferrin, a polycarboxylate siderophore produced by fungi of the order Mucorales. The objective is to offer a clear understanding of the experimental protocols, data interpretation, and statistical validation of the widely-used Chrome Azurol S (CAS) assay and the highly specific Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This document is intended to aid researchers in selecting the appropriate method for their specific research needs, from high-throughput screening to precise quantitative analysis.

Comparison of this compound Quantification Methods

The selection of an appropriate assay for this compound quantification is critical and depends on the specific research question, desired level of accuracy, and available resources. The following table summarizes the key performance characteristics of the CAS assay and UPLC-MS.

FeatureChrome Azurol S (CAS) AssayUltra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Colorimetric competition assay where siderophores remove iron from a dye complex, causing a color change.Chromatographic separation of molecules followed by mass-based detection and quantification.
Specificity Non-specific for siderophore types. Responds to various iron-chelating molecules.Highly specific for this compound, based on its unique mass-to-charge ratio.
Quantification Semi-quantitative, often expressed as percent siderophore units or relative to a standard siderophore.Absolute and relative quantification with high precision and accuracy.
Sensitivity ModerateHigh
Throughput High, especially with microplate modifications.[1][2]Lower, sample preparation and run times are longer.
Cost LowHigh
Expertise Required MinimalSpecialized training required for operation and data analysis.
Confirmation Indicates presence of iron-chelating compounds.Confirms the presence and provides structural information of this compound.[3]

Experimental Data: A Comparative Overview

The following table presents representative quantitative data derived from studies employing both CAS assay and UPLC-MS for siderophore analysis. It is important to note that direct comparison of absolute values between the two methods is not always feasible due to the semi-quantitative nature of the CAS assay.

Sample/StrainMethodReported ValueInterpretation
Mucor lusitanicus WTUPLC-MSRelative abundance: ~1.0[4]Baseline production of this compound.
Mucor lusitanicus ΔrfsUPLC-MSNo this compound detected[4]Confirms rfs gene is essential for this compound biosynthesis.
Mucor lusitanicusrfs overexpressionUPLC-MSRelative abundance: ~10.2 times higher than WT[4]Demonstrates increased this compound production with gene overexpression.
Siderophore-producing bacteriaLiquid CAS AssayPercent Siderophore Units (PSU): 85%High level of iron-chelating activity.
Non-siderophore-producing mutantLiquid CAS AssayPercent Siderophore Units (PSU): < 5%Negligible iron-chelating activity.

Experimental Protocols

Chrome Azurol S (CAS) Assay (Liquid)

This protocol is adapted from the method originally described by Schwyn and Neilands (1987) and is suitable for the quantification of siderophores in liquid culture supernatants.[5]

Materials:

  • CAS dye solution

  • Iron (III) chloride solution

  • Hexadecyltrimethylammonium bromide (HDTMA) solution

  • Shuttle solution

  • Bacterial or fungal culture supernatant

  • Microplate reader

Procedure:

  • Preparation of CAS shuttle solution: Mix the CAS dye, iron (III) chloride, and HDTMA solutions in the correct proportions.

  • Sample preparation: Centrifuge the microbial culture to pellet the cells and collect the supernatant.

  • Assay: In a 96-well microplate, mix equal volumes of the culture supernatant and the CAS shuttle solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 20 minutes).

  • Measurement: Read the absorbance at 630 nm using a microplate reader.

  • Calculation: The percentage of siderophore units (PSU) is calculated using the formula: PSU = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This protocol provides a general workflow for the specific quantification of this compound.

Materials:

  • UPLC system coupled to a mass spectrometer (e.g., ESI-TOF-MS)

  • C18 column

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available for absolute quantification)

  • Culture supernatant

Procedure:

  • Sample Preparation: Filter the culture supernatant through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute with a gradient of Solvent A and Solvent B.

  • Mass Spectrometry Detection: The eluent from the UPLC is introduced into the mass spectrometer. Set the instrument to detect the specific mass-to-charge ratio (m/z) of this compound.

  • Data Analysis: Integrate the peak area corresponding to this compound in the extracted ion chromatogram. For relative quantification, compare the peak areas between different samples. For absolute quantification, use a standard curve generated from a this compound standard.

Visualizing the Workflow and Principles

To better illustrate the experimental processes and underlying biological principles, the following diagrams are provided.

experimental_workflow cluster_cas CAS Assay Workflow cluster_uplcms UPLC-MS Workflow cas_start Culture Supernatant cas_mix Mix with CAS Shuttle Solution cas_start->cas_mix cas_incubate Incubate cas_mix->cas_incubate cas_read Read Absorbance (630 nm) cas_incubate->cas_read cas_end Calculate PSU cas_read->cas_end uplc_start Culture Supernatant uplc_filter Filter Sample uplc_start->uplc_filter uplc_inject Inject into UPLC uplc_filter->uplc_inject uplc_separate Chromatographic Separation uplc_inject->uplc_separate uplc_detect MS Detection (m/z of this compound) uplc_separate->uplc_detect uplc_end Quantify Peak Area uplc_detect->uplc_end

Caption: Comparative experimental workflows for the CAS assay and UPLC-MS.

siderophore_pathway cluster_env Extracellular Environment cluster_cell Fungal Cell Fe3_insoluble Insoluble Fe(III) Fe_this compound Fe(III)-Rhizoferrin Complex Fe3_insoluble->Fe_this compound Chelation This compound This compound This compound->Fe_this compound Receptor Membrane Receptor Fe_this compound->Receptor Binding & Uptake Fe2_intracellular Intracellular Fe(II) Receptor->Fe2_intracellular Iron Release (Reduction) Metabolism Cellular Metabolism Fe2_intracellular->Metabolism

Caption: Generalized signaling pathway of this compound-mediated iron uptake.

References

A Comparative Analysis of Iron Uptake Efficiency: Rhizoferrin vs. Hydroxamate Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial iron acquisition, the efficiency of siderophore-mediated iron transport is paramount for survival and virulence. This guide provides a detailed comparison of the iron uptake efficiency of two major classes of siderophores: the carboxylate-type rhizoferrin and the widely studied hydroxamate-type siderophores. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and potentially exploit these microbial iron transport systems.

Introduction to Siderophores

Microorganisms, in response to iron-limited environments, secrete high-affinity iron chelators known as siderophores. These molecules scavenge ferric iron (Fe³⁺) from the host or environment and transport it back into the microbial cell. The chemical nature of the coordinating ligands classifies siderophores into several families, with hydroxamates and carboxylates being prominent examples. This compound, a polycarboxylate siderophore, is primarily produced by fungi belonging to the Zygomycetes class.[1][2] In contrast, hydroxamate siderophores, such as ferrioxamine, ferrichrome, and coprogen, are synthesized by a broad spectrum of bacteria and fungi.[3][4]

Quantitative Comparison of Iron Uptake Efficiency

The efficiency of a siderophore-mediated iron uptake system is typically characterized by its kinetic parameters: the maximum uptake rate (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half the maximum velocity. A lower Km value indicates a higher affinity of the transport system for the siderophore-iron complex.

While direct comparative studies under identical conditions are scarce, data from various microorganisms provide valuable insights into the relative efficiencies of this compound and hydroxamate siderophore uptake systems.

Siderophore TypeSiderophore ExampleMicroorganismVmaxKmCitation
Carboxylate This compoundMycobacterium smegmatis24.4 pmol/(mg·min)64.4 μM[5]
Hydroxamate Ferrioxamine BStreptomyces pilosusNot Reported~0.2 μM[6]
Hydroxamate Dimerum AcidGaeumannomyces graminis var. tritici0.26 nmol/(mg·min)6.8 μM[7]
Hydroxamate Coprogen BGaeumannomyces graminis var. tritici0.54 nmol/(mg·min)11 μM[7]

Table 1: Comparison of Kinetic Parameters for this compound and Hydroxamate Siderophore-Mediated Iron Uptake.

The available data suggests that hydroxamate siderophore transport systems generally exhibit a significantly higher affinity (lower Km) for their respective ferric-siderophore complexes compared to the this compound transport system in Mycobacterium smegmatis. The Vmax values are more challenging to compare directly due to variations in experimental conditions and units. However, the data for Gaeumannomyces graminis var. tritici indicates robust transport capacities for hydroxamate siderophores.

Experimental Protocols

The determination of siderophore-mediated iron uptake kinetics is crucial for understanding their efficiency. Below are detailed methodologies for key experiments.

Protocol 1: Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This is a common method to directly measure the rate of iron transport into microbial cells.

1. Preparation of Iron-Depleted Culture:

  • Inoculate the microorganism into an iron-deficient medium. The composition of the medium will vary depending on the organism being studied.

  • Culture the microorganism under optimal growth conditions (temperature, aeration) until it reaches the desired growth phase (e.g., mid-logarithmic phase). Iron starvation induces the expression of siderophore transport systems.

2. Preparation of ⁵⁵Fe-Siderophore Complex:

  • Prepare a stock solution of the desired siderophore (this compound or a hydroxamate siderophore) in a suitable buffer.

  • Add a solution of ⁵⁵FeCl₃ to the siderophore solution in a 1:1.1 molar ratio (siderophore:iron) to ensure complete saturation of the siderophore.

  • Incubate the mixture at room temperature for at least one hour to allow for complex formation.

3. Iron Uptake Assay:

  • Harvest the iron-starved cells by centrifugation and wash them with an iron-free buffer to remove any secreted siderophores.

  • Resuspend the cells to a specific density in the iron-free buffer.

  • Initiate the uptake experiment by adding the ⁵⁵Fe-siderophore complex to the cell suspension at various concentrations.

  • Incubate the mixture at the optimal growth temperature with shaking.

  • At specific time points, withdraw aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the extracellular medium.

  • Wash the filters with an ice-cold wash buffer containing a high concentration of a non-radioactive iron salt (e.g., FeCl₃) or a strong chelator (e.g., EDTA) to remove non-specifically bound ⁵⁵Fe.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the rate of iron uptake at each substrate concentration (pmol or nmol of Fe per mg of cell dry weight per minute).

  • Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Spectrophotometric Assay for Siderophore Production (Chrome Azurol S - CAS Assay)

This assay is used to detect and quantify siderophore production, which is an indirect measure of a microorganism's iron acquisition strategy.

1. Preparation of CAS Assay Solution:

  • A detailed protocol for the preparation of the Chrome Azurol S (CAS) assay solution can be found in various publications.[8][9] The solution contains CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.

2. Siderophore Detection:

  • Centrifuge a microbial culture to obtain the cell-free supernatant.

  • Mix the supernatant with the CAS assay solution.

  • The presence of siderophores will be indicated by a color change from blue to orange/purple, as the siderophore removes iron from the CAS-iron complex.

3. Quantification:

  • Measure the absorbance of the mixture at 630 nm.

  • The amount of siderophore produced can be quantified by comparing the absorbance to a standard curve generated with a known siderophore (e.g., desferrioxamine B).

Signaling Pathways and Uptake Mechanisms

The mechanisms by which ferric-siderophore complexes are transported across the cell membrane(s) differ between this compound and hydroxamate siderophores and between different types of microorganisms.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare Iron-Depleted Microbial Culture prep_siderophore 2. Prepare 55Fe-Siderophore Complex initiate_uptake 3. Initiate Uptake with Various Concentrations prep_siderophore->initiate_uptake time_points 4. Withdraw Aliquots at Specific Time Points initiate_uptake->time_points filtration 5. Filter and Wash Cells time_points->filtration scintillation 6. Measure Radioactivity filtration->scintillation data_analysis 7. Calculate Vmax and Km scintillation->data_analysis signaling_pathways cluster_this compound This compound Uptake (Gram-negative Bacteria) cluster_hydroxamate Hydroxamate Uptake (Gram-negative Bacteria) R_out Ferric-Rhizoferrin (Extracellular) R_OM Outer Membrane (RumA) R_out->R_OM R_peri Periplasm (RumB) R_OM->R_peri R_IM Inner Membrane (ABC Transporter) R_peri->R_IM R_in Cytoplasm R_IM->R_in H_out Ferric-Hydroxamate (Extracellular) H_OM Outer Membrane (TBDT Receptor, e.g., FhuA) H_out->H_OM H_peri Periplasm (FhuD) H_OM->H_peri TonB TonB-ExbB-ExbD TonB->H_OM Energy H_IM Inner Membrane (FhuB/C - ABC Transporter) H_peri->H_IM H_in Cytoplasm H_IM->H_in

References

A Comparative Guide to Inter-Laboratory Quantification of Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Methodologies for Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Rhizoferrin Quantification Methods

The selection of a suitable quantification method depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods used for this compound quantification.

MethodPrincipleSample Matrix SuitabilityReported SensitivityThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation.High (Soil, Biological Fluids)High (pmol g⁻¹ range reported in soil)[2][3]MediumHigh specificity and sensitivity; allows for simultaneous quantification of multiple siderophores.Requires expensive instrumentation and skilled personnel; matrix effects can influence accuracy.[4][5]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Moderate (Purified Samples)ModerateMediumWidely available instrumentation; relatively straightforward to operate.Lower sensitivity and specificity compared to LC-MS; potential for co-eluting interferences.[1][6]
Chrome Azurol S (CAS) Assay Colorimetric assay based on the competition for iron between the siderophore and the CAS-iron complex.[4][5]Moderate (Microbial Cultures)Low to ModerateHighSimple, cost-effective, and suitable for high-throughput screening of siderophore production.[4][5]Non-specific for this compound; can be affected by other chelating agents and components of the sample matrix.[4]
Immobilized Metal Affinity Chromatography (IMAC) Separation based on the affinity of siderophores for immobilized metal ions (e.g., Fe(III)).[4][5]High (Complex Samples)N/A (Primarily a purification/enrichment step)LowEffective for isolating and concentrating siderophores from complex matrices.[4][5]pH-dependent binding may affect recovery; not a direct quantification method.[4][5]

Experimental Protocols

Sample Preparation: Extraction of this compound from Soil

A robust extraction method is critical for accurate quantification of this compound from complex environmental samples like soil. A combination of calcium chloride and ascorbate has been shown to be effective.[2][3][4]

Protocol:

  • Spiking (for recovery assessment): To determine extraction efficiency, a known concentration of a this compound standard can be added to a soil sample, equilibrated overnight, and then lyophilized.[2]

  • Extraction Solution: Prepare an extraction solution containing calcium chloride and ascorbate.

  • Extraction: Mix the soil sample with the extraction solution and shake for a defined period.

  • Centrifugation: Centrifuge the mixture to separate the soil particles from the supernatant containing the extracted this compound.

  • Filtration: Filter the supernatant to remove any remaining particulate matter before analysis.

Quantification by UPLC-ESI-TOF-MS

This method offers high sensitivity and specificity for this compound quantification.[7]

Protocol:

  • Chromatographic System: Utilize a UPLC system, such as an ACQUITY UPLC I-Class system.[7]

  • Column: Employ a suitable column for separation, for example, a Luna Omega C18 column (150 mm × 2.1 mm, 1.6 µm).[7]

  • Mobile Phase: Use an appropriate gradient of solvents for optimal separation.

  • Mass Spectrometry: Couple the UPLC system to a time-of-flight mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Data Acquisition and Analysis: Control the system and acquire data using appropriate software, such as MassLynx.[7]

  • Quantification: For accurate quantification, especially in complex matrices, an internal standard calibration is recommended. This involves adding known concentrations of a this compound standard to the extracted sample to generate a calibration curve.[2][3][8]

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophore activity and can be adapted for semi-quantitative or quantitative measurements.[4][5]

Protocol:

  • CAS Assay Solution: Prepare the CAS assay solution, which contains Chrome Azurol S, a ferric iron solution, and a shuttle solution.

  • Sample Incubation: Mix the sample supernatant with the CAS assay solution.

  • Colorimetric Reading: Measure the change in absorbance at a specific wavelength (typically around 630 nm). The color change from blue to orange/purple indicates the presence of siderophores.

  • Quantification: The amount of siderophore can be estimated by comparing the absorbance change to a standard curve prepared with a known siderophore.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of this compound analysis and the biological pathways influencing its production, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Purification / Concentration Purification / Concentration Extraction->Purification / Concentration Quantification Method Quantification Method Purification / Concentration->Quantification Method LC-MS LC-MS Quantification Method->LC-MS HPLC-UV HPLC-UV Quantification Method->HPLC-UV CAS Assay CAS Assay Quantification Method->CAS Assay Data Analysis Data Analysis LC-MS->Data Analysis HPLC-UV->Data Analysis CAS Assay->Data Analysis Reporting Reporting Data Analysis->Reporting

Caption: General experimental workflow for this compound quantification.

The secretion of this compound in some fungi, such as Mucor lusitanicus, is regulated by the cAMP-PKA signaling pathway.[7] Understanding this pathway can be crucial for studies investigating the role of this compound in fungal virulence and physiology.

camp_pka_pathway cluster_stimuli External Stimuli cluster_cellular_response Cellular Response Glucose Glucose Adenylyl Cyclase (Cyr1) Adenylyl Cyclase (Cyr1) Glucose->Adenylyl Cyclase (Cyr1) stimulates Organic Nitrogen Organic Nitrogen Organic Nitrogen->Adenylyl Cyclase (Cyr1) stimulates cAMP cAMP Adenylyl Cyclase (Cyr1)->cAMP produces PKA (Protein Kinase A) PKA (Protein Kinase A) cAMP->PKA (Protein Kinase A) activates This compound Synthesis This compound Synthesis PKA (Protein Kinase A)->this compound Synthesis regulates This compound Secretion This compound Secretion This compound Synthesis->this compound Secretion

Caption: Proposed cAMP-PKA pathway regulating this compound secretion.

References

Validating a Rhizoferrin Knockout Mutant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers on confirming the phenotype of a rhizoferrin-null mutant by comparing its performance against wild-type and complemented strains through key experimental assays.

This compound is a polycarboxylate siderophore produced by various fungi, particularly Mucorales, to acquire iron, an essential nutrient, from the environment.[1][2] Deletion of the this compound synthase gene (rfs) is a critical step in investigating its role in fungal physiology, virulence, and interactions with the host.[1][3] Validating the resulting knockout (Δrfs) phenotype is paramount and involves a multi-assay comparison with the wild-type (WT) and a complemented strain (Δrfs+rfs), where the deleted gene is reintroduced to restore function. This guide outlines the essential experiments for robust validation.

Core Validation Workflow

The validation process confirms that the observed phenotypic changes are directly attributable to the loss of the rfs gene. The workflow involves constructing the mutant, verifying the genetic deletion, and then performing a series of comparative phenotypic assays.

G cluster_construction Strain Construction & Verification cluster_phenotype Phenotypic Comparison cluster_strains Strains for Comparison cluster_conclusion Conclusion construct_ko Construct Δrfs Mutant verify_pcr PCR & Southern Blot Validation construct_ko->verify_pcr construct_comp Construct Complemented Strain construct_comp->verify_pcr cas_assay Siderophore Production (CAS Assay) verify_pcr->cas_assay growth_assay Growth Under Iron Limitation cas_assay->growth_assay wt Wild-Type (WT) cas_assay->wt ko Knockout (Δrfs) cas_assay->ko comp Complemented (Δrfs+rfs) cas_assay->comp virulence_assay Virulence Model (e.g., Mice, Nematodes) growth_assay->virulence_assay growth_assay->wt growth_assay->ko growth_assay->comp virulence_assay->wt virulence_assay->ko virulence_assay->comp phenotype_validation Phenotype Validated virulence_assay->phenotype_validation

Fig. 1: Experimental workflow for this compound knockout validation.

Siderophore Production Assay

The most direct consequence of a rfs knockout is the inability to produce this compound. This is universally tested using the Chrome Azurol S (CAS) assay, a colorimetric method that detects siderophores.[4][5]

Principle: Siderophores chelate iron with high affinity. The CAS assay solution contains a blue-colored complex of CAS dye, iron (Fe³⁺), and a detergent like HDTMA.[5][6] When a siderophore is present, it removes the iron from the dye complex, causing a color change from blue to orange/yellow.[4][5]

Comparative Results of CAS Assay
StrainExpected CAS Assay ResultInterpretation
Wild-Type (WT) Orange/yellow halo on CAS agar; decrease in absorbance in liquid CAS assay.Produces functional siderophores (this compound).
Δrfs Knockout No color change; remains blue.Fails to produce this compound.
Complemented Orange/yellow halo; decrease in absorbance (restored).Reintroduction of rfs gene restores siderophore production.
Experimental Protocol: CAS Agar Plate Assay

Adapted from Schwyn and Neilands (1987).[6][7]

  • Prepare CAS Assay Solution: Mix solutions of CAS, FeCl₃, and hexadecyltrimethylammonium bromide (HDTMA) to form the blue dye complex. Detailed recipes are widely available.[6][8] Ensure all glassware is acid-washed to remove trace iron.[7]

  • Prepare CAS Agar: Autoclave your desired growth medium (e.g., a minimal medium to induce siderophore production). Cool to ~50°C.

  • Mix and Pour: Aseptically add the sterile CAS assay solution to the molten agar, mix gently to avoid bubbles, and pour into petri plates.

  • Inoculation: Spot-inoculate equivalent amounts of WT, Δrfs, and complemented strains onto the CAS agar.

  • Incubation: Incubate at the appropriate temperature for 2-7 days.[7]

  • Observation: Observe daily for the formation of an orange halo around the colonies, indicating siderophore production. The diameter of the halo can be used for semi-quantitative comparison.[7]

Growth Under Iron Limitation

Since this compound's primary role is iron acquisition, the knockout mutant is expected to show a significant growth defect under iron-deficient conditions.[9][10]

Principle: In standard iron-replete media, growth should be comparable across all strains. However, in an iron-limited medium (e.g., minimal medium supplemented with an iron chelator like deferoxamine or bathophenanthroline disulfonate (BPS)), the Δrfs mutant will be unable to scavenge sufficient iron and its growth will be impaired.[9][11]

Comparative Growth Analysis

| Strain | Growth in Iron-Replete Medium | Growth in Iron-Depleted Medium | Interpretation | | :--- | :--- | :--- | | Wild-Type (WT) | Normal | Reduced, but sustained growth. | Can produce this compound to acquire scarce iron. | | Δrfs Knockout | Normal | Severely inhibited or no growth. | Lacks the primary mechanism for high-affinity iron uptake. | | Complemented | Normal | Growth restored to near WT levels. | Confirms the growth defect is due to the absence of rfs. |

Experimental Protocol: Liquid Growth Curve Assay
  • Prepare Media: Prepare two batches of a defined minimal liquid medium: one iron-replete (standard) and one iron-depleted (no added iron salts and supplemented with an iron chelator).

  • Inoculation: Inoculate flasks of both media with standardized amounts of WT, Δrfs, and complemented strains.

  • Incubation: Grow cultures in a shaking incubator at the optimal temperature.

  • Measurement: At regular time intervals (e.g., every 4-8 hours), take samples and measure the optical density (OD₆₀₀) to monitor growth.[9]

  • Data Analysis: Plot OD₆₀₀ versus time for each strain under both conditions to generate growth curves. Compare doubling times and final cell densities.

Virulence and Pathogenicity Assays

For pathogenic fungi like Mucor lusitanicus or Rhizopus delemar, this compound has been implicated as a key virulence factor.[1][2][3] Deleting the rfs gene often leads to attenuated virulence.[1][3]

Principle: During an infection, the host environment is extremely iron-limited. The ability to produce siderophores is crucial for the pathogen to acquire iron from host proteins like transferrin. A Δrfs mutant will be less capable of proliferating within the host, leading to reduced disease severity and increased host survival.

G cluster_fungus Pathogenic Fungus cluster_host Host Environment (Iron-limited) rfs_gene rfs Gene This compound This compound (Siderophore) rfs_gene->this compound biosynthesis host_iron Host Iron (e.g., from Transferrin) This compound->host_iron chelates fungal_growth Fungal Proliferation & Growth host_iron->fungal_growth enables virulence Virulence & Host Damage fungal_growth->virulence ko_node Δrfs Mutant: This pathway is blocked ko_node->rfs_gene

Fig. 2: Role of this compound in fungal virulence pathway.
Comparative Virulence Data

| Strain | Host Survival Rate (Example Model) | Fungal Burden in Target Organ | Interpretation | | :--- | :--- | :--- | | Wild-Type (WT) | Low | High | Fully virulent, capable of causing severe infection. | | Δrfs Knockout | Significantly higher | Significantly lower | Attenuated virulence due to inability to acquire iron in vivo.[1][3] | | Complemented | Restored to low levels | Restored to high levels | Confirms this compound is a key contributor to virulence. |

Experimental Protocol: Murine Infection Model
  • Animal Model: Use an appropriate animal model, such as immunocompromised or diabetic mice, which are susceptible to mucormycosis.[1]

  • Inoculation: Infect groups of mice via a relevant route (e.g., intravenous or intranasal) with a standardized dose of spores from the WT, Δrfs, and complemented strains.

  • Monitoring: Monitor the mice daily for signs of illness and record survival over a period of 2-4 weeks.

  • Fungal Burden (Optional): At specific time points, a subset of animals can be euthanized to determine the fungal burden in target organs (e.g., brain, kidneys) by plating homogenized tissue or via qPCR.

  • Data Analysis: Generate Kaplan-Meier survival curves and compare them using a log-rank test. Compare fungal burden data using appropriate statistical tests (e.g., t-test or ANOVA).

References

A Comparative Genomic Guide to Rhizoferrin Biosynthesis Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhizoferrin, a polycarboxylate siderophore, plays a crucial role in iron acquisition for a variety of microorganisms, including both fungi and bacteria. Its biosynthesis is orchestrated by dedicated gene clusters that exhibit notable diversity across different species. This guide provides a comparative analysis of the genomic architecture of this compound biosynthesis, offering insights into the evolutionary and functional variations of this important secondary metabolic pathway. The information presented here is intended to support research into microbial iron metabolism, the discovery of novel antimicrobial targets, and the development of siderophore-based drug delivery systems.

Comparative Analysis of this compound Biosynthesis Gene Clusters

The biosynthesis of this compound is primarily accomplished through the Non-Ribosomal Peptide Synthetase-Independent Siderophore (NIS) synthetase pathway. However, the genetic organization and enzymatic requirements display significant variations between fungal and bacterial producers. Below is a comparative summary of the this compound biosynthesis gene clusters in three well-characterized microorganisms: the fungus Rhizopus delemar, and the bacteria Ralstonia pickettii and Francisella tularensis.

Table 1: Comparison of this compound Biosynthesis Gene Clusters

FeatureRhizopus delemar (Fungus)Ralstonia pickettii (Bacterium)Francisella tularensis (Bacterium)
Core Biosynthesis Enzyme(s) This compound Synthetase (rfs) - a single NIS synthetase.[1]A single NIS synthetase.[1]NIS synthetase (FslA/FigA) and an Ornithine Decarboxylase homolog (FslC/FigC).[1]
Gene Cluster Name Not formally named, centered around the rfs gene.Not formally named.Francisella siderophore locus (fsl).[2]
Number of Core Biosynthesis Genes 112
Key Precursors Citrate and Diaminobutane (Putrescine).[1]Citrate and Putrescine.[1]N-citrylornithine (circumventing putrescine as a direct precursor).[1]
Associated Genes in Cluster The rfs gene contains an N-terminal IucA/IucC family domain and a C-terminal ferric iron reductase FhuF-like transporter domain.Information on other genes within the immediate cluster is less defined in the literature.The fsl operon (fslA-F) includes genes for biosynthesis, export (FslB), and uptake of the this compound-iron complex (FslD, FslE).[2]

Biosynthetic Pathway Variations

The differences in the core biosynthetic genes reflect distinct evolutionary strategies for this compound production. The diagrams below illustrate the key differences in the proposed biosynthetic pathways.

rhizoferrin_biosynthesis_comparison cluster_rhizopus Rhizopus delemar & Ralstonia pickettii cluster_francisella Francisella tularensis citrate1 Citrate rfs NIS Synthetase (Rfs / R. pickettii NIS) citrate1->rfs putrescine Putrescine putrescine->rfs rhizoferrin1 This compound rfs->rhizoferrin1 citrate2 Citrate fslA NIS Synthetase (FslA/FigA) citrate2->fslA ornithine Ornithine ornithine->fslA n_citrylornithine N-citrylornithine fslA->n_citrylornithine fslC Decarboxylase (FslC/FigC) n_citrylornithine->fslC rhizoferrin2 This compound fslC->rhizoferrin2 comparative_genomics_workflow start Obtain Genome Sequences genome_mining Genome Mining (antiSMASH, BLAST) start->genome_mining identify_clusters Identify Candidate this compound Biosynthesis Gene Clusters genome_mining->identify_clusters annotate_compare Annotate and Compare Gene Clusters (Synteny) identify_clusters->annotate_compare phylogenetic_analysis Phylogenetic Analysis of Core Biosynthesis Genes identify_clusters->phylogenetic_analysis functional_characterization Functional Characterization annotate_compare->functional_characterization phylogenetic_analysis->functional_characterization gene_deletion Gene Deletion in Native Host functional_characterization->gene_deletion heterologous_expression Heterologous Expression functional_characterization->heterologous_expression siderophore_detection Siderophore Detection (CAS Assay, LC-MS) gene_deletion->siderophore_detection heterologous_expression->siderophore_detection end Comparative Genomic Insights siderophore_detection->end

References

Assessing the Specificity of Rhizoferrin Transport Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of rhizoferrin transport systems with alternative siderophore transport mechanisms. The information presented is supported by experimental data to aid in the evaluation and targeting of these microbial iron acquisition pathways.

Comparative Analysis of this compound Transport

This compound, a polycarboxylate siderophore, is a key molecule for iron acquisition in various fungi and some bacteria. Its transport system is a critical component for the survival and virulence of these microorganisms. Understanding the specificity of this system is paramount for the development of targeted antimicrobial strategies, such as "Trojan horse" antibiotics that exploit siderophore uptake pathways.

Quantitative Data on Transport Kinetics

The efficiency of siderophore transport can be quantified by determining the Michaelis-Menten kinetics of the uptake process. The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), with a lower Km value indicating a higher affinity of the transporter for its substrate.

SiderophoreOrganismKm (µM)VmaxReference
This compoundRhizopus microsporus var. rhizopodiformis81.2 nmol min-1 (mg dry wt)-1[1]
This compoundMycobacterium smegmatis64.424.4 pmol/(mg min)

Table 1: Kinetic Parameters of this compound Transport. This table summarizes the reported Km and Vmax values for this compound uptake in different microorganisms.

Comparative Specificity of Siderophore Uptake

Direct competitive assays are crucial for determining the specificity of a transport system. In these experiments, the uptake of a radiolabeled siderophore is measured in the presence of increasing concentrations of a non-labeled competitor siderophore. A high degree of inhibition by a competitor suggests that both siderophores may utilize the same transport system.

A study on Rhizopus microsporus provided a direct comparison of iron uptake from 55Fe-labeled this compound and 55Fe-labeled desferrioxamine (DFO), a hydroxamate siderophore.

ConditionIron Uptake from 55Fe-RhizoferrinIron Uptake from 55Fe-DesferrioxamineReference
Fungal Culture MediumPartially saturable iron accumulationPartially saturable iron accumulation[2]
Medium with 40% Human SerumSignificantly affected; occurs only at concentrations > 5 µMUnaffected[2]

Table 2: Comparative Iron Uptake in Rhizopus microsporus. This table illustrates the differential effect of human serum on the uptake of iron from this compound and desferrioxamine, suggesting distinct interactions with the transport machinery or differential stability in a biological matrix. The study indicated that the difference is due to iron transfer from the this compound-iron complex to serum apotransferrin, making the iron unavailable to the fungus[2]. In contrast, no such iron transfer occurs with the desferrioxamine-iron complex[2].

Experimental Protocols

Radiolabeled Siderophore Uptake Assay

This protocol is a generalized method for measuring the uptake of a radiolabeled siderophore, which can be adapted for competitive inhibition studies.

a. Preparation of Radiolabeled Siderophore:

  • Prepare a stock solution of the purified siderophore (e.g., this compound) in a suitable buffer.

  • Prepare a stock solution of a radioisotope of iron, such as 55FeCl3.

  • To form the radiolabeled siderophore-iron complex, mix the siderophore and 55FeCl3 at a molar ratio that ensures complete chelation of the iron by the siderophore (e.g., 1.1:1 siderophore to iron).

  • Incubate the mixture at room temperature for at least 1 hour to allow for complex formation.

b. Cell Culture and Preparation:

  • Grow the microbial cells in an iron-depleted medium to induce the expression of siderophore transport systems.

  • Harvest the cells during the exponential growth phase by centrifugation.

  • Wash the cell pellet with an appropriate buffer to remove any remaining medium components.

  • Resuspend the cells in the assay buffer to a predetermined cell density.

c. Uptake Assay:

  • Pre-warm the cell suspension to the optimal growth temperature of the microorganism.

  • Initiate the uptake assay by adding a known concentration of the 55Fe-siderophore complex to the cell suspension.

  • At specific time intervals, withdraw aliquots of the cell suspension.

  • Immediately filter the aliquots through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.

  • Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radiolabeled siderophore.

d. Measurement of Radioactivity:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity associated with the cells using a scintillation counter.

e. Data Analysis:

  • Plot the amount of radiolabeled siderophore taken up by the cells over time.

  • For kinetic analysis, perform the assay with varying concentrations of the 55Fe-siderophore complex and determine the Km and Vmax values from a Michaelis-Menten plot.

Competitive Siderophore Uptake Assay

This assay is designed to assess the specificity of a siderophore transport system.

a. Assay Setup:

  • Follow the same procedure as the radiolabeled siderophore uptake assay.

  • In addition to the radiolabeled siderophore (e.g., 55Fe-rhizoferrin), add varying concentrations of a non-radiolabeled competitor siderophore (e.g., ferrichrome, ferrioxamine, coprogen) to the cell suspension just before initiating the uptake with the radiolabeled siderophore.

b. Data Analysis:

  • Measure the uptake of the radiolabeled siderophore at each concentration of the competitor.

  • Plot the percentage of inhibition of radiolabeled siderophore uptake against the concentration of the competitor siderophore.

  • The concentration of the competitor that inhibits 50% of the uptake of the radiolabeled siderophore (IC50) can be determined. A lower IC50 value indicates a stronger competitor for the transport system.

Visualizing Transport and Regulatory Pathways

This compound Transport System in Gram-Negative Bacteria

Rhizoferrin_Transport_Bacteria cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_in Cytoplasm Fe-Rhizoferrin Fe(III)-Rhizoferrin OM_Receptor Outer Membrane Receptor (e.g., RumA) Fe-Rhizoferrin->OM_Receptor Binding Periplasmic_Protein Periplasmic Binding Protein (e.g., RumB) OM_Receptor->Periplasmic_Protein Transport ABC_Transporter ABC Transporter Periplasmic_Protein->ABC_Transporter Delivery Fe_Release Iron Release (Reduction) ABC_Transporter->Fe_Release Translocation Rhizoferrin_Recycle This compound (Recycled/Degraded) Fe_Release->Rhizoferrin_Recycle

Caption: Proposed model for ferric-rhizoferrin uptake in Gram-negative bacteria.

Regulation of this compound Biosynthesis in Mucor lusitanicus

Rhizoferrin_Regulation Low_Glucose Low Glucose cAMP cAMP Low_Glucose->cAMP increases H2O2 H2O2 (Oxidative Stress) H2O2->cAMP increases PKA PKA cAMP->PKA activates rfs_gene rfs gene (this compound synthetase) PKA->rfs_gene upregulates This compound This compound Biosynthesis rfs_gene->this compound

Caption: Simplified pathway of cAMP-PKA mediated regulation of this compound synthesis.

Experimental Workflow for Competitive Uptake Assay

Competitive_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare microbial cells (iron-depleted culture) Incubate Incubate cells with 55Fe-Rhizoferrin and varying concentrations of competitor Prepare_Cells->Incubate Prepare_Siderophores Prepare 55Fe-Rhizoferrin and competitor siderophores Prepare_Siderophores->Incubate Time_Points Take samples at different time points Incubate->Time_Points Filter_Wash Filter cells and wash to remove unbound siderophores Time_Points->Filter_Wash Measure_Radioactivity Measure radioactivity (scintillation counting) Filter_Wash->Measure_Radioactivity Plot_Data Plot % inhibition vs. competitor concentration Measure_Radioactivity->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for assessing transport specificity via competitive uptake assay.

References

A Comparative Guide to Rhizoferrin and Synthetic Iron Chelators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the iron-chelating efficacy of the natural siderophore rhizoferrin in comparison to clinically established synthetic iron chelators.

This guide provides a comprehensive comparison of the natural fungal siderophore, this compound, with the three primary synthetic iron chelators used in clinical practice: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX). The comparison focuses on their chemical properties, mechanism of action, and available efficacy data, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Executive Summary

Iron chelators are vital for managing iron overload disorders, which can lead to severe organ damage if left untreated. While synthetic chelators have been the mainstay of treatment, there is growing interest in the therapeutic potential of natural siderophores like this compound. This guide reveals that while this compound exhibits strong iron-binding affinity, a direct comparison of its biological efficacy in treating iron overload with synthetic chelators is currently lacking in scientific literature. The primary quantitative comparison available is at the physicochemical level, specifically their iron stability constants. Synthetic chelators, on the other hand, have a wealth of clinical data supporting their efficacy in reducing iron burden in patients.

Data Presentation: Physicochemical and Clinical Efficacy

The following tables summarize the available quantitative data for this compound and the three main synthetic iron chelators.

Table 1: Physicochemical Properties of Iron Chelators

ChelatorTypeIron SpecificityStability Constant (log K) for Fe(III)
This compound Natural Siderophore (Carboxylate)Fe(III)~25[1]
Deferoxamine (DFO) Natural Siderophore (Hydroxamate)Fe(III)~30.6[2]
Deferiprone (DFP) Synthetic (Bidentate)Fe(III)-
Deferasirox (DFX) Synthetic (Tridentate)Fe(III)-

Table 2: Clinical Efficacy of Synthetic Iron Chelators in Patients with β-Thalassemia

ChelatorDosageChange in Serum Ferritin Levels
Deferoxamine (DFO) 20-50 mg/kg/day (subcutaneous)Gradual decrease from 3480 +/- 417 µg/L to 2819 +/- 292 µg/L over 24 months[3]
Deferiprone (DFP) 75 mg/kg/day (oral)Decrease from 3663 +/- 566 µg/L to 2599 +/- 314 µg/L at 6 months, then stabilized[3]
Deferasirox (DFX) 20-30 mg/kg/day (oral)Significantly more effective in reducing serum ferritin compared to deferoxamine in one study[4]

It is important to note that direct comparative studies on the effect of this compound on serum ferritin levels in humans or animal models of iron overload are not available.

Mechanism of Action

Synthetic Iron Chelators: Deferoxamine, deferiprone, and deferasirox function by binding to excess iron in the body, forming stable, non-toxic complexes that can be excreted. DFO, a hexadentate chelator, binds iron in a 1:1 ratio and is primarily excreted through urine and feces. Deferiprone, a bidentate chelator, binds iron in a 3:1 ratio and is mainly excreted in the urine. Deferasirox, a tridentate chelator, forms a 2:1 complex with iron and is primarily eliminated through the feces. Their primary goal is to reduce the labile plasma iron and intracellular iron stores, thereby preventing iron-mediated organ damage.

This compound: As a siderophore, this compound's natural biological role is to sequester iron from the environment and transport it into fungal cells, such as those of the Rhizopus species, to support their growth.[2] Iron(III) is tightly bound by the four carboxylate and two tertiary alcohol groups of this compound.[2] While its high affinity for iron suggests it could theoretically be used to remove excess iron from the human body, its efficacy and safety for this purpose have not been investigated. A critical consideration is that some fungi can utilize iron bound to deferoxamine, which can paradoxically promote fungal growth in immunocompromised patients with iron overload.[5]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of chelator efficacy. Below are protocols for key experiments in the field of iron chelation.

Ferrozine Assay for Quantifying Iron Chelating Capacity

This spectrophotometric assay is a common in vitro method to determine the iron-chelating ability of a compound.

Principle: The assay is based on the competition between the test chelator and ferrozine for ferrous iron (Fe²⁺). Ferrozine forms a stable magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A potent chelator will bind to Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of ferrous sulfate (FeSO₄).

    • Prepare a solution of ferrozine.

    • Prepare solutions of the test chelator (e.g., this compound, DFO) at various concentrations.

    • Prepare a suitable buffer (e.g., HEPES).

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of FeSO₄ to each well.

    • Add varying concentrations of the test chelator to the wells.

    • Incubate for a short period to allow the chelator to bind to the iron.

    • Add the ferrozine solution to initiate the colorimetric reaction.

    • Incubate at room temperature for approximately 10 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 562 nm using a microplate reader.

    • The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution with only iron and ferrozine, and A_sample is the absorbance of the solution with the test chelator.

    • The IC₅₀ value (the concentration of the chelator required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the chelator concentration.

Measurement of Serum Ferritin

Serum ferritin levels are a key clinical marker for assessing total body iron stores and monitoring the efficacy of iron chelation therapy.

Principle: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA), are used to quantify the concentration of ferritin in a patient's serum.

Protocol:

  • Sample Collection: Collect a blood sample from the patient and separate the serum.

  • Assay Procedure (ELISA example):

    • Coat a 96-well plate with a capture antibody specific for ferritin.

    • Add patient serum samples and standards to the wells and incubate.

    • Wash the wells to remove unbound components.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the wells again.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Measure the absorbance of the wells at a specific wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known ferritin standards.

    • Determine the ferritin concentration in the patient samples by interpolating their absorbance values on the standard curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to iron chelation.

G cluster_0 In Vitro Iron Chelation Assay A Prepare Reagents (Iron, Chelator, Ferrozine) B Mix Iron and Chelator A->B C Add Ferrozine B->C D Measure Absorbance (562 nm) C->D E Calculate % Chelation D->E

Caption: Workflow for a typical in vitro iron chelation assay.

G cluster_0 Mechanism of Synthetic Iron Chelators A Excess Iron (Labile Plasma & Intracellular) C Stable, Non-toxic Iron-Chelator Complex A->C B Synthetic Chelator (e.g., DFO, DFP, DFX) B->C D Excretion (Urine/Feces) C->D E Reduced Iron Burden D->E

Caption: Simplified mechanism of action of synthetic iron chelators.

G cluster_0 Iron Uptake in Fungi vs. Human Therapy cluster_1 Human Iron Overload Therapy cluster_2 Fungal Iron Acquisition (e.g., Rhizopus) A Excess Iron C Iron-DFO Complex A->C B Deferoxamine (DFO) B->C D Excretion C->D E Environmental Iron G Iron-Rhizoferrin Complex E->G J Iron-DFO Complex E->J F This compound F->G H Fungal Cell Uptake G->H I Deferoxamine (as xenosiderophore) I->J J->H Promotes Fungal Growth

Caption: Contrasting roles of iron chelators in human therapy and fungal biology.

Conclusion

The natural siderophore this compound demonstrates a strong intrinsic ability to bind iron, as indicated by its stability constant. However, there is a significant gap in the scientific literature regarding its biological efficacy as a treatment for iron overload in mammalian systems. In contrast, the synthetic iron chelators deferoxamine, deferiprone, and deferasirox have well-established clinical efficacy supported by extensive data on their ability to reduce iron burden and improve patient outcomes.

For researchers and drug development professionals, this compound and other siderophores may serve as valuable lead compounds for the design of novel iron chelators. Future research should focus on evaluating the in vivo efficacy, toxicity, and pharmacokinetic profiles of this compound and its derivatives in relevant animal models of iron overload to determine their true therapeutic potential. Until such data becomes available, synthetic iron chelators will remain the cornerstone of clinical management for iron overload disorders.

References

Unraveling the Transcriptional Landscape of Rhizoferrin Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic profiles of high and low rhizoferrin-producing microorganisms. This compound, a polycarboxylate siderophore, is a key molecule for iron acquisition in various fungi and bacteria, playing a crucial role in their growth, virulence, and interaction with the environment.[1][2][3] Understanding the genetic regulatory networks that govern its production is paramount for developing novel antimicrobial strategies and for biotechnological applications.

This guide synthesizes available data to present a hypothetical comparative transcriptomic study, outlining the experimental design, expected results, and key regulatory pathways involved in differential this compound production.

Comparative Analysis of Gene Expression

To investigate the transcriptional differences between high and low this compound producers, a hypothetical RNA-sequencing (RNA-seq) experiment is outlined below. The "high producer" state is induced by iron-deficient conditions, a known trigger for siderophore biosynthesis, while the "low producer" state is maintained under iron-replete conditions.[2][4]

Table 1: Predicted Differentially Expressed Genes in High vs. Low this compound Producers

Gene/Gene FamilyPredicted Expression in High ProducerPredicted Expression in Low ProducerPutative Function
rfs (this compound synthetase)UpregulatedDownregulatedCatalyzes the biosynthesis of this compound.[1][2][3]
Iron Transporters (e.g., Ftr1)UpregulatedDownregulatedInvolved in the uptake of ferric-siderophore complexes.[3]
Ferric Reductase (e.g., FhuF-like)UpregulatedDownregulatedReduces Fe³⁺ to Fe²⁺ after uptake.[2]
cAMP-PKA Pathway ComponentsModulatedBaselineRegulates rfs expression in response to environmental cues.[5]
Ferric Uptake Regulator (Fur)Inactive (low iron)Active (high iron)A transcriptional repressor of siderophore biosynthesis genes in the presence of iron.
Genes involved in Citrate & Diaminobutane BiosynthesisUpregulatedDownregulatedPrecursors for this compound synthesis.[2]
Oxidative Stress Response GenesUpregulatedDownregulatedHigh iron levels can lead to oxidative stress.

Experimental Protocols

A robust comparative transcriptomic analysis relies on meticulous experimental design and execution. The following protocols provide a framework for such a study.

Strain and Culture Conditions
  • Microorganism: A wild-type strain of a known this compound producer, such as Rhizopus delemar or Mucor lusitanicus.[1][5]

  • High Producer Condition: Culture the microorganism in an iron-deficient minimal medium.

  • Low Producer Condition: Culture the microorganism in the same minimal medium supplemented with a high concentration of iron (e.g., FeCl₃).

  • Replicates: Use a minimum of three biological replicates for each condition to ensure statistical significance.

RNA Isolation and Library Preparation
  • Harvest microbial cells during the exponential growth phase.

  • Isolate total RNA using a commercially available kit with a protocol optimized for the specific microorganism.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

Sequencing and Data Analysis
  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the reference genome of the microorganism.

  • Quantify gene expression levels (e.g., as transcripts per million - TPM).

  • Identify differentially expressed genes (DEGs) between the high and low producer groups using statistical packages.

  • Perform functional enrichment analysis (e.g., Gene Ontology and pathway analysis) on the list of DEGs to identify over-represented biological processes and pathways.

Visualization of Key Pathways and Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

Experimental_Workflow cluster_culture Strain Culturing cluster_processing Sample Processing cluster_analysis Data Analysis High_Producer High this compound Producer (Iron-Deficient Medium) RNA_Isolation Total RNA Isolation High_Producer->RNA_Isolation Low_Producer Low this compound Producer (Iron-Replete Medium) Low_Producer->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Enrichment) Sequencing->Data_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Rhizoferrin_Regulation cluster_environment Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis & Transport Low_Iron Low Iron cAMP_PKA cAMP-PKA Pathway Low_Iron->cAMP_PKA activates High_Iron High Iron Fur Fur Regulator High_Iron->Fur activates rfs_gene rfs Gene Expression cAMP_PKA->rfs_gene upregulates Fur->rfs_gene represses This compound This compound Production rfs_gene->this compound Iron_Uptake Iron Uptake This compound->Iron_Uptake

Caption: Simplified this compound regulatory pathway.

Conclusion

The comparative transcriptomic approach provides a powerful lens to dissect the intricate regulatory networks governing this compound production. By identifying the key genes and pathways that are differentially regulated between high and low producers, researchers can gain valuable insights into microbial iron acquisition. This knowledge is instrumental for the development of novel therapeutic agents that target microbial iron metabolism and for the bioengineering of microorganisms with enhanced siderophore production for applications in bioremediation and agriculture. Further research, including proteomic and metabolomic analyses, will be essential to fully elucidate the multifaceted process of this compound biosynthesis and its regulation.

References

Establishing a Certified Reference Material for Rhizoferrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and reproducible assays for iron-binding studies, drug screening, and microbial research necessitates the availability of well-characterized reference materials. Rhizoferrin, a carboxylate-type siderophore, plays a crucial role in microbial iron acquisition and has emerged as a significant target in drug development and agricultural research. This guide provides a comparative overview of the critical parameters for establishing a certified reference material (CRM) for this compound, outlines detailed experimental protocols for its characterization, and compares its performance against other common iron chelators.

Workflow for Establishing a this compound Certified Reference Material

The establishment of a CRM is a rigorous process that ensures the material's accuracy, stability, and traceability. The following workflow outlines the key stages involved in producing a this compound CRM, adhering to international standards such as ISO 17034.

cluster_0 Phase 1: Material Production & Processing cluster_1 Phase 2: Certification & Analysis cluster_2 Phase 3: Documentation & Release a Synthesis & Purification of this compound b Homogeneity Assessment a->b c Packaging & Storage b->c d Identity Confirmation (NMR, MS) c->d Proceed to Certification e Purity Determination (HPLC-UV) d->e f Iron Chelation Capacity Assay e->f g Stability Studies f->g h Uncertainty & Traceability Assessment g->h i Certificate of Analysis Generation h->i Finalize Data j Release of Certified Reference Material i->j

Caption: Workflow for the production and certification of a this compound reference material.

Comparative Performance Data

The utility of a this compound CRM can be evaluated by comparing its key performance attributes against other commercially available or commonly used iron chelators. The following table summarizes these characteristics.

ParameterThis compound (Proposed CRM)Deferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Purity (%) ≥ 99.0≥ 98.0≥ 98.0≥ 98.0
Iron (Fe³⁺) Binding Stoichiometry (Chelator:Iron) 1:11:13:12:1
Iron Chelation Capacity (mg Fe/g chelator) ~128~85~134~149
Molar Mass ( g/mol ) 436.37[1]656.79139.15373.36
Solubility High in water and DMSO[2]Water solubleSparingly soluble in waterPractically insoluble in water
Stability (at -20°C) > 2 years> 2 years> 2 years> 2 years
Primary Analytical Method HPLC-UV, LC-MSHPLC-UVHPLC-UVHPLC-UV

Signaling Pathway of this compound in Iron Uptake

This compound is actively transported into microbial cells through specific membrane receptors, delivering iron for essential metabolic processes. Understanding this pathway is critical for researchers studying microbial iron acquisition and developing antimicrobial strategies.

cluster_cell Microbial Cell rhizoferrin_fe This compound-Fe³⁺ Complex receptor Membrane Receptor rhizoferrin_fe->receptor Binding transport Transport & Iron Release receptor->transport Internalization fe_pool Intracellular Iron Pool transport->fe_pool Fe³⁺ Release metabolism Metabolic Processes fe_pool->metabolism extracellular_fe Extracellular Fe³⁺ extracellular_fe->rhizoferrin_fe Chelation This compound Apo-Rhizoferrin This compound->rhizoferrin_fe

Caption: Simplified signaling pathway of this compound-mediated iron uptake in a microbial cell.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to the certification of a reference material. The following sections provide methodologies for key analyses of a this compound CRM.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of the this compound material.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 210 nm

    • Gradient elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

  • Data Analysis:

    • Integrate the peak area of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Iron (Fe³⁺) Chelation Capacity Assay (Ferrozine-based)

Objective: To quantify the iron-binding capacity of this compound.

Principle: This assay is based on the competition between this compound and ferrozine for ferrous iron (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺ that can be measured spectrophotometrically. The reduction in color formation in the presence of this compound is proportional to its iron-chelating ability.

Reagents:

  • This compound sample

  • Ferrozine solution (1 mM in HEPES buffer)

  • FeCl₂ solution (2 mM in water)

  • HEPES buffer (50 mM, pH 7.4)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of FeCl₂ (e.g., 0 to 100 µM) in HEPES buffer.

  • Sample Preparation:

    • Prepare a solution of this compound in HEPES buffer at a known concentration (e.g., 1 mM).

  • Assay:

    • In a 96-well plate, add:

      • 50 µL of this compound solution or buffer (for the standard curve).

      • 100 µL of FeCl₂ solution.

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of ferrozine solution to initiate the color reaction.

    • Incubate for 5 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 562 nm using a microplate reader.

  • Calculation:

    • Construct a standard curve of absorbance versus Fe²⁺ concentration.

    • Calculate the amount of iron chelated by this compound by determining the reduction in Fe²⁺-ferrozine complex formation compared to the control (without this compound).

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular identity of the this compound material.

Instrumentation:

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • MS Analysis:

    • Infuse the sample directly into the ESI source or inject it through an LC system.

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of this compound (C₁₆H₂₄N₂O₁₂), which is approximately 437.14 m/z.[1]

    • Fragment the parent ion (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.

By adhering to these rigorous characterization protocols and establishing a comprehensive Certificate of Analysis, a certified reference material for this compound can be produced. This will provide researchers with a reliable and well-characterized standard, ultimately enhancing the quality and comparability of scientific data in numerous research and development applications.

References

Safety Operating Guide

Proper Disposal of Rhizoferrin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Rhizoferrin, a polycarboxylate siderophore utilized in research and drug development. The following procedures are designed to ensure the safe handling and disposal of this compound waste in a laboratory setting, aligning with general best practices for chemical waste management.

Immediate Safety Considerations

While this compound is a naturally occurring iron chelator and is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with appropriate laboratory precautions. Direct contact with the pure substance or concentrated solutions may cause mild irritation to the skin and eyes. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Quantitative Data Summary

As specific quantitative disposal limits for this compound are not publicly available, the following table provides general guidelines for the disposal of non-hazardous, water-soluble laboratory chemicals. These should be considered as conservative estimates, and researchers must adhere to the specific disposal limits set by their institution and local regulatory bodies.

Waste TypeRecommended Disposal MethodQuantitative Guideline (per disposal event)Regulatory Compliance
Aqueous Solutions (<1% w/v) Sanitary Sewer with copious amounts of water< 1 LiterCheck local wastewater discharge regulations.
Solid this compound (pure) Collection for chemical waste disposal> 10 gramsDispose of via a licensed hazardous waste contractor.
Contaminated Labware (solid) Labeled solid waste container for chemical waste disposalAll quantitiesSegregate from general laboratory waste.
Contaminated Labware (liquid) Decontaminate with bleach or ethanol, then as solid wasteAll quantitiesEnsure complete decontamination before disposal.

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and procedural steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure solid, aqueous solutions, and contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

2. Disposal of Aqueous Solutions:

  • For dilute aqueous solutions of this compound (typically less than 1% w/v), and in small quantities (less than 1 liter), disposal down the sanitary sewer is generally acceptable.
  • Procedure:
  • Turn on the cold water tap to a steady, strong flow.
  • Slowly pour the this compound solution down the drain.
  • Continue to run the water for at least one minute after the solution has been completely drained to ensure it is thoroughly flushed through the plumbing system.

3. Disposal of Solid this compound and Concentrated Solutions:

  • Solid this compound and concentrated solutions should be disposed of as chemical waste.
  • Procedure:
  • Place solid this compound in a clearly labeled, sealed container. The original product container is ideal.
  • For concentrated solutions, collect in a compatible, sealed waste container.
  • The container label should clearly state "this compound Waste" and include the approximate quantity.
  • Arrange for pickup by your institution's licensed hazardous waste disposal contractor.

4. Disposal of Contaminated Labware:

  • Solid Labware (e.g., contaminated gloves, weigh boats):
  • Place in a designated solid chemical waste container lined with a durable plastic bag.
  • Seal the bag and label the container as "Solid Waste Contaminated with this compound."
  • Liquid-Contaminated Labware (e.g., pipette tips, tubes):
  • Decontaminate by soaking in a 10% bleach solution or 70% ethanol for at least 30 minutes.
  • After decontamination, drain the liquid and dispose of the labware as solid waste as described above.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the appropriate disposal route for this compound waste.

Rhizoferrin_Disposal_Workflow Start Identify this compound Waste Waste_Type Determine Waste Type Start->Waste_Type Aqueous_Sol Aqueous Solution Waste_Type->Aqueous_Sol Solution Solid_Conc Solid or Concentrated Solution Waste_Type->Solid_Conc Solid/Conc. Contaminated_Labware Contaminated Labware Waste_Type->Contaminated_Labware Labware Check_Conc Concentration < 1% & Volume < 1L? Aqueous_Sol->Check_Conc Chemical_Waste Collect for Chemical Waste Disposal Solid_Conc->Chemical_Waste Labware_Type Solid or Liquid Contamination? Contaminated_Labware->Labware_Type Sewer_Disposal Dispose via Sanitary Sewer with Copious Water Check_Conc->Sewer_Disposal Yes Check_Conc->Chemical_Waste No End Disposal Complete Sewer_Disposal->End Chemical_Waste->End Solid_Labware Dispose in Labeled Solid Waste Container Labware_Type->Solid_Labware Solid Decontaminate Decontaminate (e.g., Bleach/Ethanol) Labware_Type->Decontaminate Liquid Solid_Labware->End Decontaminate->Solid_Labware

Caption: this compound Waste Disposal Decision Workflow.

Disclaimer: This information is intended as a general guide. Researchers are reminded that the primary source for chemical safety and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Essential Safety and Logistical Information for Handling Rhizoferrin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Rhizoferrin was not publicly available through the performed searches. The following information is based on general laboratory safety principles and publicly available data from chemical suppliers. It is imperative to obtain and consult the official SDS from your supplier for definitive guidance before handling this substance.

This compound is a siderophore, a high-affinity iron-chelating compound, produced by fungi.[1][2] While specific hazard information is not detailed here, its intended use in research, particularly in biological systems, necessitates careful handling to ensure personnel safety and experimental integrity. This guide provides essential procedural information for researchers, scientists, and drug development professionals.

Key Quantitative Data

For ease of reference, the following table summarizes the available quantitative data for this compound.

PropertyValueSource
Storage Temperature (Pure Form) -20°CTargetMol
Storage Temperature (In Solvent) -80°CTargetMol
Solubility in DMSO ≥ 50 mg/mLTargetMol
Solubility in Water ≥ 50 mg/mLTargetMol

Personal Protective Equipment (PPE)

Consistent with general laboratory safety protocols for handling non-volatile, powdered chemical substances of unknown toxicity, the following personal protective equipment is recommended:

  • Eye Protection: Chemical safety goggles should be worn at all times to protect against accidental splashes when preparing solutions.

  • Hand Protection: Nitrile gloves are recommended to prevent skin contact. It is advisable to wear two pairs of gloves, especially when handling the pure compound or concentrated solutions. Gloves should be changed immediately if contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: While this compound is not expected to be highly volatile, a dust mask or a respirator with a particulate filter (such as an N95 or P100) should be used when weighing or handling the powdered form to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

Receiving and Inspection

Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leakage. Verify that the container is properly labeled and sealed.

Storage

As indicated by supplier information, this compound powder should be stored at -20°C.[3] Solutions of this compound should be stored at -80°C to maintain stability.[3] Store the compound away from direct light and in a tightly sealed container to prevent degradation.

Preparation of Solutions
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Before weighing, ensure all necessary PPE is donned correctly.

  • To prepare a stock solution, carefully weigh the desired amount of this compound powder.

  • Add the solvent (e.g., DMSO or sterile water) to the powder slowly to avoid generating dust. Sonication may be used to aid dissolution.[3]

  • Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

Handling
  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is being handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Follow your institution's specific guidelines for the disposal of chemical waste.

Emergency Procedures

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In case of a spill:

  • Evacuate the immediate area.

  • If the spill involves a significant amount of powder, avoid creating dust clouds.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and any contaminated debris into a labeled chemical waste container.

  • Clean the spill area with a suitable decontaminating solution and then with soap and water.

Safe Handling Workflow

Safe_Handling_of_this compound Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Inspect Receive & Inspect Shipment Store_Properly Store at Recommended Temperature (Powder: -20°C, Solution: -80°C) Receive_Inspect->Store_Properly Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Store_Properly->Don_PPE Prepare_Solution Prepare Solution in Ventilated Area Don_PPE->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Collect_Waste Collect Contaminated Waste (Solid & Liquid) Conduct_Experiment->Collect_Waste Dispose_Waste Dispose as Chemical Waste Collect_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.